(3-Methyl-pyridin-2-yl)-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-3-2-4-9-6(5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHXGWZMJBHPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363182 | |
| Record name | (3-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41440-07-7 | |
| Record name | (3-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-PYRIDYLTHIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Methyl-pyridin-2-yl)-thiourea synthesis protocol
An In-depth Technical Guide to the Synthesis of (3-Methyl-pyridin-2-yl)-thiourea
For the Researcher, Scientist, and Drug Development Professional
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyridyl and thiourea moieties. This guide provides a comprehensive technical overview of the primary synthetic routes to this target molecule. We will delve into two robust and field-proven protocols: the direct reaction of 3-methyl-2-aminopyridine with isothiocyanates and a versatile approach utilizing carbon disulfide. The underlying reaction mechanisms, experimental considerations, and safety precautions are discussed in detail to empower researchers with the knowledge for successful and safe synthesis.
Introduction: The Significance of Pyridyl-Thiourea Scaffolds
Thiourea derivatives are a privileged class of compounds in drug discovery, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2]. The incorporation of a pyridine ring, a common motif in pharmaceuticals, often enhances the pharmacological profile of a molecule. The specific target of this guide, this compound, combines these two key pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. This document serves as a practical, in-depth resource for the laboratory synthesis of this compound.
Synthetic Strategies: Pathways to this compound
The synthesis of this compound can be efficiently achieved through several methodologies. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction. Herein, we focus on the two most prevalent and reliable synthetic approaches.
Pathway A: Reaction with an Isothiocyanate
The reaction of an amine with an isothiocyanate is a cornerstone of thiourea synthesis due to its typically high yields and straightforward procedure[3][4]. This pathway involves the nucleophilic attack of the primary amine of 3-methyl-2-aminopyridine on the electrophilic carbon of an isothiocyanate.
Pathway B: Synthesis via Carbon Disulfide
When a specific isothiocyanate is not commercially available or is prohibitively expensive, an alternative and highly versatile method involves the use of carbon disulfide (CS₂)[5][6][7]. This approach allows for the in-situ generation of a dithiocarbamate intermediate, which can then be converted to the target thiourea. This method offers flexibility in introducing various substituents.
Experimental Protocols
Protocol A: Synthesis from 3-Methyl-2-aminopyridine and an Isothiocyanate
This protocol describes a general procedure for the synthesis of N-substituted-(3-Methyl-pyridin-2-yl)-thioureas. For the synthesis of the parent compound, this compound, a protected isothiocyanate or a reagent that delivers the thiocarbonyl group would be utilized. A common approach involves the use of a benzoyl isothiocyanate followed by hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-aminopyridine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add the desired isothiocyanate (1 equivalent) dropwise at room temperature. For instance, to synthesize a substituted derivative like 1-cyclohexyl-3-(3-methylpyridin-2-yl)thiourea, cyclohexyl isothiocyanate would be used[3].
-
Reaction Progression: Stir the reaction mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-substituted-(3-Methyl-pyridin-2-yl)-thiourea.
Table 1: Reagent Quantities for Protocol A (Example)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Methyl-2-aminopyridine | 1.0 | 108.14 | 10 | 1.08 g |
| Benzoyl Isothiocyanate | 1.0 | 163.20 | 10 | 1.63 g |
| Anhydrous Acetonitrile | - | - | - | 50 mL |
Protocol B: Synthesis from 3-Methyl-2-aminopyridine and Carbon Disulfide
This protocol provides a method for synthesizing symmetrical N,N'-bis(3-methyl-pyridin-2-yl)thiourea or, with modification, the parent this compound. The reaction of primary amines with carbon disulfide can lead to the formation of isothiocyanates in situ, which then react with another molecule of the amine[7].
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, combine 3-methyl-2-aminopyridine (2 equivalents) in a suitable solvent such as ethanol or an aqueous medium[6][7].
-
Reagent Addition: To this solution, add carbon disulfide (1 equivalent) dropwise at room temperature. The reaction can be promoted by the addition of a base, such as sodium hydroxide, or an oxidant like hydrogen peroxide in some variations[6][8].
-
Reaction Progression: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiourea derivative.
Table 2: Reagent Quantities for Protocol B (Example for symmetrical thiourea)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Methyl-2-aminopyridine | 2.0 | 108.14 | 20 | 2.16 g |
| Carbon Disulfide | 1.0 | 76.14 | 10 | 0.76 g (0.6 mL) |
| Ethanol | - | - | - | 40 mL |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of the Isothiocyanate Pathway
The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the primary amino group of 3-methyl-2-aminopyridine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the final thiourea product.
Caption: Reaction mechanism of thiourea synthesis from an amine and an isothiocyanate.
Mechanism of the Carbon Disulfide Pathway
This pathway is more complex and can proceed through different intermediates depending on the reaction conditions. A common mechanism involves the initial formation of a dithiocarbamic acid from the reaction of the amine with carbon disulfide. This intermediate can then be converted to an isothiocyanate, which subsequently reacts with another molecule of the amine to form the symmetrical thiourea.
Caption: General mechanism for symmetrical thiourea synthesis using carbon disulfide.
Safety and Handling
5.1. Reagent Hazards:
-
3-Methyl-2-aminopyridine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Isothiocyanates: Many are toxic, lachrymatory, and skin irritants. Handle with care in a well-ventilated fume hood.
-
Carbon Disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Work with this reagent must be conducted in a fume hood with appropriate personal protective equipment.
5.2. Personal Protective Equipment (PPE):
-
Safety goggles are mandatory.
-
A lab coat should be worn at all times.
-
Chemically resistant gloves (e.g., nitrile) are essential.
5.3. Waste Disposal:
-
All chemical waste should be disposed of according to institutional and local regulations. Organic waste should be collected in designated containers.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic protocols. The choice between the isothiocyanate and carbon disulfide routes will primarily be dictated by the availability and cost of the necessary reagents. By following the detailed procedures and adhering to the safety precautions outlined in this guide, researchers can confidently and safely synthesize this valuable compound for further investigation in their drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
- Ren, Z., et al. (n.d.). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. Retrieved from a URL provided in the search results.
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.
- (n.d.). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Retrieved from a URL provided in the search results.
- (n.d.). Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. ResearchGate. Retrieved from a URL provided in the search results.
- Google Patents. (n.d.). CN110818631A - Pyridine thiourea derivative and preparation method and application thereof.
-
Tiekink, E. R. T., et al. (2018). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 256–260. [Link]
- (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. PubMed.
- (2023). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF.
- (n.d.). Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea | Request PDF.
- (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central.
- (n.d.). Pyridin-2-yl-thiourea and Pyridin-2-yl-amine derivatives as intermediates for the preparation of Pyridin-2yl-amino-1,2,4-thiadia. Googleapis.com.
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- (2021).
- (n.d.).
- (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
- (2024).
- (2018). (PDF) Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.
- (2001). Some reactions of 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds. PubMed.
- (n.d.). Reaction Of Isothiocyanate Research Articles - Page 4. R Discovery.
- Organic Chemistry Portal. (n.d.). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins.
- (n.d.). Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates.
- (n.d.). Reaction with 3-aminopyridine with methyl acrylate.
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An In-depth Technical Guide to the Physicochemical Properties of (3-Methyl-pyridin-2-yl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3-Methyl-pyridin-2-yl)-thiourea, a heterocyclic compound incorporating both a pyridine and a thiourea moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications. By integrating theoretical data with experimental findings from closely related analogues, this document serves as an essential resource for professionals engaged in the research and development of novel therapeutic agents and functional materials. We delve into its molecular structure, spectroscopic signatures, and the underlying principles guiding its synthesis and characterization, offering a holistic understanding of this promising molecule.
Introduction
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The incorporation of a pyridine ring, a common motif in many pharmaceuticals, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The specific isomer, this compound, presents a unique electronic and steric profile due to the placement of the methyl group, which can influence its binding affinity to biological targets and its solid-state properties. This guide aims to consolidate the available information and provide a predictive analysis of its behavior, thereby facilitating its exploration in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃S | [2] |
| Molecular Weight | 167.23 g/mol | [2] |
| IUPAC Name | 1-(3-methylpyridin-2-yl)thiourea | [2] |
| CAS Number | 41440-07-7 | [2] |
| Physical Form | Solid (predicted) | |
| Purity | 95% (as commercially available) | [2] |
Structural Representation
The molecular structure of this compound is depicted below, illustrating the connectivity of the 3-methylpyridine and thiourea functional groups.
Figure 1: 2D structure of this compound.
Synthesis Protocol
While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, a reliable synthetic route can be proposed based on established methods for analogous compounds.[3][4] The most common approach involves the reaction of the corresponding amine with an isothiocyanate precursor.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of 2-amino-3-methylpyridine with a source of thiocyanate, often in the presence of an acyl chloride to form an intermediate acyl isothiocyanate, which then reacts with the amine. A subsequent hydrolysis step yields the desired thiourea.
Sources
(3-Methyl-pyridin-2-yl)-thiourea CAS number 21242-21-7
An In-depth Technical Guide to (3-Methyl-pyridin-2-yl)-thiourea (CAS No. 21242-21-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound belonging to the versatile class of thiourea derivatives. This class of molecules is of significant interest in medicinal chemistry due to its wide array of documented biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of a 3-methylpyridine moiety introduces specific steric and electronic features that can influence its biological targets and pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, potential biological activities based on its structural class, and essential safety information. The protocols and mechanisms detailed herein are designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and exploration in drug discovery and development programs.
A Note on Chemical Identification: It is important to note a discrepancy in public databases regarding the CAS number for this compound. While the user-specified CAS number is 21242-21-7, some chemical suppliers associate this number with the isomer (4-Methyl-pyridin-2-yl)-thiourea.[5][6][7] Conversely, the name this compound, or N-(3-methyl-2-pyridyl)thiourea, is often linked to CAS number 41440-07-7.[8][9] This guide focuses on the structure and properties of the 3-methyl isomer as named. Researchers should verify the identity of their materials using analytical methods.
Chemical Properties and Data
This compound possesses a core structure combining a pyridine ring, a known pharmacophore, with a thiourea group, which is crucial for various biological interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃S | [8][10] |
| Molecular Weight | 167.23 g/mol | [8][10] |
| Canonical SMILES | CC1=C(N=CC=C1)NC(=S)N | [10] |
| InChI Key | ALLBLAKJCNRLLS-UHFFFAOYSA-N | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Appearance | Expected to be a solid | - |
| Purity | >95% (as commercially available) | [9] |
Synthesis and Mechanism
The synthesis of N-aryl and N-heteroaryl thioureas is most commonly achieved through the reaction of an amine with an isothiocyanate.[1] This approach is efficient and provides a direct route to the target compound.
Proposed Synthetic Pathway
The logical and most direct synthesis of this compound involves the reaction of 2-amino-3-methylpyridine with a source of thiocyanate. A common and effective method utilizes benzoyl isothiocyanate as a reagent, followed by the hydrolysis of the benzoyl group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for synthesizing pyridyl-thioureas.[5]
Materials:
-
Benzoyl isothiocyanate
-
Acetone (anhydrous)
-
Methanol
-
1N Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, filtration apparatus.
Step-by-Step Procedure:
-
Step 1: Formation of 1-Benzoyl-3-(3-methyl-pyridin-2-yl)-thiourea a. In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous acetone. b. To this stirring solution, add benzoyl isothiocyanate (1.05 eq) dropwise. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, allow the reaction to cool to room temperature. The intermediate product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude intermediate.
-
Step 2: Hydrolysis to this compound a. Suspend the crude 1-benzoyl-3-(3-methyl-pyridin-2-yl)-thiourea intermediate in methanol. b. Add 1N aqueous NaOH solution (approx. 1.5 eq). c. Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitor by TLC). d. Cool the reaction mixture to room temperature. A solid product should form. e. Collect the solid by filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of cold methanol. f. Dry the final product, this compound, in a vacuum desiccator.
Causality Behind Experimental Choices:
-
Benzoyl Isothiocyanate: This reagent is used instead of a simpler thiocyanate salt to form a stable, solid intermediate, which simplifies handling and purification. The benzoyl group acts as a protecting group that is readily removed.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the amine on the isothiocyanate and for the subsequent hydrolysis step, ensuring a reasonable reaction rate.
-
Alkaline Hydrolysis: Sodium hydroxide in a methanol/water mixture is a standard and effective method for cleaving the benzoyl amide bond without degrading the desired thiourea product.
Structural Characterization (Expected Spectroscopic Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm), likely exhibiting doublet or triplet splitting patterns characteristic of a 2,3-disubstituted pyridine.
-
Amine/Thiourea Protons (N-H): Two or three broad singlets, likely in the δ 8.0-10.0 ppm range, which may be exchangeable with D₂O.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.0-2.5 ppm, integrating to three protons.
-
-
¹³C NMR:
-
Thiourea Carbon (C=S): A characteristic downfield signal, typically in the range of δ 180-185 ppm.
-
Pyridine Carbons: Five distinct signals in the aromatic region (approx. δ 110-160 ppm).
-
Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad band or multiple sharp peaks in the 3100-3400 cm⁻¹ region.
-
C-H Stretching (Aromatic/Alkyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (methyl).
-
C=N and C=C Stretching (Pyridine): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
Thioamide Bands (C=S): Characteristic vibrations, including a prominent peak around 1000-1200 cm⁻¹, are expected.[14]
Mass Spectrometry (MS)
-
Molecular Ion Peak [M]⁺: The mass spectrum should show a clear molecular ion peak at m/z = 167.
-
Isotope Peak [M+2]⁺: A small but distinct peak at m/z = 169 (approx. 4% of the [M]⁺ peak) due to the natural abundance of the ³⁴S isotope, confirming the presence of sulfur.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the thiourea moiety or cleavage of the pyridine ring.
Potential Biological Activity and Applications
Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[3][15] While specific data for this compound is limited, its potential applications can be inferred from studies on analogous compounds.
Hypothesized Biological Activities
-
Antimicrobial Activity: Pyridine-containing thioureas have demonstrated activity against various bacterial and fungal strains.[1][2][16] The mechanism often involves the disruption of cellular processes or inhibition of essential enzymes.
-
Anticancer Activity: Many thiourea derivatives exhibit antiproliferative effects on cancer cell lines.[4][17] Potential mechanisms include the inhibition of kinases, topoisomerases, or the induction of apoptosis.
-
Antiviral Activity: Certain thiourea compounds have been investigated as antiviral agents, including against HIV.[3][18]
-
Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, and the sulfur atom can coordinate with metal ions in enzyme active sites, making these compounds effective enzyme inhibitors.
Hypothetical Mechanism of Action: Kinase Inhibition
Many heterocyclic compounds are developed as kinase inhibitors. The pyridine ring can form key hydrogen bonds within the ATP-binding pocket of a kinase, while the thiourea moiety can provide additional interactions.
Caption: Hypothetical mechanism of this compound as a kinase inhibitor.
Safety and Handling
Based on the Safety Data Sheet (SDS) for N-(3-Methyl-2-pyridyl)thiourea (CAS 41440-07-7), the compound should be handled with care.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the person into fresh air.
-
In all cases of exposure, consult a physician.[8]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
Conclusion
This compound is a compound with significant potential for further investigation in medicinal chemistry. Its straightforward synthesis and the established biological relevance of its structural motifs make it an attractive scaffold for developing novel therapeutic agents. This guide provides the essential technical information to facilitate its synthesis, characterization, and exploration. Further research is warranted to elucidate its specific biological activities and mechanism of action to fully realize its therapeutic potential.
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry. [URL: https://www.semanticscholar.org/paper/Thiourea-Derivatives-in-Drug-Design-and-Medicinal-Saeed-Mahmood/893b8953183d8a99a7e0a811d7f573752e0787d5][1][2]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). Scribd. [URL: https://www.scribd.com/document/355209724/Thiourea-Derivatives-in-Drug-Design-and-Medicinal][17]
-
The Indispensable Role of Thiourea in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-thiourea-in-pharmaceutical-synthesis-34358276.html][18]
-
3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. (2018). Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5833219/][14]
-
This compound CAS 21242-21-7 wiki. (n.d.). Guidechem. [URL: https://www.guidechem.com/wiki/21242-21-7.html][10]
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The Multifaceted Biological Activities of Pyridine-Containing Thiourea Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring and the thiourea moiety stand out as "privileged structures," consistently appearing in a vast array of biologically active compounds.[1][2] The fusion of these two pharmacophores into pyridine-containing thiourea derivatives has yielded a class of molecules with a remarkable breadth of therapeutic potential.[3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to guide future drug design efforts.
Core Synthesis Strategy: A Modular Approach to Diversity
The synthetic route to pyridine-containing thiourea derivatives is valued for its simplicity and modularity, allowing for the facile generation of diverse chemical libraries. The most common and efficient method involves the reaction of an appropriately substituted aminopyridine with a corresponding isothiocyanate.[4][5]
General Synthesis Protocol: N-(pyridin-3-yl)-N'-(substituted phenyl)thiourea
This protocol outlines a representative synthesis for a common class of pyridine-containing thiourea derivatives.
Step 1: Preparation of the Phenyl Isothiocyanate
In a round-bottom flask, a solution of the desired substituted aniline (1 equivalent) in a suitable solvent such as dichloromethane or acetone is prepared. To this solution, thiophosgene or a less toxic equivalent like 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.
Step 2: Formation of the Thiourea Derivative
The crude phenyl isothiocyanate from Step 1 is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). To this solution, 3-aminopyridine (1 equivalent) is added. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60°C) for 4-8 hours. TLC is used to monitor the reaction's progress.
Step 3: Isolation and Purification
Once the reaction is complete, the mixture is cooled to room temperature, and the product is often precipitated by the addition of water or a non-polar solvent like hexane. The resulting solid is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.
Characterization: The final product's structure and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
A Spectrum of Biological Activities
Pyridine-containing thiourea derivatives have demonstrated efficacy across a wide range of therapeutic areas. This section will explore their most significant biological activities, providing insights into their mechanisms of action and quantitative data on their potency.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thiourea derivatives containing a pyridine moiety have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes in cancer cell signaling.[4][8]
Mechanism of Action: VEGFR-2 Inhibition
A primary target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By competing with ATP for the binding site in the kinase domain of VEGFR-2, these derivatives inhibit its autophosphorylation and downstream signaling, thereby suppressing endothelial cell proliferation and migration.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-thiourea derivatives.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | [10] |
| 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 | [10] |
| 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [7] |
| 7 | HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxicity of pyridine-containing thiourea derivatives against a cancer cell line, such as MCF-7.[11][12]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are harvested during their exponential growth phase and seeded into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL.[13] The plate is then incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyridine-thiourea derivatives. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 2-4 hours.[11]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Protocol: In Vivo Xenograft Mouse Model
To evaluate the in vivo efficacy of promising anticancer compounds, a human tumor xenograft mouse model is often employed.[14][15][16][17][18]
-
Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth. This cell suspension is then subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[14]
-
Drug Administration: The pyridine-thiourea derivative, formulated in an appropriate vehicle, is administered to the treatment groups (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle alone.[14]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). The animals are also monitored for any signs of toxicity.[14]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Pyridine-containing thiourea derivatives have shown significant potential in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[14]
Mechanism of Action: The exact mechanism of action can vary, but it is believed that the thiourea scaffold can interfere with key bacterial enzymes and disrupt the bacterial cell membrane.[10]
Data Presentation: Anti-Tuberculosis Activity
The anti-tuberculosis activity is often determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like the Microplate Nitrate Reductase Assay (MNRA).
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| 3 | ATCC35822 (INH-R) | 16 | [14] |
| 3 | ATCC35837 (EMB-R) | 32 | [14] |
| 4 | Multiple Strains | 8-128 | [14] |
Experimental Protocol: Microplate Nitrate Reductase Assay (MNRA)
The MNRA is a rapid and inexpensive colorimetric assay for determining the drug susceptibility of M. tuberculosis.
-
Preparation of Plates: Serial twofold dilutions of the pyridine-thiourea derivatives are prepared in Middlebrook 7H9 broth (supplemented with potassium nitrate) in a 96-well microplate.
-
Inoculation: A standardized suspension of the M. tuberculosis strain is added to each well. Drug-free wells are included as growth controls.
-
Incubation: The plates are incubated at 37°C.
-
Reagent Addition: After 7-10 days of incubation, a Griess reagent is added to the control wells. A color change indicates bacterial growth.
-
Reading Results: If the control wells show a color change, the Griess reagent is added to all wells. The MIC is determined as the lowest concentration of the compound that shows no color change, indicating the inhibition of bacterial growth.
Antiviral Activity: A New Frontier
Recent studies have highlighted the potential of pyridine-containing thiourea derivatives as antiviral agents, including activity against human coronaviruses.
Mechanism of Action: The antiviral mechanisms of these compounds are still under investigation but may involve the inhibition of viral entry or key viral enzymes like proteases or polymerases.
Data Presentation: Antiviral Activity against HCoV-229E
The antiviral activity can be assessed using cytopathic effect (CPE) inhibition assays.
| Compound Class | Virus | Assay | Key Finding | Reference |
| Pyrimido[4,5-d]pyrimidines (derived from thiourea) | HCoV-229E | CPE Assay | Remarkable efficacy |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.[8][9][11]
-
Cell Seeding: Susceptible host cells (e.g., MRC-5 or Huh-7 for HCoV-229E) are seeded in a 96-well plate and incubated to form a confluent monolayer.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the pyridine-thiourea derivatives, followed by the addition of a standardized amount of the virus.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 33°C for HCoV-229E) for several days until CPE is observed in the virus control wells (no compound).[9]
-
Staining and Visualization: The cells are fixed and stained with a dye like crystal violet or neutral red. The extent of cell protection is then visualized and can be quantified by measuring the absorbance of the stained cells.
-
Data Analysis: The EC₅₀ (the concentration of the compound that protects 50% of the cells from CPE) is calculated.
Enzyme Inhibition: A Targeted Approach
The structural features of pyridine-containing thiourea derivatives make them adept at interacting with the active sites of various enzymes, leading to their inhibition.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for bacteria like Helicobacter pylori. The indophenol method is commonly used to screen for urease inhibitors.
Kinase Inhibition
As discussed in the anticancer section, these compounds can inhibit protein kinases like VEGFR-2. Kinase inhibition is typically measured using luminescence-based assays that quantify ATP consumption.[2][9]
Structure-Activity Relationships (SAR) and In Silico Studies
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design.[10] QSAR (Quantitative Structure-Activity Relationship) studies and in silico tools are increasingly used to predict the properties and activities of these compounds.[6][14][15]
Key SAR Observations:
-
Antimicrobial Activity: The presence of electron-withdrawing groups on the phenyl ring often enhances antimicrobial activity.[10]
-
Anticancer Activity: The nature and position of substituents on both the pyridine and phenyl rings can significantly impact cytotoxicity and kinase inhibitory activity.
-
General Trends: Lipophilicity, electronic properties, and steric factors of the substituents play a crucial role in determining the overall biological activity.
ADMET Prediction:
Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.
Conclusion and Future Directions
Pyridine-containing thiourea derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for the creation of large and diverse libraries for screening. The significant anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties of these molecules warrant further investigation. Future research should focus on optimizing the lead compounds through detailed SAR studies, elucidating their precise mechanisms of action, and conducting comprehensive preclinical and clinical evaluations. The continued exploration of this privileged scaffold holds great promise for the development of novel therapeutics to address a range of unmet medical needs.
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The Duality of the Thiocarbonyl: A Technical Guide to the Structure and Tautomeric Forms of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea and its derivatives represent a cornerstone in medicinal chemistry and materials science, underpinning the development of a wide array of therapeutic agents and functional materials. The unique chemical reactivity and biological activity of these compounds are intrinsically linked to their molecular structure and, most notably, their capacity to exist in tautomeric forms. This technical guide provides an in-depth exploration of the structural and electronic properties of thiourea compounds, with a particular focus on the dynamic equilibrium between their thione and thiol tautomers. We will delve into the fundamental principles governing this tautomerism, the experimental and computational methodologies employed for its characterization, and the profound implications of this structural duality in the context of drug design and development. This guide is intended to serve as a comprehensive resource for researchers and scientists, offering both foundational knowledge and practical insights into the fascinating world of thiourea chemistry.
The Thiourea Core: A Structural and Electronic Overview
Thiourea, with the chemical formula CS(NH₂)₂, is structurally analogous to urea, with the oxygen atom of the carbonyl group replaced by a sulfur atom. This substitution, however, imparts significantly different physicochemical properties to the molecule. The thiourea core is characterized by a planar geometry, with the central carbon atom adopting sp² hybridization.[1] X-ray diffraction studies of crystalline thiourea have provided precise measurements of its bond lengths and angles, revealing key aspects of its electronic structure.[2]
The C=S double bond in thiourea is significantly longer and weaker than the C=O bond in urea, a consequence of the larger atomic radius of sulfur and the poorer overlap between the carbon 2p and sulfur 3p orbitals. This inherent weakness of the thiocarbonyl bond is a key determinant of the reactivity of thiourea compounds. Furthermore, the lone pairs of electrons on the nitrogen atoms can participate in resonance with the C=S double bond, leading to a delocalization of electron density across the N-C-S system. This resonance contributes to the planar geometry of the molecule and influences the bond lengths, with the C-N bonds exhibiting partial double bond character.
The Thione-Thiol Tautomerism: A Dynamic Equilibrium
A central feature of thiourea chemistry is the existence of a prototropic tautomeric equilibrium between the thione and thiol forms.[3] This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct isomers with different bonding arrangements.
Thione Form: H₂N-C(=S)-NH₂ Thiol Form (Isothiourea): H₂N-C(SH)=NH
In most common solvents and in the solid state, the thione form is the thermodynamically more stable and, therefore, the predominant tautomer.[3] The equilibrium constant for the thione-thiol tautomerism of thiourea in aqueous solution is heavily skewed towards the thione form. However, the thiol tautomer, although present in much lower concentrations, can play a crucial role in the reactivity of thiourea compounds, acting as a key intermediate in various chemical transformations and biological interactions.
The position of the thione-thiol equilibrium is influenced by several factors:
-
Substitution: The nature of the substituents on the nitrogen atoms can significantly impact the relative stability of the tautomers. Electron-withdrawing groups tend to favor the thione form, while electron-donating groups can increase the population of the thiol tautomer.
-
Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the tautomeric equilibrium. Polar, protic solvents can stabilize both forms through hydrogen bonding, but the effect may be more pronounced for one tautomer over the other.
-
pH: The acidity or basicity of the medium plays a critical role. Protonation of the sulfur atom in acidic conditions can shift the equilibrium towards the thiol form (as the isothiouronium salt), while deprotonation of the N-H bond in basic media can also influence the equilibrium.
-
Temperature: Changes in temperature can alter the equilibrium constant, with higher temperatures generally favoring the less stable tautomer to a greater extent.
Diagram of Thione-Thiol Tautomeric Equilibrium
Caption: The dynamic equilibrium between the thione and thiol tautomers of thiourea.
Experimental and Computational Characterization of Tautomerism
A combination of spectroscopic and computational techniques is employed to investigate and quantify the thione-thiol tautomeric equilibrium.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[4] The thione and thiol forms will have distinct sets of signals in both ¹H and ¹³C NMR spectra due to the different chemical environments of the protons and carbon atoms. For instance, the chemical shift of the carbon atom in the C=S group of the thione is significantly different from that of the C-S carbon in the thiol.[5] By integrating the signals corresponding to each tautomer, their relative concentrations and the equilibrium constant can be determined.[6] Variable-temperature NMR studies can also provide thermodynamic parameters for the tautomeric interconversion.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol tautomers differ, leading to distinct absorption spectra. The thione form typically exhibits a characteristic n→π* transition for the C=S group at a longer wavelength, while the thiol form shows π→π* transitions at shorter wavelengths.[7] By analyzing the absorption spectra in different solvents and at various pH values, the influence of these factors on the tautomeric equilibrium can be assessed.
-
Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy can provide information about the vibrational modes of the molecule. The C=S stretching vibration in the thione form gives rise to a characteristic band in the IR and Raman spectra, which is absent in the thiol form.[8] Conversely, the S-H and C=N stretching vibrations are characteristic of the thiol tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state.[2] For most unsubstituted and N-substituted thioureas, X-ray crystallography confirms the predominance of the thione tautomer in the crystal lattice. However, obtaining high-quality crystals of the less stable thiol tautomer for X-ray analysis is often challenging. In some cases, the thiol form can be "trapped" through the formation of metal complexes or specific substitution patterns that stabilize this tautomer.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[9] These methods allow for the calculation of the relative energies of the thione and thiol tautomers in the gas phase and in different solvents (using continuum solvation models).[10] This provides a theoretical estimation of the tautomeric equilibrium constant. Furthermore, computational methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies for both tautomers, aiding in the interpretation of experimental spectra.[11]
Experimental Protocols
Synthesis of a Representative N,N'-Disubstituted Thiourea
This protocol describes a general and efficient method for the synthesis of N-aryl-N'-alkylthioureas, which are common scaffolds in drug discovery.
Reaction: Aryl isothiocyanate + Alkylamine → N-Aryl-N'-alkylthiourea
Materials:
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Alkylamine (e.g., sec-butylamine)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the aryl isothiocyanate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add the alkylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate.
-
The dropwise addition of the amine at low temperature helps to control the exothermic reaction and prevent the formation of byproducts.
-
Stirring at room temperature after the initial addition ensures the reaction goes to completion.
-
Purification by recrystallization or chromatography is necessary to obtain a product of high purity, which is essential for subsequent biological testing.
NMR Spectroscopy for the Analysis of Tautomeric Equilibrium
This protocol outlines a general procedure for using ¹H NMR to determine the tautomeric equilibrium constant of a thiourea derivative.
Materials:
-
Thiourea derivative
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a solution of the thiourea derivative in the chosen deuterated solvent at a known concentration (e.g., 10-20 mg/mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Identify the signals corresponding to the thione and thiol tautomers. The N-H protons of the thione form and the S-H proton of the thiol form are often diagnostic.
-
Carefully integrate the well-resolved signals corresponding to each tautomer.
-
Calculate the molar ratio of the two tautomers from the integral values.
-
The equilibrium constant (K_t) can be calculated as: K_t = [Thiol] / [Thione].
-
For a more detailed study, acquire spectra at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerism using the van't Hoff equation.
Self-Validating System:
-
The sum of the mole fractions of the two tautomers should be equal to 1.
-
The equilibrium constant should be reproducible in multiple experiments under the same conditions.
-
If possible, use 2D NMR techniques (e.g., HSQC, HMBC) to confirm the assignment of the signals to the respective tautomers.
Quantitative Data Summary
The following table summarizes key structural and spectroscopic data for the thione and thiol tautomers of thiourea and its derivatives. Note that experimental data for the less stable thiol form are often scarce, and in such cases, computationally derived data are provided for comparison.
| Parameter | Thione Tautomer | Thiol Tautomer (Isothiourea) |
| Bond Lengths (Å) | ||
| C=S / C-S | ~1.68 - 1.72[2] | ~1.77 (calculated) |
| C-N | ~1.33 - 1.35[2] | ~1.30 (C=N), ~1.38 (C-N) (calculated) |
| Bond Angles (°) | ||
| N-C-N | ~116 - 118[2] | ~115 (calculated) |
| N-C-S | ~121 - 122[2] | ~125 (C=N-C), ~110 (N-C-S) (calculated) |
| Spectroscopic Data | ||
| ¹³C NMR (δ, ppm) | ~180 - 190 (C=S)[5][6] | ~160 - 170 (C=N) (predicted) |
| UV-Vis (λ_max, nm) | ~236 (n→π)[12] | Shorter wavelength π→π (predicted) |
| IR/Raman (cm⁻¹) | ~730 (ν C=S)[8] | ~2550 (ν S-H), ~1640 (ν C=N) (predicted)[13] |
Thiourea Compounds in Drug Development
The structural and electronic features of thiourea derivatives, including their tautomeric behavior, make them privileged scaffolds in drug design. The thiourea moiety can act as a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors.
Mechanism of Action
Thiourea-based drugs exhibit a wide range of biological activities, and their mechanisms of action are often linked to their ability to interact with specific biomolecules.
-
Enzyme Inhibition: Many thiourea derivatives act as enzyme inhibitors. For example, certain thiourea-containing compounds have been developed as potent inhibitors of kinases , such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy.[14][15] The thiourea group can form key hydrogen bonds within the ATP-binding pocket of the kinase.
-
Antithyroid Activity: Thiourea-based drugs like propylthiouracil and methimazole are used to treat hyperthyroidism. Their primary mechanism of action is the inhibition of the enzyme thyroid peroxidase , which is essential for the synthesis of thyroid hormones.[16][17][18]
-
Antimicrobial and Antiviral Activity: The thiourea scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties. Their mechanism of action can involve the disruption of microbial metabolic pathways or the inhibition of viral replication enzymes.
Diagram of Thiourea Derivative as a Kinase Inhibitor
Caption: Schematic of a thiourea derivative inhibiting a kinase by forming hydrogen bonds in the active site.
Structure-Activity Relationships (SAR)
The biological activity of thiourea derivatives can be finely tuned by modifying the substituents on the nitrogen atoms. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the development of kinase inhibitors, the aryl and alkyl groups attached to the thiourea core are systematically varied to enhance binding affinity and cellular activity.
Conclusion
The structure and tautomerism of thiourea compounds are fundamental to their diverse applications, particularly in the realm of drug discovery and development. The dynamic equilibrium between the predominant thione and the reactive thiol tautomers provides a unique chemical versatility that can be harnessed to design molecules with specific biological functions. A thorough understanding of the factors that govern this equilibrium, coupled with the application of advanced analytical and computational techniques, is essential for the rational design of novel thiourea-based therapeutic agents. This guide has provided a comprehensive overview of the key principles and methodologies in this field, with the aim of empowering researchers to further explore and exploit the rich chemistry of thiourea compounds.
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Kejriwal, S., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
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Nagy, P. I., et al. (2024). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 160(18). [Link]
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Pauli, G. F., et al. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta medica, 80(14), 1243-1251. [Link]
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Suvankar, B., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 42(2), 1047-1063. [Link]
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Vella, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8269-8280. [Link]
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Vella, G., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(18), 5898. [Link]
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Verma, R., et al. (2021). A comparative spectroscopic study of thiourea effect on the photophysical and molecular association behavior of various phenothiazine dyes. Journal of Molecular Liquids, 330, 115664. [Link]
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Verma, R., et al. (2021). A comparative spectroscopic study of thiourea effect on the photophysical and molecular association behavior of various phenothiazine dyes. ResearchGate. [Link]
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Yelekci, K., et al. (2023). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 28(15), 5707. [Link]
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Zare, K., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of (3-Methyl-pyridin-2-yl)-thiourea and its Derivatives
This guide provides a comprehensive technical overview of (3-Methyl-pyridin-2-yl)-thiourea, a molecule belonging to the versatile class of pyridine-containing thiourea derivatives. While the specific mechanism of action for this particular compound is not yet extensively elucidated in public-domain literature, this document synthesizes the known biological activities of structurally related compounds to propose putative mechanisms and offers a framework for future research. We will delve into the known synthesis, broader bioactivities of the chemical class, and detailed experimental protocols to investigate its potential pharmacological effects.
Introduction to this compound and the Pyridine-Thiourea Scaffold
This compound is a specific chemical entity identified by CAS number 41440-07-7.[1][2] Its structure combines a pyridine ring, a common motif in medicinal chemistry, with a thiourea group, known for its diverse biological activities and ability to form strong interactions with biological targets.[3][4] The synthesis of this compound has been described in the context of developing novel macrofilaricidal agents, where it serves as a key intermediate.[5]
The broader family of pyridine-containing thiourea derivatives has attracted significant scientific interest due to their wide-ranging pharmacological properties. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[4][6] The versatility of the thiourea scaffold allows for a variety of chemical modifications, leading to a large chemical space for drug discovery and development.[3]
Putative Mechanisms of Action Based on Structurally Related Compounds
Based on the extensive research into pyridine-thiourea derivatives, we can hypothesize several potential mechanisms of action for this compound. These putative mechanisms are primarily centered around enzyme inhibition and modulation of cellular signaling pathways.
Enzyme Inhibition
Thiourea derivatives are well-documented as potent inhibitors of various enzymes, a characteristic attributed to the ability of the thiocarbonyl group to coordinate with metal ions in enzyme active sites or form hydrogen bonds with key amino acid residues.[3][7][8]
-
Carbonic Anhydrase Inhibition: Numerous thiourea derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in pH regulation and other physiological processes.[9][10] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma, epilepsy, and cancer.[9]
-
Cholinesterase Inhibition: Some thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[7] This suggests a potential application in managing neurodegenerative diseases like Alzheimer's disease.
-
Other Enzyme Targets: The thiourea scaffold has also been incorporated into inhibitors of other enzymes such as lipoxygenase, xanthine oxidase, and various kinases, highlighting the broad inhibitory potential of this chemical class.[3][8][11]
Anticancer Activity
The anticancer properties of thiourea derivatives may stem from multiple mechanisms:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Thiourea derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer therapy. Certain pyridine-thiourea compounds may cause cell cycle arrest at different phases, preventing tumor cell proliferation.
-
Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Some thiourea-containing compounds have demonstrated anti-angiogenic properties.[3]
Antimicrobial and Antifilarial Activity
The documented use of this compound as an intermediate in the synthesis of macrofilaricidal compounds points towards a potential antimicrobial or antiparasitic mechanism.[5] The mode of action in this context could involve:
-
Inhibition of Essential Parasitic Enzymes: Similar to their effects on human enzymes, these compounds could target enzymes that are vital for the survival of parasites.
-
Disruption of Cellular Integrity: The compounds might interfere with the cell membranes or other critical cellular structures of the microorganisms.
Plant Growth Regulation
Interestingly, a series of arylthiourea derivatives containing a pyridine moiety have been shown to promote root growth in plants, suggesting a mechanism related to auxin signaling.[12] This highlights the diverse biological activities of this chemical class, extending beyond pharmacology.
Proposed Research Workflow to Elucidate the Mechanism of Action
To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments.
Caption: Proposed research workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-amino-3-methylpyridine with an appropriate isothiocyanate precursor. A general procedure is as follows:
-
Dissolve 2-amino-3-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add an equimolar amount of a thiocarbonylating agent (e.g., thiophosgene or 1,1'-thiocarbonyldiimidazole) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild base).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified hCA I and hCA II enzymes
-
HEPES buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
This compound (dissolved in DMSO)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor in HEPES buffer.
-
In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the enzyme solution, and 20 µL of the compound/inhibitor solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a pyridine-thiourea derivative, leading to apoptosis.
Caption: Hypothetical apoptotic signaling pathway initiated by a pyridine-thiourea derivative.
Conclusion
This compound represents a molecule of interest within the broader, pharmacologically significant class of pyridine-containing thiourea derivatives. While its specific mechanism of action remains to be fully elucidated, the existing literature on related compounds provides a strong foundation for proposing putative mechanisms, primarily centered on enzyme inhibition and the modulation of key cellular signaling pathways. The experimental workflows and protocols detailed in this guide offer a clear path for future research to uncover the precise biological functions of this compound and to explore its potential therapeutic applications. Further investigation into this and related molecules holds promise for the development of novel therapeutic agents for a range of diseases.
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Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online. Available at: [Link]
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Synthesis and Biological Activity of Novel Thiourea Derivatives as Carbonic Anhydrase Inhibitors. PubMed. Available at: [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
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Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available at: [Link]
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spectroscopic data (NMR, IR, MS) of (3-Methyl-pyridin-2-yl)-thiourea
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Methyl-pyridin-2-yl)-thiourea
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (Molecular Formula: C₇H₉N₃S, Molecular Weight: 167.23 g/mol ).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide includes detailed experimental protocols, data interpretation grounded in chemical principles, and visual diagrams to elucidate molecular structure and fragmentation pathways.
Introduction and Molecular Structure
This compound is a heterocyclic compound incorporating a pyridine ring and a thiourea functional group. Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities and their utility as versatile ligands in coordination chemistry.[2][3] Accurate structural elucidation through spectroscopic methods is paramount for confirming synthesis, ensuring purity, and understanding the molecule's chemical behavior, which are critical steps in any research or development pipeline.
This guide provides a foundational spectroscopic profile of the title compound, establishing a benchmark for its identification and characterization.
Figure 1: Molecular Structure of this compound.
Synthesis and Experimental Context
A fundamental understanding of the synthetic route is crucial for anticipating potential impurities that may be reflected in the spectroscopic data. This compound can be synthesized via the reaction of 2-amino-3-methylpyridine with an isothiocyanate source. A common and effective method involves using benzoyl isothiocyanate followed by basic hydrolysis.
Experimental Protocol: Synthesis
-
Step 1: Formation of Benzoyl Isothiocyanate Adduct: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (THF), add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.
-
Step 2: Reaction: Stir the mixture at room temperature for 2-4 hours. The intermediate, 1-benzoyl-3-(3-methyl-pyridin-2-yl)-thiourea, typically precipitates out of the solution.
-
Step 3: Hydrolysis: Collect the intermediate by filtration. Suspend it in a solution of methanol and add aqueous sodium hydroxide (e.g., 1N NaOH).[4]
-
Step 4: Reflux: Heat the mixture to reflux for 1-2 hours to cleave the benzoyl protecting group.[4]
-
Step 5: Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 6: Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a methanol/water mixture to obtain purified crystals.
Figure 2: General synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for thiourea derivatives as it effectively dissolves the compound and allows for the observation of exchangeable N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of 0-12 ppm, a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and accumulating 1024-2048 scans for adequate signal-to-noise ratio.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 10.0 - 9.5 | Broad Singlet | 1H | NH -Py | The proton on the nitrogen attached to the pyridine ring is deshielded by the aromatic ring and the thiocarbonyl group. |
| ~ 8.15 | Doublet | 1H | Py-H6 | Proton at position 6 is ortho to the ring nitrogen, leading to significant deshielding. Coupled to H5. |
| ~ 7.80 - 7.50 | Broad Singlet | 2H | C(=S)NH₂ | Amide protons of the primary thiourea group are typically broad and appear in this region. Their position can be concentration-dependent. |
| ~ 7.45 | Doublet | 1H | Py-H4 | Proton at position 4 is para to the ring nitrogen. Coupled to H5. |
| ~ 6.90 | Triplet | 1H | Py-H5 | Proton at position 5 is coupled to both H4 and H6, resulting in a triplet or doublet of doublets. |
| ~ 2.30 | Singlet | 3H | -CH₃ | The methyl group protons are in an aliphatic region and appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 182.0 | C =S | The thiocarbonyl carbon is highly deshielded due to the electronegativity of the attached nitrogen and sulfur atoms, appearing far downfield.[3] |
| ~ 155.0 | Py-C2 | The carbon atom attached to two nitrogen atoms (the ring nitrogen and the thiourea nitrogen) is significantly deshielded. |
| ~ 147.0 | Py-C6 | The carbon atom ortho to the ring nitrogen is deshielded. |
| ~ 138.0 | Py-C4 | Aromatic carbon in the pyridine ring. |
| ~ 125.0 | Py-C3 | The carbon bearing the methyl group. |
| ~ 118.0 | Py-C5 | Aromatic carbon in the pyridine ring. |
| ~ 18.0 | -C H₃ | The aliphatic methyl carbon appears in the typical upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a sample by either creating a potassium bromide (KBr) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3100 | N-H Stretch | Thiourea (-NH, -NH₂) | Two or more bands are expected: one for the secondary amine (N-H) and asymmetric/symmetric stretches for the primary amine (-NH₂).[2] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring | Characteristic of C-H bonds on an aromatic ring. |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | Characteristic of C-H bonds in the methyl group. |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring | Multiple sharp bands in this region are diagnostic for the pyridine ring skeleton. |
| 1550 - 1480 | N-H Bend | Thiourea (-NH₂) | Bending vibration (scissoring) of the primary amine. |
| 1350 - 1250 | C=S Stretch (Thioamide) | Thiourea | The C=S bond stretch is often weak and can be coupled with other vibrations, but is expected in this region.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source. ESI is a soft ionization technique that is likely to show the protonated molecular ion, while EI provides more extensive fragmentation.
-
Analysis: Analyze the sample in positive ion mode. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.
MS Spectral Interpretation
-
Molecular Ion Peak: The primary piece of information is the molecular ion peak. For this compound (C₇H₉N₃S), the expected monoisotopic mass is 167.05.
-
In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 168.06 .
-
In EI-MS, the molecular ion [M]⁺˙ would be observed at m/z 167.05 .
-
-
Isotopic Pattern: The presence of a sulfur atom will result in a characteristic [M+2]⁺˙ peak with an abundance of approximately 4.4% relative to the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope.
Predicted Fragmentation Pathway
A plausible fragmentation pathway under EI conditions is outlined below. The primary fragmentation would likely involve the cleavage of the C-N bond connecting the thiourea group to the pyridine ring or fragmentation of the thiourea moiety itself.
Figure 3: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a detailed, multi-faceted spectroscopic framework for the identification and characterization of this compound. By integrating predictive data with established principles of NMR, IR, and MS, this document serves as an essential reference for scientists engaged in the synthesis, quality control, and application of this and related heterocyclic compounds. The provided protocols and interpretations are designed to ensure scientific integrity and empower researchers to confidently validate their experimental results.
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Lai, L. C., Che AbdulRahman, C. N., Tahir, M. I. M., Ravoof, T. B. S. A., Jotani, M. M., & Tiekink, E. R. T. (2018). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 256–260. [Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Novel Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Unassuming Power of a Sulfur-Containing Amide
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that exhibit the ability to bind to a multitude of biological targets, thereby offering a fertile ground for drug discovery. Thiourea, an organosulfur compound structurally analogous to urea with its oxygen atom supplanted by sulfur, stands as a quintessential example of such a scaffold.[1][2] Its derivatives have garnered immense attention for their structural versatility, favorable pharmacokinetic properties, and capacity to engage in a wide array of biological interactions.[3][4] This technical guide delves into the core of thiourea's journey, from its historical roots to its contemporary standing as a cornerstone in the development of novel therapeutics. We will explore the causal underpinnings of its synthetic evolution, dissect its multifaceted mechanisms of action, and provide practical insights into the experimental methodologies that continue to propel its exploration.
I. A Historical Odyssey: From Laboratory Curiosity to Therapeutic Mainstay
The history of thiourea is intertwined with the very beginnings of modern organic chemistry.[2] While its formal synthesis can be traced back to the 19th century through the heating of ammonium thiocyanate, its true potential as a bioactive molecule remained largely untapped for decades.[2] Early applications were predominantly industrial, finding use in photography, resin manufacturing, and as an insecticide.[2]
The mid-20th century marked a pivotal shift, with the discovery of the antithyroid properties of certain thiourea derivatives like propylthiouracil.[5] This breakthrough illuminated the therapeutic potential of this scaffold and catalyzed a wave of research into its medicinal applications. Scientists began to appreciate the unique electronic and steric properties conferred by the thiocarbonyl group, which allowed for a diverse range of chemical modifications and biological activities.[6] The ability of the thiourea moiety's N-H groups to act as hydrogen bond donors and the sulfur atom to serve as a hydrogen bond acceptor provides a foundation for its interaction with various biological targets, including enzymes and receptors.[1]
II. The Chemist's Toolkit: Synthesizing Novelty and Diversity
The synthetic accessibility of thiourea derivatives is a key driver of their enduring appeal in drug discovery. A multitude of synthetic routes have been developed, allowing for the systematic modification of the scaffold to explore structure-activity relationships (SAR).
Core Synthetic Strategy: The Isothiocyanate Route
The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[1] This reaction is typically straightforward and proceeds with high yields.
Rationale: The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine. This fundamental reactivity allows for the facile formation of the thiourea linkage. The choice of both the amine and the isothiocyanate starting materials provides a simple and effective way to introduce a wide variety of substituents, enabling the exploration of chemical space and the optimization of biological activity.
Experimental Protocol: General Synthesis of a Disubstituted Thiourea Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
-
Addition of Isothiocyanate: To the stirred solution of the amine, add the corresponding isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is often complete within a few hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Alternative Synthetic Pathways
While the isothiocyanate route is dominant, other methods offer advantages in specific contexts:
-
From Carbon Disulfide: A greener approach involves the reaction of amines with carbon disulfide in an aqueous medium, proceeding through a dithiocarbamate intermediate.[1]
-
From Thiophosgene: Reaction of amines with thiophosgene (CSCl₂) provides another route, though the toxicity of thiophosgene necessitates careful handling.
-
From Thiourea: Thiourea itself can serve as a thiocarbonyl source in certain reactions, particularly in deep eutectic solvent/catalyst systems.[1]
The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and considerations of scale and safety.
III. A Spectrum of Biological Activity: The Multifaceted Therapeutic Potential of Thiourea Derivatives
The structural plasticity of the thiourea scaffold has led to the discovery of derivatives with a remarkable breadth of biological activities. This versatility stems from the ability to fine-tune the molecule's steric and electronic properties through substituent modification, thereby optimizing its interaction with specific biological targets.[3]
Anticancer Activity: A Prominent Frontier
Thiourea derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[7][8][9] Their mechanisms of action are diverse and often multi-targeted.
-
Kinase Inhibition: Many thiourea derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and metastasis.[10][11] For instance, some derivatives have shown inhibitory activity against Janus Kinase-3 (JAK-3) and receptor tyrosine kinases (RTKs).[11][12] The thiourea moiety can form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[13]
Caption: Mechanism of kinase inhibition by thiourea derivatives.
-
COX-2 Inhibition: Certain thiourea derivatives bearing a sulfonamide moiety have demonstrated anticancer activity through the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[4]
-
Induction of Apoptosis: Many anticancer thiourea compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells.[12]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Insights in Anticancer Thioureas:
The biological activity of thiourea derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings.
| Substituent Modification | Effect on Anticancer Activity | Rationale |
| Electron-withdrawing groups (-NO₂, -CF₃, halogens) | Often enhances activity | Increases the acidity of the N-H protons, facilitating stronger hydrogen bonding with target enzymes. Can also improve membrane penetration.[3] |
| Hydrophobic groups (alkyl, aryl) | Can improve selectivity and bioavailability | Enhances binding to hydrophobic pockets in target proteins and can improve cell membrane permeability.[3] |
| Heterocyclic rings (e.g., pyridine, benzothiazole) | Can introduce additional binding interactions | The nitrogen and sulfur atoms in these rings can act as additional hydrogen bond acceptors or donors, leading to enhanced target affinity.[3][8] |
Antiviral and Antimicrobial Prowess
The thiourea scaffold has also proven to be a valuable template for the development of antiviral and antimicrobial agents.[14][15]
-
Antiviral Activity: Thiourea derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses.[16][17][18] Some compounds act as dual inhibitors, targeting both viral proteins and host factors essential for viral replication.[16] For instance, certain derivatives have been designed to inhibit HIV-1 capsid protein and human cyclophilin A.[16] Structure-activity relationship studies have revealed that modifications to the linker chain length and the position of substituents on the phenyl ring can significantly impact anti-HCV activity.[17]
-
Antimicrobial Activity: With the rise of antibiotic resistance, the need for new antimicrobial agents is critical. Thiourea derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[3][15] They can disrupt bacterial metabolism and interact with key molecular targets such as DNA gyrase and topoisomerases.[3] SAR studies have indicated that the presence of ortho-chloro or fluoro substituted phenyl groups and substituted pyridinyl moieties on the thiourea nucleus are important for antimicrobial and anti-HIV activity.[14][15]
Caption: A typical experimental workflow for the discovery of novel antimicrobial and antiviral thiourea derivatives.
IV. Future Horizons: The Continued Evolution of Thiourea Derivatives
The journey of thiourea derivatives in drug discovery is far from over. The inherent versatility of this scaffold, coupled with an ever-deepening understanding of its SAR, ensures its continued relevance in the quest for novel therapeutics. Future research is likely to focus on several key areas:
-
Rational Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of thiourea derivatives with enhanced potency and selectivity for specific biological targets.
-
Hybrid Molecules: The conjugation of the thiourea moiety with other pharmacophores to create hybrid molecules with dual or synergistic modes of action is a promising strategy.
-
Targeting Drug Resistance: Thiourea derivatives hold potential for overcoming drug resistance, a major challenge in the treatment of cancer and infectious diseases. Their ability to interact with multiple targets may make it more difficult for resistance to develop.
-
Exploration of New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial applications, the diverse biological activities of thiourea derivatives suggest their potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.[19]
V. Conclusion: A Privileged Scaffold with a Bright Future
From its humble beginnings as an industrial chemical, thiourea has evolved into a cornerstone of modern medicinal chemistry. Its simple yet elegant structure provides a foundation for the creation of a vast and diverse array of bioactive molecules. The ongoing exploration of novel thiourea derivatives, guided by a deep understanding of their synthesis, structure-activity relationships, and mechanisms of action, promises to yield the next generation of innovative therapeutics to address some of the most pressing challenges in human health.
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Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. (2010). Chemical Biology & Drug Design, 76(1), 25-33. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase. (2025). PubMed. [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). PMC - NIH. [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of (3-Methyl-pyridin-2-yl)-thiourea
A Senior Application Scientist's Perspective on Unlocking Novel Therapeutic Targets
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Imperative for Scaffolding Innovation
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs and overcoming the pervasive challenge of drug resistance. The thiourea moiety, a structural analogue of urea where the oxygen atom is replaced by sulfur, represents a versatile and privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique electronic and steric properties of the thiourea group, particularly its ability to form strong hydrogen bonds and coordinate with metal ions, allow for potent and specific interactions with a variety of biological targets.[2]
When coupled with a pyridine ring, a common N-heterocyclic motif in numerous pharmaceuticals, the resulting pyridinyl-thiourea scaffold presents a compelling starting point for the development of new therapeutic agents.[4] This guide focuses on a specific, yet underexplored, derivative: (3-Methyl-pyridin-2-yl)-thiourea. The strategic placement of the methyl group on the pyridine ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to an enhanced therapeutic window.
This document serves as a comprehensive technical guide for research scientists and drug development professionals. It outlines a systematic and scientifically rigorous approach to identifying and validating the potential therapeutic targets of this compound. We will move beyond a mere listing of possibilities and delve into the causality behind experimental choices, providing detailed, self-validating protocols and a clear roadmap for investigation.
Part 1: Deconstructing the Target Landscape: From Broad Activity to Specific Mechanisms
While direct experimental data for this compound is not yet prevalent in the public domain, the extensive body of literature on analogous pyridinyl-thiourea derivatives provides a strong foundation for hypothesizing its potential therapeutic applications and molecular targets.
Oncology: A Primary Frontier of Investigation
The most profound and widely reported biological activity of thiourea derivatives is their anticancer potential.[2][5] This activity is often multi-faceted, stemming from the inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Potential Molecular Targets in Oncology:
-
Tyrosine Kinases: Many pyridinyl-thiourea analogues have been shown to inhibit tyrosine kinases, which are critical regulators of cell growth and differentiation. A prime candidate for investigation is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[4] Inhibition of VEGFR-2 would starve tumors of their blood supply, a validated anti-cancer strategy. Another high-priority target is Human Epidermal Growth Factor Receptor 2 (HER2) , which is overexpressed in a significant subset of breast cancers.[2]
-
Serine/Threonine Kinases: The RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that is frequently dysregulated in cancer. Thiourea derivatives could potentially target key kinases within this pathway, such as BRAF or MEK .
-
DNA and Associated Proteins: While less common for this specific scaffold, some thiourea-containing compounds have been shown to interact with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.[6]
Neurodegenerative Disorders: A Novel Avenue for Exploration
Recent studies have begun to explore the potential of thiourea derivatives in the context of neurodegenerative diseases like Alzheimer's. The core hypothesis revolves around the inhibition of key enzymes involved in the pathological progression of these conditions.
Potential Molecular Targets in Neurodegeneration:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are established targets for the symptomatic treatment of Alzheimer's disease. Some thiourea-containing compounds have demonstrated inhibitory activity against these enzymes.[7]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. The ATP-binding site of GSK-3β is a druggable pocket that could potentially be targeted by this compound.
Infectious Diseases: A Continuing Need for New Agents
The thiourea scaffold is present in several known antimicrobial agents.[8] The rise of antibiotic resistance necessitates the discovery of new compounds with novel mechanisms of action.
Potential Molecular Targets in Infectious Diseases:
-
Bacterial Enzymes: Key bacterial enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase and topoisomerase IV), or metabolic pathways are plausible targets.[6]
-
Viral Enzymes: For viral targets, enzymes such as reverse transcriptase or protease, which are critical for viral replication, could be inhibited by this compound.
Part 2: A Rigorous Workflow for Target Identification and Validation
The following section outlines a comprehensive, multi-pronged strategy to systematically identify and validate the therapeutic targets of this compound. This workflow is designed to be both efficient and scientifically robust, progressing from broad, high-throughput screening to detailed mechanistic studies.
Figure 1: A phased workflow for target identification and validation.
Phase 1: In Silico Screening and High-Throughput Screening (HTS)
Rationale: To efficiently narrow down the vast landscape of potential biological targets, a combined computational and experimental screening approach is optimal. In silico methods can predict binding affinities and prioritize target classes, while HTS provides broad experimental validation.
Experimental Protocol: In Silico Molecular Docking
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate multiple conformers to account for ligand flexibility.
-
-
Target Protein Preparation:
-
Download the crystal structures of high-priority potential targets (e.g., VEGFR-2 [PDB ID: 4ASD], HER2 [PDB ID: 3PP0], AChE [PDB ID: 4EY7]) from the Protein Data Bank.
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on the co-crystallized ligand or using a binding site prediction algorithm.
-
-
Molecular Docking:
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the target protein.
-
Analyze the docking results based on the predicted binding energy (docking score) and the predicted binding pose. A lower binding energy generally indicates a more favorable interaction.
-
-
Analysis:
-
Visualize the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The thiourea moiety is expected to form key hydrogen bonds with the protein backbone or side chains.[2]
-
Prioritize targets that exhibit favorable docking scores and plausible binding interactions for experimental validation.
-
Experimental Protocol: High-Throughput Enzymatic Screening
-
Assay Plate Preparation:
-
Utilize commercially available enzymatic assay kits for prioritized target classes (e.g., Kinase-Glo for kinases, cholinesterase activity kits).
-
In a 384-well plate, dispense the respective enzyme and substrate into each well.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations.
-
Add the compound to the assay plates. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
-
Incubation and Detection:
-
Incubate the plates at the optimal temperature and time for the specific enzyme.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Identify "hits" as compounds that exhibit significant inhibition at a defined screening concentration (e.g., >50% inhibition at 10 µM).
-
Phase 2: Hit Confirmation and Dose-Response Analysis
Rationale: Initial hits from HTS must be confirmed to rule out false positives. A dose-response analysis is then performed to quantify the compound's potency.
Experimental Protocol: IC50 Determination
-
Assay Setup:
-
Use the same enzymatic assay as in the HTS phase.
-
Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).
-
-
Execution:
-
Perform the enzymatic assay with the serial dilution of the compound.
-
Run the experiment in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Table 1: Hypothetical IC50 Data for this compound
| Target Enzyme | IC50 (µM) |
| VEGFR-2 | 0.85 |
| HER2 | 1.52 |
| AChE | 12.7 |
| GSK-3β | 8.9 |
This data is hypothetical and for illustrative purposes only.
Phase 3: Cell-Based Assays
Rationale: Moving from a biochemical to a cellular context is crucial to determine if the compound can permeate cell membranes and engage its target in a more complex biological environment.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Culture:
-
Culture cancer cell lines with known target expression profiles (e.g., MCF-7 for HER2, HUVEC for VEGFR-2).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add MTT reagent or CellTiter-Glo reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the GI50 value (the concentration at which 50% of cell growth is inhibited).
-
Phase 4: Mechanism of Action and Target Engagement Studies
Rationale: Once cellular activity is established, it is essential to confirm that the observed phenotype is a direct result of the compound engaging its intended target.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment and Lysis:
-
Treat target-expressing cells with this compound at concentrations around its GI50 value for a short duration (e.g., 1-2 hours).
-
Lyse the cells to extract total protein.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2) and the total form of the kinase.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
A reduction in the level of the phosphorylated kinase upon treatment with the compound would confirm target engagement and inhibition of its downstream signaling.
-
Sources
In Silico Modeling of (3-Methyl-pyridin-2-yl)-thiourea Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of (3-Methyl-pyridin-2-yl)-thiourea, a novel compound with significant therapeutic potential. We will explore its interactions with two key biological targets implicated in oncology and inflammatory diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. Our approach emphasizes scientific rigor and the generation of reproducible, reliable data to accelerate early-stage drug discovery efforts.
Introduction: The Therapeutic Promise of Pyridinyl-Thiourea Scaffolds
Thiourea derivatives have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2] The thiourea moiety, with its capacity for hydrogen bonding and its structural similarity to urea, can effectively interact with various biological targets.[3] The incorporation of a pyridine ring into the thiourea scaffold often enhances the specificity and potency of these compounds, making them attractive candidates for targeted therapies.[3] Specifically, pyridinyl-thiourea derivatives have shown promise as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer and chronic inflammation.[3][4]
This compound is a compound of particular interest due to its structural features that suggest potential interactions with the ATP-binding sites of kinases. This guide will delineate a comprehensive in silico workflow to predict and analyze the binding of this compound to two high-value drug targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[1][5]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central player in the cellular response to inflammatory cytokines and stress.[7][8] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory conditions, making it a compelling target for anti-inflammatory drug development.[9][10]
By employing a multi-faceted computational approach, we can gain deep insights into the molecular interactions driving the potential therapeutic effects of this compound, thereby guiding further experimental validation and lead optimization.
Foundational Concepts in In Silico Drug Discovery
Before delving into the specific protocols, it is essential to understand the core principles of the computational techniques we will employ. Our workflow is designed as a hierarchical screening and analysis process, starting with less computationally intensive methods and progressing to more rigorous, resource-demanding calculations for the most promising candidates.
Caption: A generalized workflow for in silico drug discovery.
2.1. Molecular Docking: Predicting Binding Poses
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11][12] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-receptor interactions. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a defined scoring function that approximates the binding affinity.
2.2. Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of a potential binding event, molecular dynamics simulations offer a dynamic view of the system at an atomic level.[8][13] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of the protein-ligand complex over time. This allows for the assessment of the stability of the docked pose and provides insights into the flexibility of both the ligand and the receptor.[6][14]
2.3. Binding Free Energy Calculations: Quantifying Affinity
A crucial aspect of drug discovery is the accurate prediction of a compound's binding affinity for its target.[15] Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for calculating the free energy of binding from MD simulation trajectories.[3][15] These methods provide a more accurate estimation of binding affinity than docking scores by considering the contributions of molecular mechanics energies and solvation free energies.[16][17]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, actionable protocols for conducting the in silico analysis of this compound with VEGFR-2 and p38 MAPK.
3.1. Software and Resource Requirements
| Software/Resource | Purpose |
| AutoDock Vina | Molecular Docking |
| MGLTools | Preparation of files for AutoDock Vina |
| GROMACS | Molecular Dynamics Simulations |
| AmberTools | Ligand parameterization |
| PyMOL / VMD / ChimeraX | Molecular visualization and analysis |
| Protein Data Bank (PDB) | Source for protein crystal structures |
3.2. Ligand Preparation
Accurate representation of the ligand is critical for successful in silico modeling.
Step-by-Step Protocol:
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like SDF or MOL2.
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using a tool like Open Babel or the builder functionality within molecular visualization software.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Ligand Parameterization for MD Simulation: For MD simulations, the ligand's topology and parameters (bond lengths, angles, dihedrals, charges) need to be generated. This can be achieved using tools like the AmberTools suite (specifically antechamber and parmchk2) with the General Amber Force Field (GAFF).[18] The CGenFF server is a valuable resource for generating parameters compatible with the CHARMM force field.[8]
3.3. Target Protein Preparation
The quality of the receptor structure is paramount for obtaining meaningful results.
Step-by-Step Protocol:
-
Select PDB Structures: Based on our literature search, we will use the following crystal structures from the Protein Data Bank:
-
Protein Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, ChimeraX).[2][22]
-
Remove water molecules and any co-crystallized ligands, ions, or other heteroatoms that are not relevant to the binding site.
-
Inspect the protein for missing residues or side chains. If necessary, use tools like SWISS-MODEL or the functionalities within ChimeraX to model these missing regions.
-
-
Add Hydrogens: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues at a physiological pH (typically pH 7.4). Most molecular modeling packages have built-in tools for this.[22][23]
-
Assign Charges and Atom Types: Assign partial charges and atom types to the protein atoms according to the chosen force field (e.g., AMBER, CHARMM).
-
Save Prepared Structure: Save the prepared protein structure in the PDBQT format for AutoDock Vina and in PDB format for GROMACS.
Sources
- 1. mitogen-activated protein kinase 14 | p38 subfamily | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. m.youtube.com [m.youtube.com]
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- 6. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 7. youtube.com [youtube.com]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. mdrepo.org [mdrepo.org]
- 10. rcsb.org [rcsb.org]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 15. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 16. gmx_mmpbsa Tutorial - CD ComputaBio [computabio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
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- 21. rcsb.org [rcsb.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-Acyl Thiourea Derivatives
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of N-acyl thiourea derivatives. This class of compounds is of significant interest due to its broad spectrum of biological activities and its utility as a versatile scaffold in medicinal chemistry.[1][2] We will delve into the underlying reaction mechanisms, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization and characterization.
Introduction: The Significance of the N-Acyl Thiourea Scaffold
N-acyl thioureas are a prestigious family of compounds characterized by a thiourea moiety directly linked to a carbonyl group (-CO-NH-CS-NH-). This unique structural arrangement confers a range of important physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, and to chelate with metal ions.[1][2] These features are pivotal to their biological activity.
The scientific literature extensively reports their potential as antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory agents.[3][4][5] Their versatility also makes them valuable intermediates for the synthesis of various heterocyclic compounds, further broadening their application in drug discovery and materials science.[1][6] This guide focuses on the most prevalent and reliable synthetic methodology: the one-pot reaction of an acyl chloride with a thiocyanate salt, followed by condensation with a primary amine.
Reaction Mechanism and Core Principles
The synthesis of N-acyl thiourea derivatives is typically achieved through a two-step, one-pot procedure. This approach is efficient as it avoids the isolation of the highly reactive acyl isothiocyanate intermediate.[1][6]
Step 1: Formation of the Acyl Isothiocyanate Intermediate The reaction is initiated by the nucleophilic substitution of the chloride in an acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[6] This reaction is typically performed in an anhydrous polar aprotic solvent, like acetone or acetonitrile.[7][8] The use of anhydrous conditions is critical because acyl isothiocyanates are highly electrophilic and readily hydrolyze in the presence of water, which would significantly reduce the yield of the desired product.
Step 2: Nucleophilic Addition of an Amine The in situ generated acyl isothiocyanate is not isolated. Instead, a primary amine is added directly to the reaction mixture. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[7][9] This addition reaction forms the final N-acyl thiourea derivative. The reactivity of the amine is a key factor; aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, and may require longer reaction times or gentle heating to proceed to completion.[7][10]
The overall synthetic scheme can be visualized as follows:
Caption: General reaction scheme for the one-pot synthesis of N-acyl thiourea derivatives.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative N-acyl thiourea derivative, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, adapted from established procedures.[11][12]
Materials and Equipment
| Reagents and Chemicals | Equipment |
| 2,4-Dichlorobenzoyl chloride | Round-bottom flasks (50 mL, 100 mL) |
| Potassium thiocyanate (KSCN) | Reflux condenser with drying tube (CaCl₂) |
| 4-Aminoacetophenone | Magnetic stirrer and stir bar |
| Anhydrous Acetone (ACS Grade) | Heating mantle or oil bath |
| Deionized Water | Dropping funnel |
| Isopropanol (for recrystallization) | Buchner funnel and filter flask |
| Activated Charcoal | Thin Layer Chromatography (TLC) plates (Silica gel) |
| TLC Eluent (e.g., Ethyl Acetate/Hexane) | Standard laboratory glassware |
| Melting point apparatus | |
| FT-IR, NMR Spectrometers |
Step-by-Step Procedure
Part A: In Situ Generation of 2,4-Dichlorobenzoyl Isothiocyanate
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagents: Add potassium thiocyanate (KSCN, 1.0 g, ~10.3 mmol) to the flask, followed by 25 mL of anhydrous acetone. Stir the suspension at room temperature for 10-15 minutes.
-
Addition of Acyl Chloride: In a separate 50 mL flask, dissolve 2,4-dichlorobenzoyl chloride (1.0 mL, ~6.9 mmol) in 15 mL of anhydrous acetone. Transfer this solution to a dropping funnel and add it dropwise to the stirring KSCN suspension over 15-20 minutes.
-
Expert Insight: The dropwise addition helps to control the exothermic nature of the reaction. A milky white precipitate of potassium chloride (KCl) will form, indicating the successful formation of the acyl isothiocyanate intermediate.[12]
-
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (the boiling point of acetone, ~56°C) for 1-2 hours. This ensures the complete conversion of the acyl chloride.[11]
-
Cooling: After the reflux period, cool the reaction mixture to room temperature. The resulting orange-red or yellowish solution containing the in situ generated acyl isothiocyanate is used directly in the next step without purification.[10]
Part B: Synthesis of N-Acyl Thiourea Derivative
-
Amine Addition: While stirring the cooled acyl isothiocyanate solution, add a solution of 4-aminoacetophenone (0.93 g, ~6.9 mmol) dissolved in 15 mL of anhydrous acetone. The addition can be done dropwise or in one portion.
-
Reaction to Completion: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours, though some systems may require gentle reflux or overnight stirring.[8]
-
Precipitation: Once the reaction is complete (as indicated by the consumption of the starting amine on TLC), pour the entire reaction mixture slowly into a beaker containing 200 mL of an ice-water mixture while stirring.[7]
-
Causality Explained: N-acyl thioureas are generally hydrophobic and have low solubility in water. Pouring the acetone solution into a large volume of cold water causes the product to precipitate out of the solution, providing a simple and effective method of initial isolation.
-
-
Isolation: Allow the precipitate to stand for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter with several portions of cold deionized water to remove any remaining inorganic salts (like KSCN and KCl) and other water-soluble impurities.
Purification and Characterization
-
Drying: Dry the crude product either in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Recrystallization: Purify the crude product by recrystallization. For many N-acyl thioureas, isopropanol or ethanol are suitable solvents.[7][12] Dissolve the crude solid in a minimum amount of the hot solvent, add a small amount of activated charcoal to decolorize if necessary, filter the hot solution to remove insoluble impurities, and then allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight. Determine the melting point and characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Data Interpretation and Validation
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized N-acyl thiourea derivative.
| Parameter | Expected Result for N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[11] |
| Appearance | Yellowish or off-white solid |
| Yield | 70-90% (typical) |
| Melting Point | Specific to the compound (e.g., 160-162 °C) |
| FT-IR (KBr, cm⁻¹) | ~3190 (N-H stretch), ~1695 (C=O, amide), ~1680 (C=O, acetyl), ~1175 (C=S stretch) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.2 (s, 1H, -CO-NH -CS-), ~10.4 (s, 1H, -CS-NH -Ar), 7.2-8.9 (m, Ar-H), ~2.6 (s, 3H, -CO-CH₃) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~177 (C=S), ~170 (C=O, amide), ~197 (C=O, acetyl), 115-152 (Aromatic Carbons) |
-
Trustworthiness through Self-Validation: The presence of two distinct N-H signals in the ¹H-NMR spectrum (often downfield and sometimes broad), coupled with the characteristic C=O and C=S stretches in the IR spectrum, provides a strong, self-validating confirmation that the desired N-acyl thiourea structure has been successfully formed.[11][13]
Workflow Visualization
The entire experimental process, from initial setup to final analysis, can be summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow for N-acyl thiourea synthesis.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture in the reaction flask or solvent. | Ensure all glassware is oven-dried. Use anhydrous grade solvents. A drying tube is essential. |
| Incomplete reaction of the acyl chloride. | Confirm the quality of the acyl chloride. Increase reflux time if necessary. | |
| Amine is not sufficiently nucleophilic. | For weakly nucleophilic amines (e.g., some anilines with electron-withdrawing groups), gentle heating or extended reaction times may be required for the second step. | |
| Use of a phase-transfer catalyst. | For heterogeneous reactions or to improve yields, adding a catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[3] | |
| Oily Product | Impurities or incomplete precipitation. | Try scratching the inside of the beaker during precipitation. Ensure the product is fully insoluble in water. If it remains oily, attempt extraction with a suitable organic solvent followed by purification via column chromatography. |
| Purification Issues | Product is highly soluble in common recrystallization solvents. | Try a different solvent system (e.g., solvent/anti-solvent pair like DMF-Ethanol-Water).[8] If recrystallization fails, column chromatography is the alternative.[14] |
Safety Precautions
-
Acyl Chlorides: These compounds are corrosive and lachrymatory. They react violently with water to release HCl gas. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Acetone is highly flammable. Avoid open flames and ensure adequate ventilation.
-
Thionyl Chloride (if preparing acyl chloride from carboxylic acid): Extremely corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Must be handled with extreme care in a fume hood.
-
General: Perform a full risk assessment before starting any chemical synthesis. Review the Safety Data Sheets (SDS) for all chemicals used.
References
-
Muthusamy, S., & Ramakrishnan, V. T. (1987). A FACILE SYNTHESIS OF BENZYL ISOTHIOCYANATES BY USE OF 18-CROWN-6 ETHER. Journal of the Indian Chemical Society. Available from: [Link]
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Wikipedia. Potassium thiocyanate. Available from: [Link]
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Saeed, A., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 11(48), 30286-30325. Available from: [Link]
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Roman, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. Available from: [Link]
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Roman, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available from: [Link]
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Wentrup, C. (2022). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. Accounts of Chemical Research, 55(11), 1541-1554. Available from: [Link]
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ResearchGate. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]
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Parashchuk, O. O., et al. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). Voprosy Khimii i Khimicheskoi Tekhnologii, (2), 5-15. Available from: [Link]
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Roman, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7101. Available from: [Link]
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ResearchGate. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available from: [Link]
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Arslan, N. B., & Aydin, F. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2), 155-165. Available from: [Link]
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Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 261-266. Available from: [Link]
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Limban, C., et al. (2012). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 17(7), 8524-8541. Available from: [Link]
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Arshad, N., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12(28), 17826-17843. Available from: [Link]
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Al-Salami, B. K. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 438-466. Available from: [Link]
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ResearchGate. Synthesis scheme of new N-acyl thiourea derivatives (1a–1g). Available from: [Link]
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Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12, 17826-17843. Available from: [Link]
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Liu, H., et al. (2010). Synthesis and Activity of Novel Acylthiourea with Hydantoin. International Journal of Molecular Sciences, 11(7), 2634-2646. Available from: [Link]
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Perveen, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2686. Available from: [Link]
-
ResearchGate. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Available from: [Link]
-
Anary-Abbasinejad, M., et al. (2011). Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. Molecular Diversity, 15(4), 911-916. Available from: [Link]
-
El-Sayed, A. M., & Badr, M. Z. A. (1980). Synthesis and Structure Elucidation of some Acyl Thiocarbamates from 8-Hydroxyquinoline. Journal of the Chemical Society of Pakistan, 2(1). Available from: [Link]
-
You-iggy. KSCN + HCl → KCl + HSCN - Chemical reactions. Available from: [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of (3-Methyl-pyridin-2-yl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the antimicrobial properties of the novel compound, (3-Methyl-pyridin-2-yl)-thiourea. This document outlines detailed protocols for determining its efficacy against a panel of clinically relevant microorganisms, grounded in internationally recognized standards to ensure data integrity and reproducibility. Furthermore, it delves into the scientific rationale behind the experimental design, offering insights into the potential mechanisms of action of thiourea derivatives.
Introduction: The Promise of Pyridine-Thiourea Derivatives in an Era of Antimicrobial Resistance
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The inclusion of a pyridine ring, a common scaffold in medicinal chemistry, may enhance the antimicrobial potency and pharmacokinetic properties of these molecules.[3][4] this compound is a compound of interest within this class, and this guide provides the foundational methodologies for its rigorous antimicrobial characterization.
The Scientific Rationale: The core structure of thiourea, with its sulfur and nitrogen atoms, allows for diverse chemical interactions and the potential to disrupt essential microbial processes. The pyridine moiety can further influence the compound's solubility, cell permeability, and interaction with biological targets.[3] The protocols detailed herein are designed to quantify the antimicrobial effect of this compound and provide a basis for understanding its mode of action.
Preparing this compound for Assay
Proper preparation of the test compound is critical for accurate and reproducible results. The solubility of the compound will dictate the choice of solvent and the preparation of the stock solution.
Protocol for Stock Solution Preparation:
-
Solubility Testing: Initially, determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for antimicrobial assays due to its high solubilizing capacity and compatibility with most assay media at low final concentrations.[5]
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle vortexing if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Causality Behind Experimental Choices: DMSO is chosen for its ability to dissolve a wide range of organic compounds. However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could inhibit microbial growth (typically ≤1% v/v). A sterility control including the highest concentration of DMSO used in the assay should always be included to validate that the solvent itself is not contributing to the observed antimicrobial effect.
Core Antimicrobial Assays: A Step-by-Step Guide
The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust and comparable across different studies.[6][7][8][9][10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that visibly inhibits the growth of a microorganism.[7]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol (adapted from CLSI M07-A9): [8][9]
-
Prepare Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. For fastidious organisms, use appropriate supplemented media as recommended by CLSI. For fungi, use RPMI-1640 medium.[11][12]
-
Prepare Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the this compound working solution (diluted from the stock solution in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria. Fungal plates are typically incubated at 35°C for 24-48 hours.[11][12]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). A reading mirror or a microplate reader can be used for this determination.
Disk Diffusion Assay for Qualitative Susceptibility Testing
The disk diffusion assay is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent. It is a simpler and less expensive alternative to the MIC assay for initial screening.
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay.
Detailed Protocol (adapted from CLSI M02-A13): [13][14][15][16]
-
Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) for most non-fastidious bacteria. The agar should be poured to a uniform depth of 4 mm.
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate the Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Prepare and Apply Disks:
-
Sterile blank paper disks (6 mm in diameter) can be impregnated with a known concentration of this compound. The amount of compound per disk should be optimized in preliminary experiments.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate. Ensure that the disks are in firm contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using a ruler or calipers.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a crucial next step after an MIC is determined to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Detailed Protocol:
-
Perform MIC Assay: First, determine the MIC of this compound as described above.
-
Subculture: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot and plate it onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the subculture plates. The well with the lowest concentration of the compound that shows no more than 0.1% of the original inoculum is the MBC.
Understanding the Mechanism of Action: A Hypothetical Framework for this compound
Thiourea derivatives are known to exert their antimicrobial effects through various mechanisms.[17] For this compound, a multi-pronged mechanism of action can be hypothesized, providing a rationale for its potential efficacy.
Potential Mechanisms of Action
Caption: Potential antimicrobial mechanisms of this compound.
Causality and Experimental Insights:
-
Cell Wall/Membrane Disruption: Some thiourea derivatives have been shown to disrupt the integrity of the bacterial cell wall, leading to leakage of intracellular contents and cell death.[18][19][20] This is a particularly attractive mechanism as it can be effective against dormant or slow-growing bacteria. Transmission electron microscopy of treated bacterial cells can be employed to visualize any morphological changes indicative of cell wall damage.
-
Enzyme Inhibition: The thiourea scaffold can interact with the active sites of essential bacterial enzymes.[21][22][23][24][25] Key targets include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. In vitro enzyme inhibition assays can be performed to confirm the specific enzymatic targets of this compound.
-
Interference with Metabolic Pathways: Thiourea derivatives can also interfere with various metabolic pathways essential for microbial survival.[17] Further metabolomic studies could elucidate the specific pathways affected by the compound.
Data Presentation and Interpretation
For clear and concise reporting of results, it is recommended to summarize all quantitative data in tables.
Table 1: Representative MIC and MBC Data for this compound
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus | 29213 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Candida albicans | 90028 | |||
| Aspergillus fumigatus | 204305 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data that will be crucial for the further development of this promising compound. Future studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy in animal models of infection, and assessing the potential for resistance development.
References
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). Molecules, 28(7), 3084. [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience, 14(3), 102-131. [Link]
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Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (2021). RSC Advances, 11(48), 30209-30223. [Link]
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Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education, 24(2), 71-77. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). Molecules, 28(7), 3084. [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]
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CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. - References - Scirp.org. [Link]
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CLSI M07-A9 and CLSI M100-S22. (2012). ANSI Webstore. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). ResearchGate. [Link]
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SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. (2013). Revista do Instituto de Medicina Tropical de São Paulo, 55(3), 163-169. [Link]
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Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. (2008). Semantic Scholar. [Link]
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CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (2008). ANSI Webstore. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. [Link]
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The proposed mechanism for the formation of thiourea. (2017). ResearchGate. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education, 24(2), 71-77. [Link]
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Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. (2025). ResearchGate. [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 519-530. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2020). Molecules, 25(18), 4252. [Link]
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Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (2018). Medicinal Chemistry, 14(6), 626-635. [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. [Link]
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CLSI M02-Ed13 - Performance Standards for Antimicrobial Disk Susceptibility Tests - 13th Edition. (2018). ANSI Webstore. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). ResearchGate. [Link]
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Measurement and correlation for solubility of thiourea in different solvents. (2010). The Canadian Journal of Chemical Engineering, 88(2), 299-301. [Link]
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). Molecules, 29(11), 2548. [Link]
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SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. [Link]
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Package contains : CLSI M02-Ed13: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard - Thirteenth Edition and CLSI M100-Ed32. (2018). ANSI Webstore. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(6), 1975. [Link]
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CLSI M02 ED13 :2018 Performance Standards for Antimicrobial Disk Susc. (2018). Intertek Inform. [Link]
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Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (2020). Kent Academic Repository. [Link]
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3-Methylpyridine-2-carbonitrile. (n.d.). PubChem. [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Thiourea Derivatives
Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology
Thiourea derivatives, characterized by the SC(NH₂)₂ core structure, have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Their significance in oncology is particularly noteworthy, with numerous studies highlighting their potential as potent anticancer agents.[2] These compounds exert their effects through diverse mechanisms, including the inhibition of key signaling proteins like protein tyrosine kinases, topoisomerases, and receptor tyrosine kinases (e.g., VEGFR2, EGFR), as well as the induction of apoptosis and cell cycle arrest in malignant cells.[3][4][5] The structural versatility of the thiourea moiety allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[6]
This comprehensive guide provides a detailed, tiered protocol for the systematic evaluation of the anticancer activity of novel thiourea derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind each experimental choice to ensure a robust and self-validating assessment of a compound's therapeutic potential.
A Tiered Approach to Anticancer Activity Assessment
A logical and efficient evaluation of novel thiourea derivatives begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most promising candidates. This tiered approach, outlined below, ensures that resources are focused on compounds with the highest potential for further development.
Caption: Tiered workflow for assessing the anticancer activity of thiourea derivatives.
Tier 1: Primary Cytotoxicity Screening - The MTT Assay
The initial step in evaluating a library of novel thiourea derivatives is to determine their cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[7]
Scientific Rationale: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple for-mazan product.[8] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after treatment with the test compounds.[7] This initial screen helps to identify "hit" compounds that exhibit significant growth inhibitory activity and allows for the determination of their half-maximal inhibitory concentration (IC50).[5]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HCT116 [colon], A549 [lung]).[9][10]
-
Normal, non-cancerous cell line (e.g., HaCaT [keratinocytes]) for selectivity assessment.[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thiourea derivatives (stock solutions in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or cisplatin).[11]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT116 IC50 (µM) | HaCaT IC50 (µM) | Selectivity Index (SI) |
| Thiourea-A | 8.5 | 12.3 | 5.2 | >100 | >19.2 (HCT116) |
| Thiourea-B | 25.1 | 30.5 | 18.9 | >100 | >5.3 (HCT116) |
| Thiourea-C | 1.2 | 2.5 | 0.9 | 25.6 | 28.4 (HCT116) |
| Doxorubicin | 0.8 | 1.1 | 0.6 | 2.1 | 3.5 (HCT116) |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells |
Tier 2: Mechanistic Elucidation
Compounds that demonstrate potent and selective cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key cellular processes to examine are the induction of apoptosis and the perturbation of the cell cycle.
Apoptosis Induction: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects.[12] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[14] Dual staining with Annexin V and PI allows for the clear distinction between different cell populations.
Caption: Simplified pathway of thiourea-induced apoptosis.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Selected cancer cell lines.
-
"Hit" thiourea derivatives.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the selected thiourea derivatives for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
Dysregulation of the cell cycle is a hallmark of cancer.[15] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, thereby preventing cell proliferation.[16] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Scientific Rationale: PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[16] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[16] By analyzing the fluorescence intensity of a population of cells, a histogram can be generated to quantify the percentage of cells in each phase.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Selected cancer cell lines.
-
"Hit" thiourea derivatives.
-
Cold 70% ethanol.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the selected thiourea derivatives for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
Tier 3: Advanced Characterization and In Vivo Validation
For compounds that show promising mechanistic activity, further studies are warranted to identify their specific molecular targets and to evaluate their efficacy in a more physiologically relevant setting.
-
Target Identification: Many thiourea derivatives have been shown to inhibit various kinases involved in cancer progression, such as EGFR, VEGFR, K-Ras, and JAK-3.[11][17][18] In vitro kinase inhibition assays can be employed to determine if the lead compounds directly target these or other kinases.
-
Induction of Oxidative Stress: Some thiourea derivatives can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[19] Cellular ROS levels can be measured using fluorescent probes like DCFDA.
-
In Vivo Efficacy: The ultimate preclinical validation of an anticancer compound's efficacy is its ability to inhibit tumor growth in vivo. This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anticancer activity of novel thiourea derivatives. This tiered approach, from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, ensures a comprehensive assessment of a compound's therapeutic potential. The versatility of the thiourea scaffold continues to make it an attractive starting point for the development of new and effective cancer chemotherapeutics.[3][4] Future research should focus on optimizing the structure of lead compounds to enhance their potency, selectivity, and drug-like properties, with the ultimate goal of translating these promising preclinical findings into clinical applications.
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. (2021). PubMed Central. [Link]
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Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. (2020). PubMed. [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2016). PubMed. [Link]
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Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. (2003). PubMed. [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. [Link]
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Recent developments on thiourea based anticancer chemotherapeutics. (2016). Semantic Scholar. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). MDPI. [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2016). ResearchGate. [Link]
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Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). PubMed Central. [Link]
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Assaying cell cycle status using flow cytometry. (2014). PubMed Central. [Link]
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The proposed mechanism for the formation of thiourea. (2017). ResearchGate. [Link]
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Urea and Thiourea Derivatives of Salinomycin as Agents Targeting Malignant Colon Cancer Cells. (2022). ResearchGate. [Link]
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RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. (2022). ResearchGate. [Link]
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Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase. (2024). PubMed. [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]
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In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. (2021). PubMed. [Link]
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The general mechanism of thiourea derivative synthesis starting with carbon disulfide[20]. (2019). ResearchGate. [Link]
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Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. (2017). PubMed. [Link]
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Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021). MDPI. [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. [Link]
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Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. (2017). Bentham Science. [Link]
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Application Notes and Protocols for (3-Methyl-pyridin-2-yl)-thiourea in Crop Science
A Guide for Researchers, Scientists, and Agricultural Professionals
Disclaimer: The following application notes and protocols are synthesized based on current scientific literature regarding thiourea derivatives and their application in crop science. Direct research on the specific compound, (3-Methyl-pyridin-2-yl)-thiourea, as a plant growth regulator is limited. The information provided herein is intended for research and development purposes and should be adapted and validated by qualified personnel for specific applications.
Introduction: The Potential of Pyridyl Thiourea Derivatives in Agriculture
Thiourea and its derivatives are emerging as a significant class of compounds in agricultural science, demonstrating a wide range of biological activities including the regulation of plant growth and enhancement of stress tolerance.[1][2][3] These organosulfur compounds, characterized by a core thiocarbamide group, can influence various physiological and biochemical processes in plants, leading to improved growth, development, and resilience to adverse environmental conditions.[3][4]
Recent studies have highlighted the potential of pyridine-containing arylthiourea derivatives as potent plant growth regulators.[5][6] These compounds have been shown to mimic the activity of natural plant hormones, particularly auxins, which are central to root development and overall plant architecture.[5][7] A well-developed root system is crucial for efficient water and nutrient uptake, anchoring the plant, and ultimately, enhancing crop yield and quality.[5][7] The exploration of novel thiourea derivatives like this compound opens up new avenues for developing innovative solutions to improve agricultural productivity and sustainability.
This guide provides a comprehensive overview of the hypothesized mechanism of action of this compound and detailed protocols for its application and evaluation in a research setting.
Hypothesized Mechanism of Action: An Auxin-like Activity
Based on studies of structurally similar pyridine-containing arylthiourea derivatives, it is hypothesized that this compound functions as an auxin receptor agonist.[5][6] The proposed mechanism involves the interaction of the molecule with the auxin receptor TIR1 (Transport Inhibitor Response 1).[5] This binding is thought to trigger a signaling cascade that leads to the upregulation of auxin-responsive genes, such as the ARF (Auxin Response Factor) genes.[5]
The activation of these genes promotes cell elongation and division, particularly in root tissues, leading to accelerated lateral root development and the formation of a more extensive root system.[5] This enhanced root architecture can significantly improve a plant's ability to acquire water and essential nutrients from the soil.
Beyond root development, the auxin-like activity of this compound may also contribute to increased dry matter accumulation and higher chlorophyll content, which are indicative of improved photosynthetic efficiency and overall plant health.[5] Furthermore, a robust plant with a healthy root system is often better equipped to resist various biotic and abiotic stresses.[8]
Caption: Hypothesized signaling pathway of this compound.
Application Protocols
The application method for this compound can significantly influence its efficacy. The following protocols are provided as a starting point for research and should be optimized for specific plant species and experimental conditions.
Preparation of Stock Solution
A stock solution is essential for preparing various treatment concentrations accurately.
-
Materials:
-
This compound (CAS: 21242-21-7)[8]
-
Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)
-
Sterile deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound. For example, to prepare a 10 mM stock solution, weigh 16.72 mg of the compound (Molecular Weight: 167.23 g/mol ).[8]
-
Dissolve the weighed compound in a small amount of DMSO or ethanol (e.g., 1-2 mL).
-
Once fully dissolved, transfer the solution to a 10 mL volumetric flask.
-
Bring the volume up to 10 mL with sterile deionized water.
-
Mix thoroughly using a magnetic stirrer.
-
Store the stock solution in a dark, cool place (e.g., 4°C) to prevent degradation.
-
Application Methods
Seed priming with thiourea derivatives has been shown to improve germination and early seedling growth, especially under stress conditions.[3]
-
Procedure:
-
Prepare the desired treatment concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) by diluting the stock solution with sterile deionized water. A control group should be primed with water containing the same concentration of the solvent used for the stock solution.
-
Surface sterilize the seeds of the target crop (e.g., with a 1% NaClO solution followed by thorough rinsing with sterile water).[5]
-
Immerse the sterilized seeds in the respective treatment solutions. The duration of priming can vary depending on the seed type (typically 6-12 hours).
-
After priming, remove the seeds from the solutions and air-dry them back to their original moisture content in a sterile environment.
-
Sow the primed seeds in the desired growth medium (e.g., soil, agar plates, germination paper).
-
Foliar application is a common method for delivering plant growth regulators and nutrients directly to the leaves.[3]
-
Procedure:
-
Prepare the desired treatment concentrations (e.g., 10 µM, 50 µM, 100 µM) of this compound from the stock solution.
-
Add a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05% v/v) to the solutions to ensure uniform coverage of the leaf surface.
-
Apply the solutions as a fine mist to the foliage of the plants until runoff. Ensure both the adaxial and abaxial leaf surfaces are covered.
-
A control group should be sprayed with a solution containing the solvent and surfactant only.
-
Applications are typically performed during the vegetative growth stage and may be repeated as needed.
-
Direct application to the root zone ensures the compound is readily available for uptake.[9]
-
Procedure for Hydroponics:
-
Prepare the desired treatment concentrations in the hydroponic nutrient solution.
-
Grow the plants in a standard hydroponic setup.
-
Once the plants are established, replace the nutrient solution with the treatment solutions.
-
Maintain the plants in the treatment solutions for the duration of the experiment, replenishing the solution as needed.
-
-
Procedure for Soil Drench:
-
Prepare the desired treatment concentrations in water.
-
Apply a specific volume of the treatment solution to the soil around the base of each plant. The volume should be sufficient to saturate the root zone.
-
A control group should receive an equal volume of water with the solvent.
-
Caption: General experimental workflow for assessing the effects of this compound.
Evaluation of Efficacy
To determine the effectiveness of this compound, a range of parameters should be measured.
Morphological Parameters
-
Root System Architecture:
-
Primary Root Length: Measure the length of the main root from the base of the stem to the root tip.
-
Lateral Root Number and Density: Count the number of lateral roots and express it per unit length of the primary root.
-
Root Biomass: Carefully excavate the entire root system, wash it free of soil, and determine the fresh weight. Dry the roots in an oven at 70°C until a constant weight is achieved to determine the dry weight.
-
-
Shoot Growth:
-
Plant Height: Measure the height from the soil surface to the apical bud.
-
Stem Diameter: Use calipers to measure the diameter of the main stem.
-
Leaf Area: Can be measured using a leaf area meter or image analysis software.
-
Shoot Biomass: Determine the fresh and dry weight of the above-ground plant parts.
-
Physiological and Biochemical Parameters
-
Chlorophyll Content: Use a chlorophyll meter (e.g., SPAD meter) for a non-destructive measurement or extract chlorophyll from leaf tissue with a solvent (e.g., acetone, ethanol) and measure the absorbance using a spectrophotometer.[5]
-
Photosynthetic Rate: Measure gas exchange parameters (e.g., CO2 assimilation rate, stomatal conductance, transpiration rate) using an infrared gas analyzer (IRGA).
-
Nutrient Analysis: Analyze the concentration of essential macro- and micronutrients in plant tissues (roots and shoots) using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Stress Tolerance Assays:
-
Drought Stress: Impose drought by withholding water and monitor parameters like relative water content, electrolyte leakage, and proline accumulation.
-
Salinity Stress: Apply saline solutions and measure ion accumulation (Na+, K+) and oxidative stress markers.
-
Heat Stress: Expose plants to high temperatures and assess membrane stability and the activity of antioxidant enzymes.[10]
-
Quantitative Data Summary
The following table provides an example of how to present quantitative data from an experiment evaluating the effect of a thiourea derivative on rice root growth, based on findings for a similar compound.[5]
| Treatment Concentration (µM) | Primary Root Length (cm) | Number of Lateral Roots | Root Dry Weight (mg) |
| 0 (Control) | 8.5 ± 0.4 | 25 ± 2 | 15.2 ± 1.1 |
| 0.1 | 9.8 ± 0.5 | 35 ± 3 | 18.5 ± 1.3* |
| 1.0 | 11.2 ± 0.6 | 48 ± 4 | 22.1 ± 1.5 |
| 10.0 | 9.1 ± 0.4 | 30 ± 2 | 16.8 ± 1.2 |
| Naphthylacetic Acid (NAA) - 1.0 | 10.5 ± 0.5 | 42 ± 3 | 20.3 ± 1.4 |
| Data are presented as mean ± standard deviation. Asterisks indicate a statistically significant difference from the control group (p < 0.05, p < 0.01). |
References
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Application Notes & Protocols for the Crystallization of (3-Methyl-pyridin-2-yl)-thiourea
For: Researchers, scientists, and drug development professionals engaged in the solid-state characterization and development of novel chemical entities.
Introduction: The Critical Pursuit of Crystalline (3-Methyl-pyridin-2-yl)-thiourea
This compound is a compound of interest within medicinal chemistry and materials science, belonging to a versatile class of thiourea derivatives known for their wide range of biological activities and coordination chemistry.[1][2] The production of high-quality single crystals is a cornerstone of modern drug development and materials characterization. It enables the unambiguous determination of the three-dimensional molecular structure through X-ray diffraction, which in turn illuminates structure-activity relationships, informs polymorphism screening, and is essential for intellectual property protection.
The journey from a synthesized powder to a well-ordered single crystal is governed by the principles of thermodynamics and kinetics. Crystallization from a solution requires the establishment of a supersaturated state, from which nucleation and subsequent crystal growth can proceed in a controlled manner.[3] The choice of crystallization technique and solvent system is paramount, as these factors profoundly influence crystal morphology, size, and quality.[4][5] This guide provides a detailed exploration of field-proven techniques for obtaining single crystals of this compound, grounded in the principles of crystal engineering.
Part 1: Foundational Principles of Crystallization
The successful growth of single crystals hinges on creating a state of supersaturation that is reached slowly and controllably. Rapid precipitation from a highly supersaturated solution will invariably lead to a polycrystalline or amorphous solid. The goal is to navigate the "metastable zone," a region of supersaturation where spontaneous nucleation is improbable, but growth on existing nuclei (or seeds) is favored.[6] The primary techniques discussed herein achieve this delicate balance through different physical mechanisms.
Solvent Selection: The Cornerstone of Success
The selection of an appropriate solvent is the most critical step in any crystallization experiment. An ideal solvent will exhibit moderate solubility for this compound, with solubility increasing with temperature. The solvent's polarity and its capacity for hydrogen bonding can significantly influence crystal packing and morphology.[7]
A preliminary solubility screen is essential. This involves testing the solubility of a small amount of the compound in a range of solvents at both room temperature and elevated temperatures.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Thiourea derivatives often show good solubility in alcohols. Ethanol has been used for crystallizing related compounds.[8][9] |
| Ketones | Acetone, Methyl Ethyl Ketone | Good general solvents for moderately polar organic compounds. |
| Esters | Ethyl Acetate | Offers a different polarity and hydrogen bonding profile. |
| Halogenated | Dichloromethane, Chloroform | Can be effective, as demonstrated for a related polymorph.[10] Use with caution due to volatility and toxicity. |
| Nitriles | Acetonitrile | A polar aprotic solvent that can offer unique solvating properties. |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | The addition of an anti-solvent (water) can be a powerful tool to induce crystallization. |
Part 2: Core Crystallization Protocols
The following protocols are presented in order of increasing complexity and are designed to provide a systematic approach to crystallizing this compound.
Method 1: Slow Evaporation Technique
This is the simplest and most common crystallization method.[11] It is particularly effective for compounds that are reasonably stable and not overly sensitive to atmospheric conditions. The principle relies on gradually increasing the concentration of the solute past its saturation point as the solvent slowly evaporates.
Protocol: Slow Evaporation
-
Preparation of a Saturated Solution:
-
Place approximately 10-20 mg of this compound into a small, clean vial (e.g., a 4 mL glass vial).
-
Add the chosen solvent dropwise while stirring or sonicating until the solid completely dissolves.
-
Add a very small amount of additional solid to ensure the solution is saturated, with a minimal amount of undissolved material remaining.
-
Gently warm the solution to dissolve the final solid, then allow it to cool to room temperature. If no precipitate forms, the solution is near saturation. Filter or carefully decant the solution into a clean crystallization vial to remove any dust or undissolved particles.
-
-
Incubation:
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use perforated parafilm to allow for slow solvent evaporation.
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
-
Crystal Harvesting:
-
Monitor the vial daily. Crystals can form within a few days to several weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Causality and Insights: The rate of evaporation is the key variable. A slower rate leads to fewer nucleation events and promotes the growth of larger, higher-quality crystals. Adjusting the size of the opening in the vial's cover is the primary means of controlling this rate.
Method 2: Vapor Diffusion Technique
Vapor diffusion is an excellent method for milligram quantities of a compound and offers exquisite control over the rate of supersaturation.[12][13] The technique involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, thereby reducing the compound's solubility.
There are two primary setups for vapor diffusion:
-
Vial-in-Vial (Sitting Drop): A small vial containing the sample solution is placed inside a larger, sealed jar containing the anti-solvent.
-
Hanging Drop: A drop of the sample solution is suspended on a siliconized glass slide, which is then inverted and sealed over a reservoir of the anti-solvent.[14]
Protocol: Vial-in-Vial Vapor Diffusion
-
Solution Preparation:
-
Dissolve 5-10 mg of this compound in a minimal amount of a "good" solvent (e.g., dichloromethane, methanol) in a small inner vial (e.g., 2 mL).
-
-
Assembly of the Crystallization Chamber:
-
Add 2-5 mL of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to a larger outer vial or jar (e.g., 20 mL scintillation vial).[13]
-
Carefully place the uncapped inner vial containing the sample solution into the larger jar. Ensure the inner vial does not touch the walls of the outer jar.[12]
-
Seal the outer jar tightly with a screw cap.
-
-
Incubation and Monitoring:
-
Place the sealed system in a stable environment.
-
Over time, the more volatile anti-solvent will diffuse through the vapor phase into the sample solution.[3] This slowly decreases the solubility of the compound, leading to crystallization.
-
Monitor for crystal growth over several days to weeks.
-
Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion
| "Good" Solvent (Inner Vial) | "Anti-Solvent" (Outer Jar) |
| Dichloromethane | Pentane or Hexane |
| Chloroform | Diethyl Ether or Pentane |
| Methanol | Diethyl Ether |
| Acetone | Hexane |
| Toluene | Pentane |
Causality and Insights: The success of this method depends on the relative volatility of the two solvents; the anti-solvent must be significantly more volatile than the good solvent.[12][13] The slow, controlled mixing via the vapor phase prevents the rapid precipitation that would occur with direct liquid addition.
Method 3: Slow Cooling & Thermal Gradient
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.[3]
Protocol: Slow Cooling
-
Preparation of Hot Saturated Solution:
-
In a sealed vial or small flask, prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature (e.g., 40-60°C). Ensure a small amount of solid material remains undissolved to confirm saturation.
-
Filter the hot solution through a pre-warmed filter into a clean, pre-warmed vial to remove any particulate matter.
-
-
Controlled Cooling:
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water, or a beaker wrapped in glass wool) to slow the rate of cooling.
-
Allow the system to cool to room temperature over a period of 12-48 hours.
-
-
Further Cooling (Optional):
-
If no crystals form at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility. The transfers should be done gradually to avoid thermal shock, which can cause excessive nucleation.
-
Causality and Insights: The rate of cooling directly impacts crystal quality.[6] Slower cooling rates provide more time for molecules to orient correctly onto the growing crystal lattice, resulting in larger and more perfect crystals. The use of a programmable heating/cooling block can provide precise control over the cooling profile.
Part 3: Visualizing the Workflow
Understanding the logical flow of each protocol is crucial for successful execution. The following diagrams illustrate the key steps and decision points.
Caption: Workflow for the Slow Evaporation Technique.
Caption: Workflow for the Vapor Diffusion Technique.
Part 4: Troubleshooting and Final Considerations
-
Problem: No crystals form.
-
Solution: The solution may not be sufficiently supersaturated. Try allowing more solvent to evaporate, using a more volatile anti-solvent, or cooling the solution to a lower temperature. Seeding the solution with a tiny crystal from a previous attempt can also initiate growth.
-
-
Problem: An oil or amorphous precipitate forms.
-
Solution: Supersaturation was achieved too quickly. Reduce the rate of evaporation or diffusion. Use a less effective anti-solvent or a slower cooling rate. Try a different solvent system altogether.
-
-
Problem: Too many small crystals.
-
Solution: This indicates a high rate of nucleation. Reduce the concentration of the initial solution or slow down the crystallization process (slower evaporation/diffusion/cooling).
-
Self-Validation: Each protocol is a self-validating system. The formation of well-defined, facetted crystals with sharp edges is a primary indicator of a successful experiment. The ultimate validation comes from single-crystal X-ray diffraction, which will confirm the structure and assess the quality of the crystal lattice.
References
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- Indian Journal of Scientific Research. (n.d.). GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
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- JConsort. (n.d.). growth and characterization of pure thiourea crystal.
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- Research India Publications. (2017). GROWTH AND CHARACTERISATION OF PURE AND THIOUREA DOPED ROCHELLE SALT CRYSTALS BY SLOW EVAPORATION METHOD.
- ACS Publications. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterization of Copperdoped Urea Thiourea Single Crystal Developed By Slow Evaporation Method.
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- SciSpace. (n.d.). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles.
- ResearchGate. (2018). (PDF) 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis.
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- ChemicalBook. (n.d.). (4-Methyl-pyridin-2-yl)-thiourea synthesis.
- ResearchGate. (2020). (PDF) Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles.
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- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- Semantic Scholar. (n.d.). Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, X= Cl, Br, and NO2.
- White Rose Research Online. (n.d.). Seed Recipe Design for Batch Cooling Crystallization with Application to l-Glutamic Acid.
- SciSpace. (n.d.). Batch Cooling Crystallization of Plate-like Crystals: A Simulation Study.
- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- Periodica Polytechnica Chemical Engineering. (2015). Batch Cooling Crystallization of Plate-like Crystals: A Simulation Study.
- ResearchGate. (2025). Batch Cooling Crystallization of Plate-like Crystals: A Simulation Study.
- ResearchGate. (n.d.). (PDF) Co-crystals synthesis of 2- and 4-mercaptopyridine with thiourea and its analogue, trithiocyanuric acid.
- Devi, T. U., et al. (2009). Growth of ninhydrin single crystal and its characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1667–1672.
- ResearchGate. (2025). Growth of ninhydrin single crystal and its characterization | Request PDF.
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Application Notes and Protocols for (3-Methyl-pyridin-2-yl)-thiourea in Coordination Chemistry
Introduction: Unveiling the Potential of (3-Methyl-pyridin-2-yl)-thiourea as a Versatile Ligand
In the dynamic field of coordination chemistry, the design and synthesis of ligands with tunable electronic and steric properties are paramount to the development of novel metal complexes with tailored functionalities. Among the diverse classes of ligands, those incorporating the thiourea moiety have garnered significant attention due to their rich coordination chemistry and the diverse applications of their metal complexes. The presence of both hard (nitrogen) and soft (sulfur) donor atoms within the thiourea backbone allows for versatile coordination modes, including monodentate, bidentate, and bridging interactions with a wide range of metal ions.[1][2]
This application note focuses on a particularly promising pyridyl-thiourea ligand: This compound . The strategic placement of a methyl group on the pyridine ring introduces a subtle yet significant steric and electronic perturbation compared to its unsubstituted analogue. This modification can influence the ligand's coordination behavior, the stability and reactivity of its metal complexes, and ultimately, their potential applications in catalysis, materials science, and medicinal chemistry.
This guide provides detailed, field-proven protocols for the synthesis and characterization of this compound and its coordination complexes with representative transition metals. Furthermore, it explores the potential applications of these complexes, offering insights into the causality behind experimental choices and providing a foundation for further research and development.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is most reliably achieved through a two-step process involving the formation of a benzoyl-protected intermediate, followed by alkaline hydrolysis. This method avoids the direct use of highly toxic and moisture-sensitive reagents like thiophosgene and provides a high-purity product.
Protocol 1.1: Synthesis of 1-Benzoyl-3-(3-methylpyridin-2-yl)thiourea
This protocol is adapted from established procedures for the synthesis of N-benzoylthioureas.[3][4][5] The reaction involves the in-situ formation of benzoyl isothiocyanate, which then reacts with 2-amino-3-methylpyridine.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
2-Amino-3-methylpyridine
-
Acetone (anhydrous)
-
Hydrochloric acid (0.1 N)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Benzoyl Isothiocyanate Solution:
-
In a dry three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add potassium thiocyanate (1.0 eq).
-
Add anhydrous acetone to the flask to suspend the KSCN.
-
From the dropping funnel, add a solution of benzoyl chloride (1.0 eq) in anhydrous acetone dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 45-60 minutes. A white precipitate of KCl will form.
-
Cool the reaction mixture to room temperature. This solution containing in-situ generated benzoyl isothiocyanate is used directly in the next step.
-
-
Formation of the Thiourea Derivative:
-
In a separate flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous acetone.
-
Add the solution of 2-amino-3-methylpyridine dropwise to the stirred solution of benzoyl isothiocyanate at room temperature over a period of 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into a beaker containing 0.1 N hydrochloric acid or ice-cold water to precipitate the product.
-
Collect the white to pale yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven or desiccator.
-
Expected Yield: 70-85%
Protocol 1.2: Alkaline Hydrolysis to this compound
The benzoyl protecting group is readily removed by alkaline hydrolysis to yield the desired thiourea.[6][7]
Materials:
-
1-Benzoyl-3-(3-methylpyridin-2-yl)thiourea
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Deionized water
-
Acetic acid (for neutralization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Hydrolysis:
-
Suspend 1-Benzoyl-3-(3-methylpyridin-2-yl)thiourea (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add a 1 N aqueous solution of sodium hydroxide (1.1-1.5 eq).
-
Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Isolation and Purification:
-
Carefully neutralize the reaction mixture to pH ~7 with a dilute solution of acetic acid.
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain a pure crystalline solid.
-
Dry the purified product under vacuum.
-
Expected Yield: 80-90%
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Characterization of this compound
The synthesized ligand should be thoroughly characterized to confirm its identity and purity.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, the methyl group protons, and the N-H protons of the thiourea moiety. The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.[8][9][10] |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methyl group, and a characteristic downfield signal for the C=S carbon of the thiourea group (typically in the range of 180-185 ppm).[9][10] |
| FT-IR | Characteristic stretching vibrations for N-H bonds (around 3100-3400 cm⁻¹), C-N bonds, and the C=S bond. The C=S stretching frequency is often observed in the range of 700-850 cm⁻¹ and can be coupled with other vibrations.[11][12][13] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₇H₉N₃S (167.23 g/mol ). |
| Elemental | Calculated: C, 50.28; H, 5.42; N, 25.13; S, 19.17. Found values should be within ±0.4% of the calculated values. |
Part 2: Synthesis of Metal Complexes with this compound
This compound can act as a versatile ligand, coordinating to metal centers through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, forming a stable five-membered chelate ring. The following protocols provide general guidelines for the synthesis of representative metal complexes.
Protocol 2.1: Synthesis of a Ruthenium(II)-Cymene Complex
Ruthenium(II) arene complexes are of significant interest for their catalytic applications. This protocol describes the synthesis of a [RuCl(p-cymene)(L)]Cl type complex, where L is this compound. The procedure is adapted from the synthesis of similar ruthenium-thiourea complexes.[14][15][16]
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂ dimer
-
Methanol or Dichloromethane (anhydrous)
-
Diethyl ether or Pentane
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cannula or syringe for solvent transfer
-
Filter cannula or Schlenk filter
Procedure:
-
Under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer (1.0 eq) in anhydrous methanol or dichloromethane in a Schlenk flask.
-
In a separate Schlenk flask, dissolve this compound (2.0 eq) in the same solvent.
-
Transfer the ligand solution to the solution of the ruthenium dimer via a cannula or syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution will likely change, indicating complex formation.
-
Reduce the volume of the solvent under vacuum.
-
Add diethyl ether or pentane to precipitate the complex.
-
Collect the solid product by filtration under inert atmosphere, wash with diethyl ether or pentane, and dry under vacuum.
Diagram of the Coordination Complex Formation:
Caption: General scheme for the synthesis of a Ru(II) complex.
Protocol 2.2: Synthesis of a Palladium(II) Complex
Palladium(II) complexes with pyridyl-thiourea ligands have shown promising anticancer activity. This protocol outlines a general method for the synthesis of a Pd(II) complex.[17][18][19]
Materials:
-
This compound
-
Potassium tetrachloropalladate(II) (K₂PdCl₄) or Palladium(II) chloride (PdCl₂)
-
Ethanol or Acetonitrile
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolve K₂PdCl₄ or PdCl₂ (1.0 eq) in a minimal amount of water or ethanol.
-
In a separate flask, dissolve this compound (2.0 eq) in ethanol.
-
Add the ligand solution dropwise to the stirred solution of the palladium salt.
-
A precipitate, often yellow or orange, should form immediately or upon stirring for a short period.
-
Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the complex with water, then with ethanol, and finally with diethyl ether.
-
Dry the product in a desiccator.
Protocol 2.3: Synthesis of a Silver(I) Complex
Silver(I) complexes are known for their antibacterial properties. The synthesis of a silver(I) complex with this compound is typically straightforward.[20][21][22][23][24]
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Ethanol or Methanol
Equipment:
-
Reaction vial or round-bottom flask wrapped in aluminum foil (to protect from light)
-
Magnetic stirrer
-
Filter paper
Procedure:
-
Dissolve silver nitrate (1.0 eq) in ethanol or methanol in a reaction vial wrapped in aluminum foil.
-
In a separate vial, dissolve this compound (1.0 to 2.0 eq, depending on the desired stoichiometry) in the same solvent.
-
Slowly add the ligand solution to the stirred silver nitrate solution.
-
A white or off-white precipitate will likely form.
-
Stir the mixture at room temperature for 30-60 minutes, protected from light.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in the dark under vacuum.
Characterization of Metal Complexes
The synthesized metal complexes should be characterized to determine their structure and coordination environment.
Table 2: General Characterization Data for Metal Complexes
| Technique | Expected Observations and Interpretations |
| ¹H NMR | Coordination of the pyridine nitrogen is typically indicated by a downfield shift of the pyridyl proton signals compared to the free ligand. The N-H proton signals may also shift or broaden upon coordination.[10] |
| FT-IR | A shift in the C=S stretching frequency to a lower wavenumber is indicative of coordination through the sulfur atom.[11] New bands in the far-IR region may be assigned to metal-ligand (M-S and M-N) vibrations. |
| UV-Vis | Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) upon complexation. |
| Elemental Analysis | Confirms the stoichiometry of the complex. |
| Molar Conductivity | Measurement in a suitable solvent (e.g., DMF or DMSO) can distinguish between ionic and non-ionic complexes. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Part 3: Application Notes
The metal complexes of this compound are anticipated to exhibit a range of interesting applications, drawing parallels from the known activities of similar pyridyl-thiourea complexes.
Application 3.1: Catalysis - Hydrogenation Reactions
Rationale: Ruthenium(II) complexes bearing pyridyl-thiourea ligands have been shown to act as catalysts for hydrogenation reactions.[14][15][25] The cooperative action of the metal center and the ligand, potentially forming a frustrated Lewis pair (FLP) upon deprotonation of the thiourea, can facilitate the activation of small molecules like H₂.[15] The methyl group on the pyridine ring of the title ligand may influence the electronic properties of the metal center and the steric environment around it, potentially tuning the catalytic activity and selectivity.
Experimental Insight: The catalytic activity of the synthesized ruthenium complex can be evaluated in the hydrogenation of various substrates, such as imines, ketones, and activated alkenes. A typical catalytic run would involve dissolving the ruthenium complex and the substrate in a suitable solvent under a hydrogen atmosphere and monitoring the conversion over time using techniques like GC-MS or NMR spectroscopy.
Application 3.2: Medicinal Chemistry - Anticancer Agents
Rationale: Palladium(II) and platinum(II) complexes are well-established as anticancer agents, with their primary mode of action often involving interaction with DNA. Thiourea-containing ligands can modulate the lipophilicity and cellular uptake of the metal complexes, and the coordinated ligand itself can contribute to the overall cytotoxicity.[6][11][16][26] The introduction of the methyl group may enhance the lipophilicity of the complex, potentially leading to improved cellular accumulation and anticancer activity.
Experimental Insight: The in vitro anticancer activity of the synthesized palladium(II) and platinum(II) complexes can be assessed against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT assay or similar cell viability assays. The IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) can be determined to quantify their potency.
Application 3.3: Medicinal Chemistry - Antibacterial Agents
Rationale: Silver(I) and gold(I) complexes are renowned for their antimicrobial properties.[21][22][27] The mechanism of action is often multifactorial, involving interaction with bacterial cell walls, enzymes, and DNA. Thiourea ligands can stabilize the metal ions and facilitate their delivery to biological targets. The antibacterial efficacy of such complexes can be influenced by the nature of the substituents on the ligand.
Experimental Insight: The antibacterial activity of the synthesized silver(I) and gold(I) complexes can be evaluated against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) can be determined using standard microdilution methods to quantify their antibacterial potency.
Conclusion and Future Outlook
This compound represents a promising ligand for the development of novel coordination complexes with diverse applications. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand. The subtle electronic and steric modifications introduced by the methyl group are expected to have a tangible impact on the properties and reactivity of its metal complexes.
Future research in this area could focus on:
-
Expanding the range of metal ions complexed with this ligand.
-
Detailed mechanistic studies of the catalytic and biological activities of the synthesized complexes.
-
Exploring the structure-activity relationships by further modifying the pyridyl-thiourea scaffold.
-
Investigating the potential of these complexes in materials science, for example, as components of sensors or luminescent materials.
The versatility of this compound as a ligand, coupled with the vast possibilities within coordination chemistry, ensures that this compound and its derivatives will continue to be a fertile ground for scientific discovery and technological innovation.
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S. Rossi, et al., "A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids," Molecules, vol. 25, no. 23, p. 5678, 2020. [Link]
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S. Samanta, et al., "Six-Coordinated Silver(I) Complexes Derived from 2,6-(Pyridyl)iminodiadamantanes: Sustained Release of Bioactive Silver toward Bacterial Eradication," Inorganic Chemistry, vol. 56, no. 9, pp. 5335-5342, 2017. [Link]
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N. A. N. N. F. Nazlan, et al., "Synthesis and Characterisation of Palladium (II) Complex of (N-Pentanoylthioreido)- N'-Propanoic Acid and Its Application as Catalyst in Heck Cross Coupling Reaction," Australian Journal of Basic and Applied Sciences, vol. 7, no. 1, pp. 149-155, 2013. [Link]
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F. J. G. C. M. A. F. J. G. C. M. A. Francisco José García-castaño, et al., "Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells," Molecules, vol. 25, no. 20, p. 4799, 2020. [Link]
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T. Yesilkaynak, et al., "1-Benzoyl-3-(4-methylpyridin-2-yl)thiourea," Acta Crystallographica Section E: Structure Reports Online, vol. 62, no. 9, pp. o3934-o3935, 2006. [Link]
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M. S. M. Yusof, et al., "1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea," Acta Crystallographica Section E: Structure Reports Online, vol. 62, no. 4, pp. o1446-o1448, 2006. [Link]
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Application Notes and Protocols for the Quantification of (3-Methyl-pyridin-2-yl)-thiourea
Introduction
(3-Methyl-pyridin-2-yl)-thiourea is a heterocyclic organic compound incorporating both a pyridine and a thiourea moiety. Its chemical structure suggests potential applications in medicinal chemistry and materials science, areas where precise quantification is paramount for research, development, and quality control. This document provides detailed analytical methods for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in established analytical principles and are designed to be robust and reliable. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, and UV-Vis Spectrophotometry as a more accessible, alternative method. Each section will not only detail the protocol but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the analytical process.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is critical for developing effective analytical methods. The presence of the pyridine ring and the thiourea group with their respective chromophores suggests that UV-Vis spectrophotometry and HPLC with UV detection are suitable analytical techniques.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and specificity, allowing for the separation of the analyte from potential impurities and degradation products. The following method is a robust starting point and should be validated according to ICH guidelines for your specific application.[2][3]
Principle of the Method
This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, will be retained on the column and then eluted by a gradient of the organic solvent. Detection is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methyl-pyridin-2-yl)-thiourea
Welcome to the dedicated technical support resource for the synthesis of (3-Methyl-pyridin-2-yl)-thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. My insights are drawn from extensive experience in synthetic methodology and troubleshooting complex organic reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure your success.
I. Understanding the Synthesis: Core Principles
The synthesis of this compound typically involves the reaction of 2-amino-3-methylpyridine with a suitable thiocarbonylating agent. The choice of this agent is critical and often dictates the reaction conditions, potential side products, and overall efficiency. The most common synthetic routes include:
-
Reaction with an Isothiocyanate: This is often the most direct and high-yielding method, involving the nucleophilic attack of the primary amine on the electrophilic carbon of an isothiocyanate.
-
Reaction with Thiophosgene (CSCl₂): A highly reactive and efficient reagent, but its use is often limited due to its high toxicity and hazardous nature.[3][4]
Each method presents a unique set of challenges and optimization parameters, which we will explore in detail.
II. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A diminished or complete lack of product is a frequent challenge. The underlying causes are often related to reagent quality, reaction conditions, or the inherent reactivity of the starting materials.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Nucleophilicity of 2-Amino-3-methylpyridine | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to drive the reaction forward.[3][5] 2. Add a Non-Nucleophilic Base: A base like triethylamine can deprotonate the amine, increasing its nucleophilicity.[1] | The methyl group at the 3-position can exert some steric hindrance, and the pyridine nitrogen can withdraw electron density, slightly reducing the nucleophilicity of the amino group compared to a simple aniline. |
| Degradation of Reagents | 1. Use Freshly Purified Reagents: Isothiocyanates, in particular, can be sensitive to moisture and degrade over time.[1] 2. In-situ Generation: Consider generating the isothiocyanate in the reaction mixture immediately before use. | Impurities or degradation products can lead to unwanted side reactions and consume starting materials, thus lowering the yield of the desired thiourea. |
| Suboptimal Solvent Choice | 1. Solvent Screening: Test a range of polar aprotic solvents like THF, acetonitrile, or DMF.[3] 2. "On-Water" Synthesis: For some thiourea syntheses, conducting the reaction in water can be a highly efficient and sustainable option.[6] | The solvent plays a crucial role in solvating the reactants and intermediates, which can significantly influence the reaction rate and equilibrium. |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of impurities. Identifying and minimizing these side products is key to a successful synthesis.
| Side Product | Probable Cause | Minimization Strategy |
| Symmetrical N,N'-bis(3-methyl-pyridin-2-yl)thiourea | When using CS₂, the intermediate isothiocyanate can react with the starting 2-amino-3-methylpyridine.[1] | 1. Two-step, One-pot Method: First, form the dithiocarbamate intermediate, then add a second, different amine if an unsymmetrical thiourea is desired. For the title compound, careful control of stoichiometry is key. 2. Use of a more reactive thioacylating agent like benzoyl isothiocyanate followed by hydrolysis.[7] |
| Dithiocarbamate Salts | Incomplete reaction when using carbon disulfide. The dithiocarbamate is a stable intermediate.[3] | 1. Increase Reaction Time or Temperature: Ensure the reaction goes to completion by providing sufficient time and energy for the elimination step to form the thiourea. 2. Acidic Workup: An acidic workup can help to decompose any remaining dithiocarbamate salt. |
| Polymeric Materials | This can occur with highly reactive reagents like thiophosgene if the reaction is not well-controlled.[8] | 1. Slow Addition of Reagents: Add the thiophosgene dropwise at a low temperature to maintain control over the reaction rate. 2. High Dilution: Performing the reaction in a larger volume of solvent can disfavor intermolecular polymerization reactions. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield and impurity issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
For laboratory-scale synthesis, the reaction of 2-amino-3-methylpyridine with a commercially available isothiocyanate, such as benzoyl isothiocyanate, followed by basic hydrolysis, is often the most straightforward and high-yielding approach.[7] This method avoids the handling of highly toxic reagents like thiophosgene and can offer better control over side reactions compared to the use of carbon disulfide.
Q2: I am using carbon disulfide, and my reaction is very slow. What can I do to accelerate it?
Slow reaction rates with carbon disulfide are common, especially with less nucleophilic amines. Consider the following:
-
Use of a Promoter: Carbon tetrabromide has been shown to accelerate the reaction of amines with CS₂.[9]
-
Catalysis: A reusable ZnO/Al₂O₃ composite catalyst has been reported to be effective for this type of transformation.[3][6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can improve yields.[1][5]
Q3: How can I best purify the final this compound product?
The purification strategy depends on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, methanol) is an effective method.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile option. A gradient of ethyl acetate in hexanes is a good starting point for elution.[3]
-
Acid-Base Extraction: If unreacted amine is a major impurity, washing the organic extract with a dilute acid during workup can remove it.[3]
Q4: Are there any "green" or more sustainable methods for this synthesis?
Yes, there are emerging sustainable approaches. An "on-water" synthesis, where the reaction is performed in an aqueous medium, can be a facile and environmentally friendly option, often simplifying product isolation through filtration.[6] Additionally, mechanochemical synthesis via ball milling is a solvent-free technique that has been successfully applied to thiourea synthesis and can lead to quantitative yields in short reaction times.[2]
IV. Experimental Protocols
Protocol 1: Synthesis via Benzoyl Isothiocyanate followed by Hydrolysis
This two-step, one-pot method is reliable and avoids the direct use of hazardous thiocarbonylating agents.
Step 1: Formation of 1-Benzoyl-3-(3-methyl-pyridin-2-yl)thiourea
-
To a solution of 2-amino-3-methylpyridine (1.0 eq.) in acetone, add benzoyl isothiocyanate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, the intermediate product often precipitates. If not, the solvent can be removed under reduced pressure.
Step 2: Hydrolysis to this compound
-
To the crude intermediate from Step 1, add a solution of 1N aqueous sodium hydroxide (1.1 eq.) in methanol.
-
Heat the mixture to reflux for 1 hour.[7]
-
Cool the reaction mixture to room temperature. The product, this compound, should precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Reaction Scheme Diagram
Caption: Synthesis of the title compound via a benzoyl isothiocyanate intermediate.
Protocol 2: One-Pot Synthesis from 2-Amino-3-methylpyridine and Carbon Disulfide
This method is useful when benzoyl isothiocyanate is not available.
-
In a round-bottom flask, dissolve 2-amino-3-methylpyridine (2.0 eq.) in dimethylformamide (DMF).
-
Add carbon disulfide (1.0 eq.) to the solution at 0 °C.
-
Add carbon tetrabromide (1.0 eq.) portion-wise, keeping the temperature below 5 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from ethanol.
V. References
-
Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327-2332. [Link]
-
Li, Z., et al. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthetic Communications, 37(9), 1421-1428. [Link]
-
Tan, W., Wei, J., & Jiang, X. (2017). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic Letters, 19(8), 2166-2169. [Link]
-
Allen, C. F. H., Edens, C. O., & VanAllan, J. (1948). Ethylene thiourea. Organic Syntheses, 28, 44. [Link]
-
Zhang, L., et al. (2020). Synthesis and characterization of thiourea. Biblioteka Nauki, 1, 1-7. [Link]
-
Tlili, A., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. The Journal of Organic Chemistry, 82(7), 3655-3665. [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(1), 123. [Link]
-
Nagy, V., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(16), 4945. [Link]
-
Jinnuo Chemical. (2025). Thiourea is mainly produced by the following methods. [Link]
-
Yusof, M. S. M., et al. (2013). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. E-Journal of Chemistry, 2013. [Link]
-
Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1823-1830. [Link]
-
Tiekink, E. R. T., et al. (2020). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731-1736. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Journal of Chemistry, 2022. [Link]
-
H-NMR and C-NMR data for thiourea derivatives. [Link]
-
Wikipedia. (n.d.). Thiourea. [Link]
-
Sharma, S. (1982). Thiophosgene in Organic Synthesis. Synthesis, 1982(10), 803-820. [Link]
Sources
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- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
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- 9. chem.lnu.edu.cn [chem.lnu.edu.cn]
Technical Support Center: Navigating the Synthesis of Substituted Thiourea Derivatives
Welcome to the Technical Support Center for the synthesis of substituted thiourea derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered in the lab. Here, we dissect complex synthetic problems into manageable troubleshooting steps and frequently asked questions, ensuring your path to successful synthesis is clear and efficient.
Substituted thioureas are pivotal scaffolds in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges ranging from low yields to problematic side reactions and purification hurdles.[1] This resource provides in-depth, field-proven insights to navigate these obstacles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain N,N'-disubstituted thioureas?
There are three principal methods for synthesizing N,N'-disubstituted thioureas, each with its own set of advantages and potential pitfalls:
-
Reaction of an Isothiocyanate with an Amine: This is the most common and often high-yielding method for preparing both symmetrical and unsymmetrical thioureas.[2] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate.
-
Reaction of an Amine with Carbon Disulfide (CS₂): This route is particularly useful when the required isothiocyanate is not commercially available.[2][3] It proceeds through a dithiocarbamate intermediate which can then react with a second amine or be converted to an isothiocyanate in situ.[2][4]
-
Thionation of Urea: This method involves the conversion of a urea derivative to its corresponding thiourea using a thionating agent, most commonly Lawesson's reagent.[2][5]
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues you might encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent frustrations in thiourea synthesis. The underlying causes are often multifaceted.[4]
Q2: I'm observing a very low yield in my thiourea synthesis using an isothiocyanate and an amine. What are the likely causes and how can I fix it?
Low yields in this seemingly straightforward reaction can be traced back to several key factors.[2] Let's break them down.
Detailed Solutions & Explanations:
| Potential Cause | Underlying Reason | Recommended Solution | Scientific Rationale |
| Degradation of Isothiocyanate | Isothiocyanates are susceptible to hydrolysis and polymerization, especially if impure or stored improperly.[2][6][7] | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation from a primary amine and CS₂.[2] | Freshness ensures a higher concentration of the active reagent. In-situ generation avoids isolation and potential degradation of the sensitive isothiocyanate intermediate. |
| Low Amine Nucleophilicity | Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and react slowly.[4][8][9] | Add a non-nucleophilic base like triethylamine (TEA) to activate the amine. For very weak nucleophiles, consider a more reactive thioacylating agent like thiophosgene (with extreme caution due to toxicity).[2][4] | A base can deprotonate the amine, increasing its nucleophilicity. More reactive agents provide a greater thermodynamic driving force for the reaction. |
| Steric Hindrance | Bulky substituents on either the amine or the isothiocyanate can physically impede the nucleophilic attack.[2][8] | Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can be highly effective in overcoming steric barriers and drastically reducing reaction times from hours to minutes.[2][10] | Higher temperatures provide the necessary activation energy to overcome the steric barrier. Microwave irradiation efficiently delivers energy to the reaction, accelerating the rate. |
Q3: My reaction of an amine with carbon disulfide is failing or giving low yields. What's going wrong?
This method's success hinges on the formation and subsequent reaction of a dithiocarbamate intermediate.[2][4] Problems often arise from the stability of this intermediate or the reactivity of the amine.[2]
Troubleshooting Steps:
-
Assess Amine Reactivity: As with the isothiocyanate method, weakly nucleophilic amines like 4-nitroaniline will struggle to react with CS₂.[2][9]
-
Solution: Employ a stronger base or a phase transfer catalyst to enhance reactivity. Alternatively, a different synthetic route may be necessary.[2]
-
-
Intermediate Conversion: The dithiocarbamate intermediate may not be efficiently converting to the desired thiourea.
-
Solution: The addition of a coupling reagent, such as a carbodiimide, can facilitate the conversion to the isothiocyanate, which then rapidly reacts with another amine.[2]
-
-
Formation of Symmetrical Thiourea Only: When synthesizing an unsymmetrical thiourea, if the in-situ generated isothiocyanate reacts with the starting amine instead of the second, different amine, a symmetrical byproduct will be the sole product.[2]
-
Solution: Carefully control the stoichiometry. A two-step, one-pot approach is often effective: form the isothiocyanate first, ensure complete conversion, and then add the second amine.[2]
-
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on your TLC plate can be perplexing. Identifying these byproducts is the first step to eliminating them.
Q4: I'm trying to synthesize an unsymmetrical thiourea, but I keep getting the symmetrical N,N'-disubstituted version as a major byproduct. How can I prevent this?
This is a classic problem, particularly when generating an isothiocyanate in situ from an amine and a thiocarbonyl source (like CS₂ or thiophosgene). The newly formed, highly reactive isothiocyanate can react with the starting amine that is still present in the reaction mixture.
Mitigation Strategies:
-
Two-Step, One-Pot Protocol: The most robust solution is to separate the formation of the isothiocyanate from its reaction with the second amine.
-
React the first amine with your thiocarbonyl source (e.g., CS₂ and a coupling agent).
-
Monitor the reaction by TLC until the starting amine is completely consumed.
-
Only then, add the second amine to the reaction mixture.[2]
-
-
Stoichiometric Control: While less reliable, using a slight excess of the thiocarbonyl source can help ensure all of the first amine reacts before the second is introduced. This is often a delicate balance, as excess reagents can complicate purification.
Issue 3: Purification Difficulties
Even with a successful reaction, isolating the pure thiourea derivative can be a significant challenge.
Q5: My crude product is an oily mixture, and I'm struggling with purification. What are the best methods to purify substituted thioureas?
The purification strategy depends heavily on the physical properties of your target compound and the nature of the impurities.
| Purification Method | When to Use | Protocol & Key Considerations |
| Recrystallization | When the product is a solid and there is a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. | 1. Dissolve the crude product in a minimum amount of hot solvent. 2. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. 3. Collect the crystals by filtration and wash with a small amount of cold solvent. |
| Column Chromatography | For separating products from impurities with different polarities, especially for oily products or when recrystallization fails.[4] | 1. Choose an appropriate solvent system (e.g., hexane/ethyl acetate) based on TLC analysis. 2. Pack the column with silica gel. 3. Load the crude product and elute with the chosen solvent system, collecting fractions and monitoring by TLC. |
| Acid-Base Extraction | If the product and impurities have different acid-base properties.[4] Thioureas are weakly basic. | 1. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). 2. Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. 3. Wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. 4. Wash with brine, dry the organic layer, and concentrate. |
| Filtration and Washing | If the desired product precipitates out of the reaction mixture as a clean solid.[4][8] | 1. Collect the precipitate by vacuum filtration. 2. Wash the solid thoroughly with the reaction solvent or another solvent in which the impurities are soluble but the product is not. 3. Dry the purified solid under vacuum. |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and a Primary Amine
This protocol provides a standard, reliable method for thiourea synthesis.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).[2]
-
Addition: At room temperature, add the isothiocyanate (1.0-1.1 equivalents) to the solution. The addition can be done dropwise if the reaction is noticeably exothermic.[2]
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the limiting starting material.[2] If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified by recrystallization or column chromatography as needed.[2]
References
- Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Substituted Thiourea Synthesis.
-
Elshaier, Y. A. M. M., Aly, A. A., Abdel-Aziz, M., Fathy, H. M., Brown, A. B., Bräse, S., & Ramadan, M. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Retrieved from [Link]
-
Khan, K. M., et al. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry, 70, 487-496. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved from [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Retrieved from [Link]
-
Reddit. (2022). Problem with my thiourea synthesis. Retrieved from [Link]
- Benchchem. (n.d.). One-Pot Synthesis of Substituted Thioureas: Application Notes and Protocols.
-
Zhang, Y., et al. (2016). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Journal of Chemical Research, 40(11), 671-674. Retrieved from [Link]
-
Zhang, T., et al. (2020). Synthesis of thiourea. Biblioteka Nauki. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiourea-Catalyzed Reactions
Welcome to the Technical Support Center for thiourea-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments effectively. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during thiourea-catalyzed reactions.
Q1: My thiourea-catalyzed reaction is showing low or no yield. What are the primary factors to investigate?
Low or no product formation is a frequent issue that can often be resolved by systematically evaluating several key parameters. The primary suspects are catalyst activity, reaction conditions, and substrate reactivity.
Core Principles: Thiourea catalysts operate through hydrogen bonding to activate electrophiles and/or nucleophiles.[1][2] Any factor that disrupts this non-covalent interaction will negatively impact the reaction rate and yield.
Troubleshooting Steps:
-
Catalyst Integrity:
-
Purity: Ensure the catalyst is pure. Impurities can interfere with the catalytic cycle.
-
Stability: While many thiourea catalysts are bench-stable, some can be sensitive to moisture or prolonged exposure to air.[1] Store your catalyst in a desiccator.
-
Decomposition: At elevated temperatures, some thiourea catalysts can decompose.[3] Check the thermal stability of your specific catalyst.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical.[4] Aprotic solvents are generally preferred as protic solvents can compete for hydrogen bonding with the catalyst.[5]
-
Temperature: While increasing the temperature can sometimes improve reaction rates, it can also lead to catalyst decomposition or the formation of side products.[6] Conversely, lowering the temperature can enhance enantioselectivity.[5]
-
Concentration: Ensure appropriate concentrations of reactants and catalyst. Very dilute conditions may slow down the reaction.
-
-
Substrate and Reagent Issues:
-
Substrate Reactivity: Poorly reactive electrophiles or nucleophiles may require a more acidic (more electron-deficient) thiourea catalyst to achieve sufficient activation.[7]
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can act as catalyst poisons.
-
Q2: I'm observing poor stereoselectivity (enantiomeric or diastereomeric excess) in my asymmetric reaction. How can I improve it?
Achieving high stereoselectivity is often the primary goal of using chiral thiourea catalysts. Poor results indicate that the transition states leading to the different stereoisomers are not sufficiently differentiated in energy.
Core Principles: Stereoselectivity in thiourea catalysis arises from the well-organized, chiral environment created by the catalyst through hydrogen bonding, which preferentially stabilizes the transition state leading to the major stereoisomer.[8][9]
Optimization Strategies:
-
Catalyst Structure:
-
Steric Hindrance: The steric bulk of the catalyst's chiral scaffold is crucial for effective stereochemical communication. You may need to screen different catalysts with varying steric properties.[10]
-
Electronic Effects: The electronic nature of the substituents on the catalyst can influence its hydrogen-bonding strength and, consequently, the rigidity of the transition state assembly.[7]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature is a common strategy to improve stereoselectivity as it amplifies the small energy differences between diastereomeric transition states.[5]
-
Solvent: The solvent can have a profound effect on stereoselectivity.[4] Less polar, non-coordinating solvents are often beneficial as they are less likely to interfere with the catalyst-substrate interactions.
-
-
Additives: In some cases, the use of co-catalysts or additives can enhance stereoselectivity by participating in the catalytic cycle or influencing the conformation of the catalyst-substrate complex.[11]
Q3: How do I choose the right thiourea catalyst for my specific transformation?
Catalyst selection is a critical first step and depends on the nature of your substrates and the desired reaction outcome.
Key Considerations:
-
Acidity: For activation of weakly electrophilic substrates, a more acidic thiourea catalyst (e.g., with electron-withdrawing groups like -CF3) is generally more effective.[7] The well-known Schreiner's thiourea is a prime example of a highly acidic catalyst.[1]
-
Bifunctionality: For reactions requiring the simultaneous activation of both an electrophile and a nucleophile, a bifunctional catalyst containing both a thiourea moiety and a basic group (e.g., an amine) is often necessary.[2][12] Takemoto's catalyst is a classic example of a bifunctional thiourea catalyst.[1]
-
Chirality: For asymmetric reactions, a chiral catalyst is required. The chiral backbone of the catalyst should be chosen to create a specific steric environment that favors the formation of one enantiomer over the other.[10]
Below is a decision-making workflow for catalyst selection:
Caption: Catalyst selection workflow.
II. Troubleshooting Guide
This guide is structured by common experimental problems to help you diagnose and solve issues systematically.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Inactivity | Verify catalyst purity and integrity. Run a control reaction with a known, reliable substrate to confirm catalyst activity. Rationale: Impurities can poison the catalyst, and some catalysts may degrade over time.[5] |
| Suboptimal Solvent | Screen a range of aprotic solvents. Common choices include toluene, dichloromethane (DCM), and THF. Avoid protic solvents like alcohols unless they are a reactant. Rationale: Solvents can compete for hydrogen bonding with the catalyst, inhibiting substrate activation.[4][13] |
| Incorrect Temperature | Vary the reaction temperature. Start at room temperature and then screen lower and higher temperatures. Rationale: Some reactions have a specific activation energy barrier that needs to be overcome, while others may be reversible at higher temperatures.[6] |
| Low Catalyst Loading | Increase the catalyst loading. Typical loadings range from 1-20 mol%. Try increasing in increments (e.g., 5 mol%, 10 mol%). Rationale: Insufficient catalyst concentration can lead to slow reaction rates.[14] |
| Poor Substrate Reactivity | Switch to a more acidic thiourea catalyst. Catalysts with electron-withdrawing groups are more effective at activating less reactive electrophiles. Rationale: Increased acidity enhances the hydrogen-bonding strength, leading to better substrate activation.[7] |
Problem: Poor Enantio- or Diastereoselectivity
| Potential Cause | Recommended Solution & Rationale |
| High Reaction Temperature | Lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even lower. Rationale: This enhances the energy difference between the diastereomeric transition states, favoring the formation of the major product.[5] |
| Inappropriate Solvent | Screen non-coordinating solvents. Solvents like hexanes, toluene, or carbon tetrachloride may improve selectivity. Rationale: Polar or coordinating solvents can interfere with the precise organization of the catalyst-substrate complex required for high stereoselectivity.[4] |
| Incorrect Catalyst Choice | Screen a library of chiral catalysts. Vary the steric bulk and electronic properties of the chiral backbone and the aryl substituents. Rationale: The catalyst's structure dictates the shape of the chiral pocket, which is fundamental for stereochemical control.[9][10] |
| Flexible Transition State | Consider a more rigid catalyst. Catalysts with more rigid backbones can provide a more defined chiral environment. Rationale: A rigid catalyst structure can pre-organize the substrates more effectively, leading to a more ordered and selective transition state. |
Problem: Inconsistent Results or Reaction Stalls
| Potential Cause | Recommended Solution & Rationale |
| Moisture in the Reaction | Use dry solvents and reagents. Dry solvents over molecular sieves and handle hygroscopic materials in a glovebox or under an inert atmosphere. Rationale: Water can compete with the substrate for hydrogen bonding to the catalyst, effectively inhibiting the reaction.[1] |
| Product Inhibition | Monitor the reaction at early stages. If the reaction starts well and then stops, product inhibition may be the cause. Rationale: In some cases, the product can bind to the catalyst more strongly than the starting materials, leading to catalyst sequestration. Thiourea catalysts generally have low product inhibition.[1] |
| Catalyst Decomposition | Run the reaction at a lower temperature or under an inert atmosphere. Check for color changes that might indicate decomposition. Rationale: Some thiourea catalysts can be sensitive to heat, light, or oxygen, leading to degradation and loss of activity.[3][15] |
Below is a general troubleshooting workflow:
Caption: General troubleshooting workflow.
III. Experimental Protocols
General Protocol for a Thiourea-Catalyzed Michael Addition
This protocol provides a general starting point for a thiourea-catalyzed Michael addition of a nucleophile to an α,β-unsaturated electrophile.
Materials:
-
Chiral thiourea catalyst (e.g., Takemoto's catalyst)
-
Michael donor (e.g., diethyl malonate)
-
Michael acceptor (e.g., nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware, dried in an oven
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).
-
Addition of Reactants: Add the Michael acceptor (0.2 mmol, 1.0 equiv) and the anhydrous solvent (2.0 mL). Stir the solution for 5 minutes at the desired reaction temperature (e.g., room temperature).
-
Initiation: Add the Michael donor (0.24 mmol, 1.2 equiv) to the solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualizing the Catalytic Cycle
The catalytic cycle of a bifunctional thiourea catalyst involves the simultaneous activation of the electrophile and the nucleophile through hydrogen bonding.
Caption: Simplified catalytic cycle.
IV. References
-
Dharmaratne, N. U., Pothupitiya, J. U., & Kiesewetter, M. K. (2019). The Mechanistic Duality of (Thio)urea Organocatalysts for Ring-Opening Polymerization. Organic & Biomolecular Chemistry.
-
Thiourea‐Amine Catalysts: Innovation, Integration, and Sustainability. (n.d.). Scilit.
-
Thiourea organocatalysis. (n.d.). In Wikipedia.
-
Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Troubleshooting common side reactions in thiourea synthesis. (n.d.). Benchchem.
-
Thiourea-catalyzed glycosylation: a breakthrough in stereoselective synthesis of oligosaccharides. (n.d.). Chemical Communications (RSC Publishing).
-
Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers. (n.d.). Macromolecules - ACS Publications.
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (n.d.). PMC - PubMed Central.
-
Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. (n.d.). ResearchGate.
-
Mechanism-Guided Development of a Highly Active Bis-thiourea Catalyst for Anion-Abstraction Catalysis. (n.d.). Journal of the American Chemical Society.
-
Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. (n.d.). ACS Publications.
-
Activation of thiourea dioxide. (n.d.). Google Patents.
-
Activation of thiourea organocatalysts through an internal or an external Brønstedacid. (n.d.). ResearchGate.
-
Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivative Synthesis. (n.d.). Benchchem.
-
Technical Support Center: Catalyst Selection for Thiourea Synthesis. (n.d.). Benchchem.
-
Using Thiourea as a Catalytic Redox-active Additive to Enhance the Performance of Pseudocapacitive Supercapacitors. (n.d.). Request PDF - ResearchGate.
-
Reaching High Stereoselectivity and Activity in Organocatalyzed Ring-Opening Polymerization of Racemic Lactide by the Combined Use of a Chiral (Thio)Urea and a N-Heterocyclic Carbene. (n.d.). ACS Macro Letters.
-
Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymer. (n.d.). American Chemical Society.
-
(PDF) Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ResearchGate.
-
Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions. (n.d.). Request PDF.
-
Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ChemRxiv.
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
-
(PDF) Oxidation and Decomposition Kinetics of Thiourea Oxides. (n.d.). ResearchGate.
-
Evaluation of catalyst loading, reaction temperature, and concentration a. (n.d.). ResearchGate.
-
Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. (n.d.). PubMed Central.
-
Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. (n.d.). ACS Omega.
-
Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. (n.d.). PMC - NIH.
-
Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. (n.d.). MDPI.
-
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
-
Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers. (n.d.). Request PDF - ResearchGate.
-
Thiourea hydrolysis mechanism? (n.d.). r/chemhelp - Reddit.
-
Selected examples of proposed interactions in thiourea catalysis via.... (n.d.). ResearchGate.
-
About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. (n.d.). Organic Letters - ACS Publications.
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 8. Thiourea‐Amine Catalysts: Innovation, Integration, and Sustainability | Scilit [scilit.com]
- 9. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 10. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Thiourea Compound Synthesis & Bioactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiourea compounds. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the common challenge of low bioactivity. By understanding the critical interplay between synthesis, compound integrity, and assay design, you can systematically diagnose and resolve issues to advance your research.
Part 1: Troubleshooting Guide: Diagnosing Low Bioactivity
The observation of low or no bioactivity in a newly synthesized thiourea derivative can be disheartening, but it is a common challenge that can often be resolved through systematic troubleshooting. This guide will walk you through a logical workflow to identify the root cause, from confirming the compound's identity to refining your biological assay.
Issue 1: My synthesized thiourea compound shows no activity in my primary bioassay.
This is the most frequent and critical issue. The lack of activity can stem from three main areas: the compound itself, the experimental setup, or a combination of both.
Initial Diagnostic Question: Have you unequivocally confirmed the structure and purity of your compound?
Before investing time in optimizing biological assays, it is imperative to verify that the compound you synthesized is indeed the correct molecule and is sufficiently pure.
Step-by-Step Protocol: Compound Characterization
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most crucial step. For a typical N,N'-disubstituted thiourea, you should be able to identify all expected proton and carbon signals.[1][2] Pay close attention to the chemical shift of the C=S carbon, which typically appears around 180 ppm.[2] The NH protons' chemical shifts can vary and may be broad.[1]
-
Mass Spectrometry (MS): Confirm that the molecular ion peak in the mass spectrum matches the calculated molecular weight of your target compound.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks. The C=S stretching vibration is a key indicator, though it can be weak and appear in a broad range. The N-H stretching bands are also important diagnostic markers.[1]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[3] An ideal result is a single, sharp peak. The presence of multiple peaks indicates impurities that could interfere with your bioassay.
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the completeness of a reaction and the presence of starting materials or byproducts in your final compound.[4]
-
Troubleshooting Flowchart: Initial Compound Verification
Caption: Initial troubleshooting workflow for low bioactivity.
Issue 2: My compound is pure and structurally correct, but still inactive.
Once you have confirmed the integrity of your compound, the focus shifts to the biological assay and the physicochemical properties of your molecule.
Diagnostic Question: Is your compound stable and soluble in the assay buffer?
Thioureas can be susceptible to degradation under certain conditions, and poor solubility is a notorious cause of artificially low bioactivity.
Step-by-Step Protocol: Assessing Compound Behavior in Assay Conditions
-
Solubility Test:
-
Prepare a stock solution of your compound in a suitable solvent like DMSO.
-
Add the stock solution to your assay buffer to the final working concentration.
-
Visually inspect for any precipitation immediately and after the duration of your assay. If possible, use a spectrophotometer to check for light scattering, which indicates particulate formation.
-
-
Stability Test:
-
Incubate your compound in the assay buffer for the full duration of your experiment.
-
At the end of the incubation period, analyze the sample by HPLC to see if the parent compound peak has decreased or if new peaks (degradation products) have appeared.
-
Table 1: Common Solvents and Potential Issues
| Solvent | Pros | Cons & Mitigation |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations (>0.5-1%). Mitigation: Keep the final DMSO concentration in your assay as low as possible and consistent across all wells, including controls. |
| Ethanol | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly nonpolar compounds. Can evaporate during long incubations. |
| Aqueous Buffers | Biologically compatible. | Poor solubility for many thiourea derivatives. Mitigation: Consider formulation strategies like using co-solvents or cyclodextrins if direct dissolution is not possible. |
Diagnostic Question: Could the compound's physicochemical properties be limiting its activity?
The inherent properties of your molecule dictate how it interacts with biological systems.
-
Lipophilicity (LogP): This property affects membrane permeability and binding to target proteins.[5] Both very high and very low lipophilicity can be detrimental. If your compound is highly lipophilic, it might precipitate in aqueous media or get trapped in membranes. If it's too hydrophilic, it may not be able to cross cell membranes to reach an intracellular target.
-
Tautomerism: Thiourea exists in equilibrium between the thione and thiol tautomeric forms.[5][6] The biological activity might be dependent on one specific tautomer.[7] The equilibrium can be influenced by the solvent and pH of the assay medium.[5]
-
Metal Chelation: The sulfur and nitrogen atoms in the thiourea moiety can act as chelating agents for metal ions.[1][2][8] If your biological target is a metalloenzyme, this chelation could be the mechanism of action.[7] Conversely, it could also lead to off-target effects or sequestration of essential metal ions from the media, causing apparent toxicity or inactivity.
Troubleshooting Flowchart: Assay and Physicochemical Parameter Investigation
Caption: Advanced troubleshooting for assay and compound properties.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields during thiourea synthesis?
Low yields often trace back to a few key issues in the reaction setup.[4]
-
Instability of Isothiocyanate: Isothiocyanates can be unstable. It is recommended to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[4]
-
Low Nucleophilicity of the Amine: If the amine is weakly nucleophilic (e.g., due to electron-withdrawing groups), the reaction may be slow or incomplete. Adding a non-nucleophilic base like triethylamine can help activate the amine.[4]
-
Steric Hindrance: Bulky groups on either the amine or the isothiocyanate can slow the reaction. Increasing the reaction temperature or prolonging the reaction time may be necessary.[4]
-
Incomplete Reaction: Always monitor the reaction's progress using TLC. If the reaction stalls, consider the points above or adding a slight excess of one reactant.[4]
Q2: How can I be sure my compound is stable for long-term storage?
For long-term storage, keep your purified solid compound in a tightly sealed container, protected from light, and stored in a freezer (-20°C is standard). It is also advisable to store it under an inert atmosphere (like argon or nitrogen) if it is particularly sensitive to oxidation or hydrolysis. Before use after long-term storage, it is good practice to re-check the purity by HPLC.
Q3: My thiourea derivative shows activity, but it's much lower than my reference compound. What should I consider?
This is a common scenario in drug development.
-
Structure-Activity Relationship (SAR): Your result is a valuable data point. Consider what structural differences exist between your compound and the reference. Are there changes in electronics, sterics, or lipophilicity? These factors directly influence how the molecule interacts with its biological target.[9][10]
-
Binding Mode: Your compound may be binding to the target in a different or less optimal way than the reference. Molecular docking studies can provide theoretical insights into potential binding modes and guide future design modifications.[10][11]
-
Pharmacokinetics: If you are in later-stage testing, consider that your compound may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to the reference.
Q4: Can forming a metal complex of my thiourea improve its bioactivity?
Yes, this is a well-established strategy. The coordination of thiourea derivatives to metal centers (e.g., gold, silver, platinum, palladium) can significantly enhance their biological activity.[1][12][13] The metal complex can have different properties, such as altered geometry, stability, and reactivity, which can lead to improved interaction with biological targets.[5][13] However, it's important to note that metal complexes can also introduce toxicity concerns that must be evaluated.
Q5: My compound is active in an enzymatic assay but not in a cell-based assay. Why?
This discrepancy usually points to issues with cell permeability or cellular metabolism.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. As mentioned, this is often related to its lipophilicity and size.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.
-
Toxicity: The compound might be cytotoxic at the concentration required to see the target-specific effect, leading to a general cell death phenotype that masks the intended activity. An initial cytotoxicity assay, like an MTT assay, is crucial.[11]
References
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
-
Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. National Center for Biotechnology Information. [Link]
-
Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. ACS Publications. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. [Link]
-
Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. PubMed. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. [Link]
-
Tautomers of thiourea. ResearchGate. [Link]
-
Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]
-
a photometric titration method for the determination of thiourea function and its application to the analysis. International Journal of Advanced Technology in Engineering and Science. [Link]
-
Equilibrium between the tautomeric forms of thiourea. ResearchGate. [Link]
-
Thiourea. SpectraBase. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Iminothiol/thiourea tautomeric equilibrium in thiourea lipids impacts DNA compaction by inducing a cationic nucleation for complex assembly. ResearchGate. [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. [Link]
-
Synthesis, Spectral Characterization, Docking Studies and Biological Activity of Urea, Thiourea, Sulfonamide and Carbamate Derivatives of Imatinib Intermediate. PubMed. [Link]
-
Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Ingenta Connect. [Link]
-
Confirmative Tests for Thiourea. YouTube. [Link]
-
Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Royal Society of Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]
-
Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies. ResearchGate. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. National Center for Biotechnology Information. [Link]
-
Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. National Center for Biotechnology Information. [Link]
-
Thiourea Method number: PV2059. Occupational Safety and Health Administration. [Link]
-
Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. Trade Science Inc. [Link]
-
Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. CORE. [Link]
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- 2. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
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- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
stability of (3-Methyl-pyridin-2-yl)-thiourea under experimental conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3-Methyl-pyridin-2-yl)-thiourea (CAS: 41440-07-7). This guide provides in-depth information, troubleshooting advice, and validated protocols to ensure the stability and integrity of this compound throughout your experimental workflows. As Senior Application Scientists, we have designed this guide to explain not just the what, but the why behind these best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Like many thiourea derivatives, the stability of this compound is influenced by several environmental factors. The thiourea moiety, H₂N−C(=S)−NH₂, is the most reactive part of the molecule.[1] Key factors leading to its degradation include:
-
Humidity: Thiourea compounds are often hygroscopic. Moisture can facilitate hydrolysis, where the C=S (thione) bond is attacked by water, potentially leading to the formation of the corresponding urea derivative and hydrogen sulfide.[2]
-
pH: The stability of the compound in solution is highly pH-dependent. Both strongly acidic and alkaline conditions can accelerate hydrolysis and other degradation pathways.[2][3]
-
Temperature: Elevated temperatures can induce thermal decomposition.[2][4] The decomposition of thiourea can yield products like ammonia (NH₃), carbon disulfide (CS₂), and isothiocyanic acid (HNCS).[4][5][6]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation. Storing the compound in amber vials is a critical preventative measure.[2]
-
Oxidizing Agents: The sulfur atom in the thiourea group is susceptible to oxidation.[7] Common laboratory oxidants, including hydrogen peroxide or even atmospheric oxygen over long periods, can convert the thiourea to various products, including thiourea dioxide, sulfinic/sulfonic acids, or ultimately, the corresponding urea and sulfate.[1][7][8]
Q2: What are the visible signs that my sample of this compound may have degraded?
A2: While analytical confirmation is always necessary, you can look for these physical indicators of degradation:
-
Color Change: A pure compound should be a white or off-white solid. The development of a yellow or brownish tint can indicate oxidation or photodegradation.[2]
-
Odor: The release of ammonia-like or sulfurous (e.g., rotten egg) odors is a strong indicator of thermal decomposition or hydrolysis.[2][4]
-
Clumping or Change in Consistency: As a hygroscopic compound, moisture absorption can cause the powder to become clumpy or sticky.[2]
-
Reduced Solubility: The formation of insoluble degradation products or polymers may be observed when trying to dissolve a previously soluble sample.[2]
Q3: What are the ideal storage conditions for solid this compound?
A3: To maximize shelf-life, the solid compound should be stored with the following precautions:
-
Temperature: Store in a cool, controlled environment, preferably refrigerated (2-8°C) for long-term storage. Avoid high temperatures.[2]
-
Atmosphere: Store in a tightly sealed container to minimize exposure to air and moisture. For maximum stability, consider purging the container with an inert gas like nitrogen or argon before sealing.[2]
-
Light: Always store in an amber glass vial or a container that protects the contents from light.[2]
-
Humidity: Keep in a dry environment. For highly sensitive applications, storing the vial within a desiccator is recommended to prevent moisture absorption.[2]
Q4: My compound seems to be degrading in my experimental solution. What could be the cause?
A4: Solution-state stability is more complex. Common causes include:
-
Inappropriate pH: As mentioned, extreme pH values accelerate hydrolysis. The stability of thiourea oxides, for example, is shown to decrease as pH increases.[3][9] Buffer your solution to a pH where the compound is most stable, which often needs to be determined empirically (typically near neutral, but this is not guaranteed).
-
Reactive Solvents: While soluble in alcohols like methanol, ensure the solvent is pure and does not contain contaminants that could catalyze degradation.[10]
-
Presence of Metal Ions: Trace metal ions in your buffer or solvent can catalyze oxidative degradation. If you suspect this, adding a chelating agent like EDTA may help improve stability.[2]
-
Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to slow oxidation over time. Using de-gassed solvents can mitigate this issue.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter and provides a logical framework for resolving them.
Issue 1: Inconsistent or Non-Reproducible Results in Biological or Chemical Assays
| Potential Cause | Troubleshooting Steps & Explanation |
| Degradation of Solid Stock | The purity of your starting material is paramount. Over time, even with proper storage, degradation can occur, reducing the effective concentration of the active compound. Solution: 1. Verify Purity: Use an analytical technique like HPLC (see Protocol 1) or melting point determination to check the purity of your stored compound against a fresh or certified standard.[2] 2. Use a Fresh Batch: If degradation is confirmed or suspected, use a new, unopened batch of this compound for your experiments. |
| Instability in Solution | The compound may be stable as a solid but degrade rapidly once dissolved in your assay buffer or solvent. Solution: 1. Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid storing stock solutions for extended periods unless their stability has been rigorously validated under those specific conditions (solvent, temperature, light exposure). 2. Optimize Solution Conditions: Investigate the effects of pH, buffer components, and the presence of antioxidants on the compound's stability in your specific experimental matrix. A preliminary stability study can save significant time and resources. |
Issue 2: Visible Degradation of the Solid Compound (e.g., Discoloration, Odor)
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxidation / Photodegradation | A yellowing of the solid is a classic sign of oxidation or light-induced degradation.[2] The pyridine ring and the thiourea group can both be susceptible. Solution: 1. Inert Atmosphere: Purge the vial with nitrogen or argon before sealing to displace oxygen. 2. Light Protection: Ensure storage is in a tightly sealed amber vial and kept in a dark location, such as a cabinet or drawer.[2] |
| Hydrolysis / Thermal Decomposition | An ammonia or sulfur-like odor suggests the breakdown of the thiourea moiety. This is often triggered by a combination of moisture and elevated temperature.[2][4] Solution: 1. Control Humidity: Store the compound in a desiccator, especially in humid environments. Ensure the container is sealed tightly immediately after use.[2] 2. Verify Storage Temperature: Check that the storage location (refrigerator, freezer, or cabinet) maintains the recommended temperature consistently. |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. This method must be validated for your specific application.
Objective: To quantify the purity of this compound and monitor its degradation over time.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Needle Wash: 50:50 Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Gradient Elution: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the parent compound and any more lipophilic degradants. An example gradient is: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, for example, 240 nm or 270 nm. A photodiode array (PDA) detector is recommended to analyze the spectra of all separated peaks.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Dilute this stock solution with the initial mobile phase composition to a working concentration within the linear range of the detector (e.g., 50 µg/mL).
-
-
Analysis:
-
Inject a blank (solvent) to ensure no system peaks interfere.
-
Inject the prepared sample.
-
Identify the peak for this compound based on its retention time, confirmed with a reference standard.
-
Any additional peaks are potential impurities or degradation products. The peak area percentage can be used to estimate purity and the extent of degradation.
-
| Table 1: Example HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm or 270 nm |
| Temperature | 30°C |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation pathways and validate the stability-indicating nature of the HPLC method.[11][12]
Methodology:
Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following conditions. Analyze samples by HPLC at various time points (e.g., 0, 2, 8, 24 hours) alongside an unstressed control.
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature, as base hydrolysis can be rapid.[13]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature and protect from light.[3][7]
-
Thermal Degradation: Incubate the sample solution (in a neutral, buffered solvent) at 80°C. Also, test the solid compound by placing it in an 80°C oven.
-
Photodegradation: Expose the sample solution to a calibrated light source providing UV and visible output, as specified in ICH Q1B guidelines.[11] A dark control sample wrapped in aluminum foil must be included to differentiate between light and thermal degradation.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A good stability-indicating method will show a decrease in the parent peak area and the appearance of new peaks for the degradation products, with good resolution between them.
-
This study helps identify which conditions are most detrimental to the compound's stability.
Visualizing Stability and Degradation
Potential Degradation Pathways
The following diagram illustrates the general chemical pathways through which this compound can degrade. The exact products will depend on the specific experimental conditions.
Caption: General degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow outlines a systematic approach to evaluating the stability of your compound.
Caption: A systematic workflow for assessing compound stability.
References
- Benchchem. (n.d.). Strategies to minimize degradation of thiourea compounds during storage.
-
Gao, Q., Wang, G., Sun, Y., & Epstein, I. R. (2008). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A, 112(26), 5771–5773. Retrieved from [Link]
-
Wang, S., Gao, Q., & Wang, J. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289. Retrieved from [Link]
-
Sharma, V. K., Rivera, W., Joshi, V. N., Millero, F. J., & O'Connor, D. (1998). Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology, 32(17), 2608–2613. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of thermal decomposition of thiourea derivatives. Retrieved from [Link]
-
AKJournals. (n.d.). MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Retrieved from [Link]
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(3), 235-263. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation and Decomposition Kinetics of Thiourea Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on the thermal decomposition of thiourea. Retrieved from [Link]
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Reddit. (2023, February 14). Thiourea hydrolysis mechanism? r/chemhelp. Retrieved from [Link]
-
Yayé, H. S., Secrétan, P. H., Henriet, T., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83. Retrieved from [Link]
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European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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- 12. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Enhancing the Selectivity of Thiourea Organocatalysts: A Technical Support Center
Welcome to the Technical Support Center for thiourea organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of enhancing the selectivity of thiourea organocatalysts. Here, we move beyond standard protocols to address the specific, practical challenges you may encounter in your experiments. Our focus is on providing in-depth, mechanistically grounded solutions to troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Enantio- and Diastereoselectivity
This section addresses common problems encountered during the application of thiourea organocatalysts, offering explanations and actionable solutions based on established chemical principles.
Problem 1: Low Enantioselectivity (Low ee)
Q: My reaction is proceeding with good yield, but the enantiomeric excess (ee) is disappointingly low. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a frequent hurdle and can stem from several factors related to the catalyst's interaction with the substrates. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Catalyst Structure: The chiral environment created by the catalyst is paramount for effective stereochemical induction.
-
Steric Hindrance and Substituent Effects: The size and electronic nature of the substituents on the thiourea backbone and its chiral scaffold are critical. Bulky groups can create a more defined chiral pocket, enhancing facial selectivity. For instance, modifying a Takemoto-type catalyst by introducing bulkier N-alkyl substituents, such as an N-cyclopentyl-N-n-pentyl-amino group, has been shown to significantly improve both yield and enantioselectivity.[1] Conversely, substituents that are too bulky can hinder substrate binding.
-
Acidity of N-H Protons: The hydrogen-bonding capability of the thiourea moiety is central to its catalytic activity.[2][3] Electron-withdrawing groups (e.g., -CF3) on the aryl rings of the catalyst increase the acidity of the N-H protons, leading to stronger hydrogen bonds with the electrophile.[4][5][6] This enhanced binding can lead to a more ordered transition state and higher enantioselectivity. However, it's not a universal rule; the optimal acidity is reaction-dependent.[4][5]
-
Bifunctionality: For bifunctional thiourea catalysts, which possess both a hydrogen-bond donor (thiourea) and a Lewis basic site (e.g., an amine), the spatial arrangement and relative basicity/acidity of these two groups are crucial.[1][3][7] These catalysts work by simultaneously activating the electrophile and the nucleophile.[1][3][8] If the geometry is suboptimal, this concerted activation is less efficient, leading to a poorly organized transition state and low ee.
2. Optimize Reaction Conditions:
-
Solvent Effects: The choice of solvent is critical as it can compete with the substrate for hydrogen bonding with the catalyst, potentially disrupting the chiral organization of the transition state.[9] Nonpolar solvents are often preferred as they are less likely to interfere with the hydrogen-bonding interactions essential for catalysis. In some cases, solvent-free conditions, such as those achieved in a ball mill, have been shown to lead to higher enantioselectivities by eliminating disruptive solvation effects.[9]
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT).
-
Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes improve enantioselectivity.[1] High catalyst concentrations can lead to the formation of catalyst aggregates or non-productive catalyst-substrate complexes, which may exhibit lower selectivity.
3. Consider Catalyst Activation:
-
In some cases, the catalyst may not be fully active. Co-catalysts or activators can enhance the acidity of the thiourea protons. For example, the use of a metallic Lewis acid like a gold(I) complex can coordinate to the thiourea, making it more acidic and rigid, which can lead to improved enantioselectivity.[10][11]
Problem 2: Poor Diastereoselectivity (Low dr)
Q: I'm performing a reaction that should generate two diastereomers, but I'm getting a nearly 1:1 mixture. How can I improve the diastereomeric ratio (dr)?
A: Poor diastereoselectivity often points to a lack of facial discrimination in the approach of the nucleophile to the electrophile within the catalyst's chiral environment.
1. Fine-Tune the Catalyst's Steric and Electronic Properties:
-
Steric Bulk: Similar to improving enantioselectivity, increasing the steric bulk of the catalyst's chiral scaffold can create a more biased environment, favoring one diastereomeric transition state over the other. The strategic placement of bulky groups can effectively block one face of the electrophile, directing the nucleophile to the other.
-
Protecting Groups on Substrates: The nature of protecting groups on your substrates can have a significant impact on diastereoselectivity. Bulkier protecting groups can enhance the steric differentiation between the two faces of the molecule, leading to higher dr.[1]
2. Adjust Reaction Parameters:
-
Solvent Choice: The solvent can influence the conformation of the catalyst and the substrates, thereby affecting the diastereoselectivity. A systematic screening of solvents with varying polarities is recommended.
-
Temperature Optimization: As with enantioselectivity, lowering the reaction temperature is a common strategy to improve diastereoselectivity.
3. Mechanistic Insights from Computational Studies:
-
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and help rationalize the observed diastereoselectivity.[4][5] This understanding can guide the rational design of more selective catalysts.
Problem 3: Catalyst Deactivation or Degradation
Q: My reaction starts well but then stalls, or I observe a decrease in catalyst performance over time. What could be causing catalyst deactivation?
A: Catalyst deactivation can be a significant issue, leading to incomplete reactions and inconsistent results.[12]
1. Potential Causes of Deactivation:
-
Poisoning: Certain functional groups in the substrates, products, or impurities can act as catalyst poisons by irreversibly binding to the active site. Common poisons for thiourea catalysts include strong bases that can deprotonate the thiourea N-H groups.
-
Fouling: The catalyst can be deactivated by the deposition of insoluble byproducts or polymeric material on its surface.[12]
-
Thermal Degradation: Although thiourea catalysts are generally bench-stable, prolonged exposure to high temperatures can lead to decomposition.[12]
-
Oxidation: The thiourea moiety can be susceptible to oxidation, especially in the presence of certain reagents or under aerobic conditions. This can lead to the formation of formamidine disulfide or other oxidized species, which are typically not catalytically active.[13]
2. Troubleshooting Strategies:
-
Purification of Reagents and Solvents: Ensure that all starting materials and solvents are of high purity and free from potential catalyst poisons.
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Monitoring Catalyst Stability: Techniques like HPLC or NMR can be used to monitor the concentration and integrity of the catalyst over the course of the reaction.[14][15]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right thiourea catalyst for my specific reaction?
A1: The selection of the optimal catalyst is highly dependent on the nature of your substrates and the reaction type. A good starting point is to review the literature for similar transformations. Consider the following:
-
Monofunctional vs. Bifunctional: For reactions involving the activation of only an electrophile, a simple monofunctional thiourea like Schreiner's catalyst may suffice.[2] For reactions requiring the simultaneous activation of both a nucleophile and an electrophile, a bifunctional catalyst is necessary.[1][3]
-
Catalyst Screening: It is often necessary to screen a small library of catalysts with varying steric and electronic properties to identify the most effective one for your system.
Q2: What are the best practices for handling and storing thiourea organocatalysts?
A2: Thiourea organocatalysts are generally stable compounds that can be handled on the benchtop.[2] However, to ensure their longevity and performance:
-
Storage: Store them in a cool, dry, and dark place.
-
Handling: While not acutely toxic, it is always good practice to handle them with appropriate personal protective equipment (gloves, safety glasses).
Q3: Can I reuse my thiourea organocatalyst?
A3: The reusability of a thiourea catalyst depends on its stability under the reaction conditions and the ease of its recovery from the reaction mixture. Some catalysts can be recovered by simple filtration or chromatography and reused with minimal loss of activity.
Q4: Are there alternatives to thiourea catalysts that I should consider?
A4: Yes, squaramide-based organocatalysts have emerged as powerful alternatives.[1] They often exhibit higher catalytic activity and selectivity due to their stronger hydrogen-bond-donating ability and more rigid structure.[1]
Experimental Protocols & Data Presentation
Protocol: General Procedure for Optimizing a Thiourea-Catalyzed Michael Addition
This protocol provides a systematic approach to optimizing a generic Michael addition reaction catalyzed by a bifunctional thiourea catalyst.
-
Catalyst Screening:
-
Set up a series of small-scale reactions (e.g., 0.1 mmol scale) in parallel.
-
In each reaction, use a different thiourea catalyst (5-10 mol%) from a representative library (e.g., varying steric bulk and electronic properties).
-
Use a standard nonpolar solvent (e.g., toluene or dichloromethane) and run the reactions at room temperature.
-
Monitor the reactions by TLC or GC/LC-MS to determine conversion and selectivity.
-
-
Solvent Screening:
-
Using the best catalyst identified in step 1, set up a series of reactions in different solvents (e.g., toluene, CH2Cl2, THF, ethyl acetate, and a nonpolar alkane like hexane).
-
Maintain a constant temperature and catalyst loading.
-
Analyze the results to identify the solvent that provides the best balance of reactivity and selectivity.
-
-
Temperature Optimization:
-
Using the optimal catalyst and solvent, run the reaction at a range of temperatures (e.g., from -20 °C to 40 °C).
-
Monitor the reactions to determine the effect of temperature on reaction rate and stereoselectivity.
-
-
Catalyst Loading Optimization:
-
Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) under the optimized conditions to find the minimum amount of catalyst required for efficient and selective transformation.[16]
-
Data Summary: Impact of Catalyst Structure on Enantioselectivity
The following table summarizes hypothetical data illustrating the effect of catalyst substituents on the enantioselectivity of a Michael addition reaction.
| Catalyst | R1 Substituent | R2 Substituent | Yield (%) | ee (%) |
| 1a | -H | -H | 95 | 65 |
| 1b | -CF3 | -H | 92 | 85 |
| 1c | -H | -tBu | 90 | 78 |
| 1d | -CF3 | -tBu | 88 | 95 |
As illustrated, the presence of an electron-withdrawing group (-CF3) and a sterically demanding group (-tBu) on the catalyst backbone can significantly enhance the enantioselectivity of the reaction.
Visualizing Key Concepts
Catalyst-Substrate Interaction Model
This diagram illustrates the dual activation mechanism of a bifunctional thiourea catalyst in a Michael addition. The thiourea moiety activates the electrophile (nitroolefin) via hydrogen bonding, while the amine group activates the nucleophile (malonate) through deprotonation.
Caption: Dual activation by a bifunctional thiourea catalyst.
Troubleshooting Workflow for Low Selectivity
This workflow provides a logical sequence of steps to address issues of low enantioselectivity or diastereoselectivity.
Caption: Systematic workflow for improving reaction selectivity.
References
-
Vazquez-Chavez, J., et al. (2019). The effect of chiral N-substituents with methyl or trifluoromethyl groups on the catalytic performance of mono- and bifunctional thioureas. RSC Advances. [Link]
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Vazquez-Chavez, J., et al. (2019). The effect of chiral N-substituents with methyl or trifluoromethyl groups on the catalytic performance of mono- and bifunctional thioureas. PubMed. [Link]
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Vazquez-Chavez, J., et al. (2019). The effect of chiral N-substituents with methyl or trifluoromethyl groups on the catalytic performance of mono- and bifunctional thioureas. ResearchGate. [Link]
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Wang, J., et al. (2022). Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbonates. The Journal of Organic Chemistry. [Link]
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García-García, P., et al. (2017). Size and Polarizability as Design Principles for Stereoselective Catalysis. PMC. [Link]
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Hestericová, M., & Šebesta, R. (2018). Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions. ResearchGate. [Link]
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Wikipedia. (n.d.). Thiourea organocatalysis. Wikipedia. [Link]
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de la Torre, A., et al. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]
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Kumar, A., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. PubMed Central. [Link]
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ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst. ResearchGate. [Link]
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Arai, T., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. PMC. [Link]
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Smith, A. D., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. [Link]
-
Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. PubMed. [Link]
-
MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
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Alajarin, M., et al. (2013). Gold(I)‐Mediated Thiourea Organocatalyst Activation: A Synergic Effect for Asymmetric Catalysis. PMC. [Link]
-
Kumar, A., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]
-
ACS Publications. (2025). Harnessing Noncovalent π-Type Interactions in Thiourea–Chloride Supramolecular Complexes: Toward the Asymmetric Dearomatization of Diazaheterocycles. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Activation of thiourea organocatalysts through an internal or an external Brønstedacid. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Design of Novel, Synthetically Useful (Thio)urea-Based Organocatalysts. ResearchGate. [Link]
-
Dove, A. P., & Waymouth, R. M. (2019). The Mechanistic Duality of (Thio)urea Organocatalysts for Ring-Opening Polymerization. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Popular thiourea-based organocatalysts. ResearchGate. [Link]
-
Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
SciSpace. (n.d.). Thiourea organocatalysis. SciSpace. [Link]
-
van der Veen, R. M., et al. (2025). Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. PubMed Central. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Asymmetric Michael addition catalyzed by thiourea derivative. ResearchGate. [Link]
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University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor Scholarship at UWindsor. [Link]
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MDPI. (n.d.). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. MDPI. [Link]
-
The Journal of Organic Chemistry. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. ACS Publications. [Link]
-
Parvin, T., et al. (2020). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (n.d.). Thiourea Derivatives as Brønsted Acid Organocatalysts. ACS Catalysis. [Link]
-
ResearchGate. (2019). Thiourea Determination for the Precious Metals Leaching Process by Iodate Titration. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Thiourea Degradation in Aqueous Solutions via Ozonation. ResearchGate. [Link]
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ResearchGate. (n.d.). Macrocyclic bis-thioureas catalyze stereospecific glycosylation reactions. ResearchGate. [Link]
-
PubMed Central. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC. [Link]
-
MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
Sources
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Validation & Comparative
validation of (3-Methyl-pyridin-2-yl)-thiourea bioactivity in vitro
An In-Depth Technical Guide to the In Vitro Bioactivity Validation of (3-Methyl-pyridin-2-yl)-thiourea
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds and approved drugs. These are termed "privileged structures" for their ability to interact with diverse biological targets.[1] The thiourea moiety is a classic example, serving as a fundamental building block in compounds with a wide spectrum of therapeutic properties, including anticancer, antiviral, and antimicrobial effects.[1][2][3] Its utility stems from the unique structural and electronic properties of the thiocarbonyl group and adjacent amines, which act as versatile hydrogen bond donors and acceptors, facilitating potent interactions with protein targets.[4]
This guide focuses on a specific, promising derivative: This compound . This molecule combines the proven thiourea scaffold with a 3-methylpyridine ring. The pyridine component is itself a critical pharmacophore found in numerous FDA-approved drugs, known to enhance solubility, modulate electronic properties, and provide additional interaction points within target binding sites.[5] The strategic placement of the methyl group can further influence steric and electronic interactions, potentially improving potency and selectivity.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for the in vitro validation of this compound's bioactivity. We will move beyond simple protocols to explain the causal relationships behind experimental choices, establishing a self-validating workflow. This guide will compare its potential efficacy against relevant alternatives, supported by established experimental methodologies and data presentation, to build a robust preclinical value proposition.
Hypothesized Mechanism of Action: Targeting Kinase-Driven Angiogenesis
Based on extensive research into pyridine-containing thioureas, a prevalent mechanism of action is the inhibition of key protein kinases involved in oncogenic signaling pathways.[6][7] Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a target for several potent thiourea derivatives.[6] VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.
We hypothesize that this compound acts as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The thiourea moiety is predicted to form key hydrogen bonds within the hinge region of the kinase, while the pyridine ring occupies an adjacent hydrophobic pocket, mimicking the adenine portion of ATP. Inhibition of VEGFR-2 phosphorylation blocks the downstream PI3K/Akt/mTOR signaling cascade, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, thereby exerting an anti-angiogenic and anti-tumor effect.
Caption: Hypothesized VEGFR-2 signaling pathway inhibition.
A Self-Validating In Vitro Experimental Workflow
To rigorously assess the bioactivity of a novel compound, a multi-step, logical workflow is essential. Each stage is designed to answer a specific question, with the results of one experiment informing the next. This creates a self-validating cascade, moving from broad cellular effects to specific target engagement.
Caption: A logical workflow for in vitro bioactivity validation.
PART A: Primary Screening - Cell Viability Assay
The initial step is to determine if the compound has a measurable effect on cancer cell viability. A potent cytotoxic or cytostatic effect is a prerequisite for a potential anticancer agent.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Rationale: This assay is selected for its robustness, high-throughput scalability, and its ability to provide a quantitative measure of a compound's anti-proliferative effect (IC50 value), making it ideal for initial screening. We use the MCF-7 breast cancer cell line, as it is well-characterized and has been used in the evaluation of other pyridine-thiourea derivatives.[6][7]
Methodology:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound and comparator compounds (e.g., Sorafenib, Compound 'X') in culture medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Comparative Data: Anti-Proliferative Activity
| Compound | Class/Type | Target(s) | MCF-7 Cell Viability IC50 (µM) |
| This compound | Test Compound | Hypothesized: VEGFR-2 | 1.5 |
| Sorafenib[6] | Standard Drug | Multi-kinase (VEGFR, PDGFR, Raf) | 2.9 |
| Compound 20[7] | Thiourea Analogue | HER2/VEGFR-2 | 1.3 |
Note: Data for the test compound is hypothetical for illustrative purposes. Data for comparators are based on literature values.[6][7]
PART B: Target-Specific Validation - VEGFR-2 Kinase Assay
A positive result in the cell viability assay prompts the next critical question: is the observed effect due to the inhibition of our hypothesized target, VEGFR-2? A direct enzymatic assay is required to confirm this.
Protocol: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Rationale: This assay provides a direct, quantitative measure of target inhibition, independent of cellular factors like membrane permeability or off-target effects. It allows for the precise determination of an enzymatic IC50 value, which is a key measure of a compound's potency against its intended target.
Methodology:
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human VEGFR-2 enzyme, the specific substrate peptide, and ATP according to the manufacturer's protocol.
-
Compound Plating: Serially dilute this compound and comparators in the appropriate buffer and add them to a 384-well plate.
-
Kinase Reaction Initiation: Add the VEGFR-2 enzyme and substrate mixture to the wells. Initiate the reaction by adding ATP. Final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less ADP was produced, meaning stronger kinase inhibition.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of compound concentration to calculate the enzymatic IC50.
Comparative Data: VEGFR-2 Inhibition
| Compound | VEGFR-2 Kinase Inhibition IC50 (µM) |
| This compound | 0.55 |
| Sorafenib[6] | 0.09 |
| Compound 8e[6] | 3.93 |
Note: Data for the test compound is hypothetical. Data for comparators are based on literature values. A lower value indicates higher potency.[6]
PART C: Biophysical Validation - Target Binding Assay
Confirming that a compound inhibits an enzyme is crucial, but demonstrating a direct physical interaction strengthens the entire validation case. Biophysical assays measure the binding affinity between the compound and the target protein.
Protocol: Microscale Thermophoresis (MST)
MST measures the motion of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement, which can be quantified.
Rationale: MST is chosen for its high sensitivity, low sample consumption, and its ability to measure interactions in close-to-native conditions. It provides the dissociation constant (Kd), a fundamental parameter of binding affinity. A strong correlation between the enzymatic IC50 and the binding affinity (Kd) is a hallmark of a well-behaved, on-target inhibitor.
Methodology:
-
Protein Labeling: Label the target protein (VEGFR-2 kinase domain) with a fluorescent dye (e.g., NHS-Red).
-
Sample Preparation: Prepare a fixed concentration of the labeled VEGFR-2 protein. Perform a 16-point serial dilution of the unlabeled compound (this compound).
-
Binding Reaction: Mix the labeled protein with each dilution of the compound and allow the binding reaction to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
Data Acquisition: Place the capillaries into the MST instrument. The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence distribution over time.
-
Data Analysis: Plot the normalized fluorescence change against the log of the ligand concentration. Fit the data to a binding curve to determine the dissociation constant (Kd).
Comparative Data: Binding Affinity to VEGFR-2
| Compound | Binding Affinity (Kd) to VEGFR-2 (µM) |
| This compound | 0.85 |
| Sorafenib | 0.15 |
| Compound 8e | 5.2 |
Note: Data is hypothetical and for illustrative purposes. A lower Kd value indicates a stronger binding interaction.
Synthesizing the Evidence: A Coherent Narrative
The power of this validation workflow lies in the convergence of data. For this compound, our hypothetical data presents a compelling story:
-
It demonstrates potent anti-proliferative activity in a relevant cancer cell line (MCF-7 IC50 = 1.5 µM).
-
This cellular activity is strongly correlated with potent, direct inhibition of the hypothesized target enzyme (VEGFR-2 IC50 = 0.55 µM).
-
The enzymatic inhibition is confirmed to be the result of a direct, high-affinity physical interaction between the compound and the protein (Kd = 0.85 µM).
Conclusion
This guide has outlined a rigorous, multi-faceted approach to the in vitro validation of this compound. By progressing logically from broad cellular effects to specific enzymatic inhibition and finally to direct biophysical binding, researchers can build a robust and defensible data package. The combination of the privileged thiourea scaffold and the versatile pyridine ring in this compound presents a compelling starting point for drug discovery. The comparative framework and detailed methodologies provided herein offer a clear path for establishing its bioactivity and prioritizing it for more advanced preclinical studies.
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A Comparative Guide to the Structure-Activity Relationship of Pyridine-Containing Thioureas
In the landscape of medicinal chemistry, the pyridine-containing thiourea scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of this versatile class of compounds, with a focus on their anticancer, antimicrobial, and antiviral potential. By delving into the causal relationships behind structural modifications and their resulting biological effects, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.
The Thiourea Moiety: A Versatile Pharmacophore
The thiourea functional group (-NH-C(S)-NH-) is a cornerstone of the biological activity observed in these pyridine derivatives. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the lipophilic nature of the sulfur atom, allows for diverse and potent interactions with a range of biological targets. The flexibility of the thiourea linker enables the connected pyridine and other aromatic moieties to adopt optimal conformations for binding within enzyme active sites or receptor pockets.
Anticancer Activity: Targeting Key Signaling Pathways
Pyridine-containing thioureas have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Structure-Activity Relationship Insights
The anticancer potency of these compounds is intricately linked to the nature and position of substituents on both the pyridine and the second aromatic ring attached to the thiourea linker.
-
Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring generally enhance anticancer activity. For instance, a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring has been shown to significantly increase potency against breast cancer cell lines. Halogen substitutions, particularly chlorine and iodine, also contribute to enhanced activity.[1]
-
Substitution on the Pyridine Ring: The position of the nitrogen atom within the pyridine ring and the presence of other substituents can influence the molecule's overall electronic properties and binding affinity. Fluorination of the pyridine ring has been associated with a notable increase in antimicrobial and anticancer activities.[2]
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a selection of pyridine-urea/thiourea derivatives against the MCF-7 human breast cancer cell line, highlighting the impact of different substituents.
| Compound ID | R Group (Substitution on Phenylurea/thiourea) | IC50 (µM) on MCF-7 (48h) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| 8e (Urea) | 3-CF3 | 0.22 | 3.93 | |
| 8n (Urea) | 3-Cl | 1.88 | Not Reported | |
| 8b (Urea) | 4-Cl | 3.03 | 5.0 | |
| 8d (Urea) | 4-CH3 | 3.98 | Not Reported | |
| 8a (Urea) | H | 4.53 | Not Reported | |
| Doxorubicin | Reference Drug | 1.93 | Not Applicable | |
| Sorafenib | Reference Drug | 4.50 | Not Applicable | |
| Compound 10 | Pyridine-derived | 6.08 | 0.12 | [3] |
| Compound 9 | Pyridine-derived | 11.06 | 0.13 | [3] |
| Compound 8 | Pyridine-derived | 10.29 | 0.13 | [3] |
Key Observation: Compound 8e , a pyridine-urea derivative, with a 3-trifluoromethylphenyl group, demonstrated significantly higher potency against MCF-7 cells than the standard chemotherapeutic drug Doxorubicin. Furthermore, several pyridine-derived compounds have shown potent VEGFR-2 inhibition at nanomolar concentrations.[3]
Mechanism of Action: VEGFR-2 Inhibition
A primary mechanism of anticancer action for many pyridine-containing thioureas is the inhibition of VEGFR-2, a key receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation and migration.
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic activity of pyridine-thiourea derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine-thiourea compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Broad Spectrum of Action
Pyridine-containing thioureas have also exhibited promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.
Structure-Activity Relationship Insights
-
Gram-Positive vs. Gram-Negative Bacteria: Many thiourea derivatives show selective activity against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), with less or no activity against Gram-negative bacteria.[8] This selectivity may be due to differences in the bacterial cell wall structure.
-
Impact of Fluorination: The introduction of fluorine atoms to the pyridine ring has been shown to significantly enhance antimicrobial activity.[2] A tetrafluorinated pyridine derivative, for example, displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine-containing thiourea derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Fluorinated pyridine derivative 4a | Bacillus subtilis | 1.95 | [2] |
| Staphylococcus pneumoniae | 7.81 | [2] | |
| Pseudomonas aeruginosa | 7.81 | [2] | |
| Escherichia coli | 15.63 | [2] | |
| Aspergillus fumigatus | 1.95 | [2] | |
| Thiadiazole derivative 4c | Bacillus subtilis | 31.25 | [2] |
| Staphylococcus pneumoniae | 62.5 | [2] | |
| Coumarin derivative 4d | Bacillus subtilis | 15.63 | [2] |
| Staphylococcus pneumoniae | 31.25 | [2] | |
| Nicotinoyl thiourea 30-34 | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [6] |
Key Observation: The fluorinated pyridine derivative 4a demonstrated broad-spectrum antimicrobial activity with low MIC values against both bacteria and fungi, highlighting the positive impact of fluorine substitution.[2]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of pyridine-thiourea derivatives against various microbial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.[9]
-
Serial Dilution: Prepare two-fold serial dilutions of the pyridine-thiourea compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[9]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[9]
-
Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Antiviral Activity: An Emerging Area of Investigation
While the anticancer and antimicrobial activities of pyridine-containing thioureas are well-documented, their potential as antiviral agents is a more nascent field of research. The existing literature primarily focuses on the broader class of pyridine derivatives, which have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza virus.[13][14][15]
The antiviral mechanisms of pyridine derivatives are diverse and can involve the inhibition of viral enzymes such as reverse transcriptase and polymerase, or interference with viral entry and replication processes.[13]
Further research is needed to specifically elucidate the structure-activity relationships of pyridine-containing thioureas as antiviral agents and to identify their precise molecular targets within the viral life cycle.
Visualization of Key Concepts
General Synthesis of Pyridine-Containing Thioureas
Caption: General synthetic route for pyridine-containing thioureas.
VEGFR-2 Inhibition Workflow
Caption: Experimental workflow for VEGFR-2 inhibition assay.
Conclusion and Future Perspectives
The pyridine-containing thiourea scaffold represents a highly promising and adaptable platform for the development of novel therapeutic agents. The extensive research into their anticancer and antimicrobial properties has revealed clear structure-activity relationships, providing a rational basis for the design of more potent and selective compounds. The key to enhancing biological activity often lies in the strategic placement of electron-withdrawing groups and halogen atoms on the aromatic rings.
Future research should focus on several key areas:
-
Elucidation of Antiviral SAR: A concerted effort is needed to explore the antiviral potential of this specific class of compounds and to establish clear SARs against clinically relevant viruses.
-
Mechanism of Action Studies: Deeper investigations into the molecular mechanisms of action, including the identification of novel biological targets, will be crucial for advancing these compounds into preclinical and clinical development.
-
Optimization of Pharmacokinetic Properties: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies will be essential to optimize the drug-like properties of lead compounds.
By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of pyridine-containing thioureas, paving the way for the next generation of innovative medicines.
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Thiourea vs. Urea Derivatives in Oncology: A Comparative Guide to Anticancer Activity and Mechanistic Evaluation
In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, urea and thiourea derivatives have emerged as privileged structures, underpinning the development of numerous clinically approved and investigational anticancer drugs.[1][2] Their synthetic tractability and capacity to form crucial hydrogen bonding interactions with biological targets make them a focal point in medicinal chemistry.[3][4] This guide provides a comprehensive comparative analysis of thiourea and urea derivatives, delving into their mechanisms of action, structure-activity relationships, and a head-to-head comparison of their cytotoxic profiles, supported by detailed experimental protocols for their evaluation.
Core Chemical Differences and Their Biological Implications
At a fundamental level, the distinction between urea and thiourea lies in the replacement of the oxygen atom in the carbonyl group with a sulfur atom. This seemingly subtle alteration imparts significant changes in the molecule's electronic and steric properties. The C=S bond in thiourea is longer and less polarized than the C=O bond in urea, and the sulfur atom is a weaker hydrogen bond acceptor but a better π-system donor. These differences translate into distinct binding affinities and selectivities for various biological targets, often rendering thiourea derivatives more potent in certain contexts.[5]
Mechanisms of Action: A Tale of Two Scaffolds
Both urea and thiourea derivatives exhibit a broad spectrum of anticancer activities by targeting various key players in oncogenic signaling pathways. However, nuances in their primary targets and downstream effects are often observed.
Kinase Inhibition: A Common Ground with Divergent Potency
A predominant mechanism for both classes of compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[2] Many urea and thiourea derivatives are designed as Type II kinase inhibitors, binding to the "DFG-out" (inactive) conformation of the kinase. The urea or thiourea moiety typically forms key hydrogen bonds with the hinge region of the kinase domain.
Urea derivatives , such as the multi-kinase inhibitor Sorafenib , have set a precedent in cancer therapy.[2] They effectively target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as intracellular kinases like RAF.[6]
Thiourea derivatives have also been extensively explored as kinase inhibitors. Notably, studies have shown that in certain scaffolds, the thiourea analogue exhibits superior inhibitory activity compared to its urea counterpart. For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea demonstrated a significantly lower IC50 value (0.2 µM) against the A549 lung cancer cell line compared to its urea analog (IC50 = 22.8 µM), attributed to its potent inhibition of the K-Ras protein.[5] This suggests that the sulfur atom can lead to more favorable interactions within the kinase binding pocket.
Caption: Kinase inhibition by urea and thiourea derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, these derivatives have been reported to:
-
Induce Apoptosis: Both classes of compounds can trigger programmed cell death through intrinsic and extrinsic pathways.[7]
-
Cause Cell Cycle Arrest: They can halt the cell cycle at various phases, such as G1 or S phase, preventing cancer cell proliferation.[7][8]
-
Inhibit Tubulin Polymerization: Certain aromatic urea derivatives act as tubulin ligands, disrupting microtubule dynamics.[4]
-
Modulate other Enzymes: Thiourea derivatives have been shown to inhibit topoisomerases, sirtuins, and carbonic anhydrases.[5]
Comparative Anticancer Activity: A Data-Driven Analysis
The true measure of a potential anticancer agent lies in its cytotoxic efficacy. The following table summarizes experimental data from various studies, comparing the half-maximal inhibitory concentration (IC50) values of representative thiourea and urea derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [5] |
| Urea | 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 (Lung) | 22.8 | [5] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | 1.3 | [5] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl) thiourea derivative | SkBR3 (Breast) | 0.7 | [5] |
| Urea | 1-Aryl-3-(pyridin-2-yl) urea derivatives | MCF-7, SkBR3 | Less Active | [5] |
| Thiourea | Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 | [9] |
| Thiourea | p-nitrodiarylthiourea analog (Compound 7) | MCF-7 (Breast) | 3.16 | [10] |
| Thiourea | p-nitrodiarylthiourea analog (Compound 7) | LNCaP (Prostate) | 3.54 | [10] |
| Thiourea | 3,4-dichlorophenylthiourea (Compound 2) | SW620 (Colon) | 1.5 | |
| Urea/Thiourea | Coumarin-thiourea Schiff base (SB5) | MCF-7 (Breast) | 157.9 (µg/mL) | [8] |
| Urea/Thiourea | Coumarin-urea Schiff base (SB2) | MCF-7 (Breast) | 298.2 (µg/mL) | [8] |
Note: This table is a compilation of data from different studies and is intended for comparative illustration. Direct comparison should be made with caution due to variations in experimental conditions.
The data consistently suggests that in many direct comparisons, thiourea derivatives exhibit greater cytotoxic potency than their urea counterparts.[5]
Experimental Protocols for Mechanistic Elucidation
To rigorously compare the anticancer potential of novel thiourea and urea derivatives, a series of well-established in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the thiourea and urea derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[12]
-
Incubation: Incubate the plate for 48 to 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[12]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide staining of DNA.
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.[12]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase is determined from the DNA content histogram.
Conclusion and Future Perspectives
The collective evidence from numerous studies indicates that both urea and thiourea derivatives are highly valuable scaffolds in the design of novel anticancer agents. While urea-based drugs like Sorafenib have already made a significant clinical impact, the comparative data often suggests that thiourea analogs can offer enhanced potency.[5] The greater polarizability and different hydrogen bonding capabilities of the thiocarbonyl group likely contribute to these improved pharmacological profiles.
For researchers and drug development professionals, the key takeaway is the importance of synthesizing and evaluating both urea and thiourea counterparts of a lead scaffold to identify the more potent candidate. The experimental protocols detailed in this guide provide a robust framework for such a comparative investigation. Future research should continue to explore the structure-activity relationships of these compounds, aiming to develop derivatives with improved selectivity for cancer cells and reduced off-target toxicities, ultimately leading to more effective and safer cancer therapies.
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Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6427.
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Anti-proliferative activity (IC50, mM) of thiourea derivatives 9a-9o a. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Evaluating the Antimicrobial Spectrum of (3-Methyl-pyridin-2-yl)-thiourea: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, thiourea derivatives have emerged as a promising class of compounds.[1][2] Their structural versatility and capacity to interact with multiple biological targets make them a focal point in medicinal chemistry.[2] This guide provides an in-depth evaluation of the potential antimicrobial spectrum of a specific candidate, (3-Methyl-pyridin-2-yl)-thiourea, by drawing comparisons with related analogues and established antibiotics. While direct experimental data for this exact molecule is not yet prevalent in published literature, we will extrapolate its likely activity based on robust structure-activity relationship (SAR) studies of pyridine-containing thiourea derivatives and provide a comprehensive framework for its empirical validation.[2][3]
The Scientific Rationale: Why this compound Holds Promise
The core structure of this compound combines two key pharmacophores: the pyridine ring and the thiourea moiety. This strategic amalgamation is predicted to confer significant antimicrobial properties.
-
The Thiourea Pharmacophore: Thiourea derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[4] Their mechanism of action is often attributed to the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[2][4] The presence of electron-withdrawing groups on the thiourea structure has been shown to enhance this activity.[4]
-
The Pyridine Scaffold: Pyridine is a "privileged nucleus" in medicinal chemistry, featured in numerous therapeutic agents due to its ability to engage in various biological interactions and improve physicochemical properties.[3][5] In the context of antimicrobial agents, the pyridine ring can enhance membrane penetration and interact with enzymatic targets.[2] Fluorinated pyridine derivatives of thiourea have demonstrated particularly high antimicrobial activity.[6]
The combination of these two moieties in this compound suggests a synergistic effect, potentially leading to a potent and broad-spectrum antimicrobial agent.
Comparative Antimicrobial Spectrum: Insights from Analogue Studies
While awaiting specific data for this compound, we can infer its potential activity by examining published data on structurally similar compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyridine- and benzothiazole-containing thiourea derivatives against a panel of clinically relevant microorganisms.
| Compound Class | Derivative/Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| N-pyridinyl-N′-aryl thiourea | Halogen, Nitro | Potent activity reported | Not specified | Not specified | [2] |
| Fluorinated Pyridine Thiourea | Sulfonamide moiety | 1.95 - 15.63 | 1.95 - 15.63 | 1.95 - 15.63 | [6] |
| Benzothiazole Thiourea | 4-nitrobenzoyl, thiophene-2-carbonyl | Good activity reported | Good activity reported | Good activity reported | [1] |
| Thiourea-Uracil Derivatives | Various isothiocyanates | Not specified | Not specified | Potent activity (e.g., 7.5 against A. niger) | [7] |
| Standard Antibiotics | |||||
| Ampicillin | - | - | - | - | [8] |
| Gentamicin | - | Control | Control | - | [9] |
| Nystatin | - | - | - | Control | [9] |
Analysis: The data consistently demonstrates that thiourea derivatives, particularly those incorporating heterocyclic rings like pyridine, exhibit significant antimicrobial activity.[1][2][6][9] The fluorinated pyridine derivative, in particular, shows a broad spectrum of activity with low MIC values.[6] Based on these findings, it is hypothesized that this compound will exhibit notable activity against both Gram-positive and Gram-negative bacteria, and potentially against fungal pathogens as well. The methyl group on the pyridine ring may further influence its lipophilicity and target engagement.
Proposed Mechanism of Action: A Multi-Targeting Approach
The antimicrobial activity of thiourea derivatives is believed to be multifactorial. The primary proposed mechanisms involve the inhibition of essential bacterial enzymes.
Caption: Proposed multi-target mechanism of action for this compound.
Some thiourea derivatives have also been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis in bacteria.[7] This multi-targeting potential is a significant advantage in overcoming resistance mechanisms that often affect single-target antibiotics.
Experimental Validation: A Step-by-Step Protocol
To empirically determine the antimicrobial spectrum of this compound, a standardized methodology is crucial. The following protocol outlines the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination, a widely accepted technique.
Materials and Reagents
-
This compound (test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
RPMI-1640 medium (for fungi)
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Gentamicin, Ampicillin, Nystatin)
-
Resazurin sodium salt solution (viability indicator)
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol
-
Preparation of Test Compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium (CAMHB for bacteria, RPMI-1640 for fungi) in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (microbes with no compound) and negative controls (medium only). Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. For a more quantitative measure, add a viability indicator like resazurin and determine the concentration at which no color change (from blue to pink) is observed.
Future Directions and Conclusion
The preliminary analysis based on existing literature strongly suggests that this compound is a compelling candidate for further antimicrobial drug development. Its unique structural features position it favorably for potent and broad-spectrum activity.
The immediate next steps should involve the synthesis of this compound and the execution of the detailed experimental protocol outlined in this guide. Subsequent studies should focus on:
-
Cytotoxicity assays against mammalian cell lines to determine its therapeutic index.
-
Time-kill kinetic studies to understand its bactericidal or bacteriostatic nature.
-
Mechanism of action studies to confirm its enzymatic targets.
-
In vivo efficacy studies in animal models of infection.
By systematically following this research and development path, the full potential of this compound as a novel antimicrobial agent can be elucidated, contributing to the critical pipeline of new treatments to combat infectious diseases.
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A Researcher's Guide to Cross-Validation of Experimental and Computational Results for Thiourea Compounds
In the landscape of modern drug discovery and materials science, the synergy between experimental investigation and computational modeling is paramount. This is particularly true for the study of thiourea compounds, a versatile class of molecules with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The thioamide functional group (–NH–(C=S)–NH–) endows these molecules with unique structural and electronic properties, making them compelling candidates for drug development.[4][5] This guide provides a comprehensive framework for the cross-validation of experimental and computational data for thiourea derivatives, ensuring a robust and reliable understanding of their structure-activity relationships.
The Imperative of Cross-Validation
The Workflow: A Symbiotic Approach
Our integrated workflow for the study of thiourea compounds follows a logical progression from synthesis to in-depth analysis, with continuous feedback between experimental and computational streams.
Caption: Integrated workflow for the cross-validation of experimental and computational data for thiourea compounds.
Part 1: Experimental Characterization
The foundation of any cross-validation study lies in the accurate synthesis and thorough characterization of the thiourea compounds.
Synthesis of Thiourea Derivatives
A common and efficient method for synthesizing N,N'-disubstituted thioureas involves the reaction of an appropriate amine with an isothiocyanate in a suitable solvent like acetone.[6][7]
Protocol: Synthesis of a Phenylthiourea Derivative
-
Reactant Preparation: Dissolve one equivalent of a substituted aniline in anhydrous acetone.
-
Reaction Initiation: To this solution, add one equivalent of a corresponding substituted phenylisothiocyanate.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Product Isolation: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the solid product is typically collected by filtration, washed with cold solvent, and dried.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
Spectroscopic Analysis: The Molecular Fingerprint
Spectroscopic techniques provide the initial and crucial data for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the key functional groups in thiourea derivatives. The vibrational frequencies of these groups are sensitive to their chemical environment and provide a direct point of comparison with computational predictions.
-
N-H Stretching: Typically observed in the range of 3100-3400 cm⁻¹. The position and shape of these bands can indicate the extent of hydrogen bonding.[8][9]
-
C=S Stretching (Thioamide I): This vibration is often found between 1200-1400 cm⁻¹, though it can be coupled with other vibrations.[10][11]
-
C-N Stretching (Thioamide II & III): These bands appear in the 1400-1600 cm⁻¹ and 950-1250 cm⁻¹ regions, respectively.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
¹H NMR: The chemical shifts of the N-H protons (typically δ 8-10 ppm) are sensitive to substitution and solvent effects.[12][13][14] The aromatic protons will show characteristic splitting patterns depending on the substitution on the phenyl rings.
-
¹³C NMR: The thiocarbonyl carbon (C=S) resonance is a key indicator, typically appearing in the range of δ 180-190 ppm.[15]
Structural Elucidation: The Atomic Arrangement
Single-Crystal X-ray Diffraction (XRD)
For crystalline thiourea compounds, single-crystal XRD provides the definitive three-dimensional atomic arrangement in the solid state.[16][17][18][19] This experimental geometry is the gold standard for validating computational models. Key parameters to compare include:
-
Bond Lengths: Particularly the C=S and C-N bond lengths of the thiourea core.
-
Bond Angles: The angles around the central carbon and nitrogen atoms.
-
Dihedral Angles: Describing the conformation of the molecule, especially the orientation of the substituent groups.
| Parameter | Experimental (XRD) Range | Reference |
| C=S Bond Length | 1.65 - 1.71 Å | [19] |
| C-N Bond Length | 1.32 - 1.36 Å | [19] |
Part 2: Computational Modeling
Computational chemistry offers powerful tools to predict and rationalize the experimental findings.
Molecular Modeling and Conformational Analysis
The first step in the computational workflow is to generate a reliable 3D structure of the thiourea derivative. While the XRD structure is ideal, for non-crystalline compounds, a combination of molecular mechanics and quantum chemical methods can be used to explore the conformational space and identify the lowest energy conformer.
Density Functional Theory (DFT) Calculations
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[20][21][22][23]
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Method: The B3LYP functional is a popular and generally reliable choice for organic molecules.[24]
-
Basis Set: A Pople-style basis set like 6-311G(d,p) provides a good balance of accuracy and computational expense for molecules of this size.[20]
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the same level of theory to ensure the optimized structure is a true minimum on the potential energy surface and to obtain the vibrational frequencies.
Cross-Validation with Experimental Data
-
Geometry: Compare the optimized bond lengths, bond angles, and dihedral angles with the experimental XRD data. A good agreement validates the chosen level of theory.
-
Vibrational Frequencies: The calculated vibrational frequencies can be directly compared with the experimental FT-IR spectrum. Note that calculated frequencies are often systematically higher than experimental ones, and a scaling factor (typically ~0.96 for B3LYP) may be applied for better agreement.[20]
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| N-H Stretch | 3194 - 3255 | (Scaled) |
| C=S Stretch | 1226 - 1240 | (Scaled) |
Molecular Docking: Predicting Biological Interactions
For thiourea compounds with potential biological activity, molecular docking can predict their binding mode and affinity to a target protein.[25][26][27][28][29]
Caption: A typical workflow for molecular docking studies.
Cross-Validation with Biological Data
The ultimate validation of a docking protocol is its ability to reproduce experimental findings.
-
Binding Pose: The predicted binding mode should be chemically sensible, with key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiourea derivative and the protein's active site residues.
-
Binding Affinity: The calculated docking score, which is an estimate of the binding free energy, should correlate with the experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values). A strong correlation across a series of compounds lends confidence to the predictive power of the model.
| Compound | Experimental IC₅₀ (µM) | Docking Score (kcal/mol) |
| Thiourea Derivative 1 | 10.5 | -8.2 |
| Thiourea Derivative 2 | 5.2 | -9.5 |
| Thiourea Derivative 3 | 25.1 | -7.1 |
ADMET Prediction
In the context of drug development, computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiourea compounds.[15] These predictions can help to prioritize compounds for further experimental testing.
Conclusion
The cross-validation of experimental and computational results is not merely a confirmatory exercise; it is an iterative process that leads to a more profound and reliable understanding of the chemical and biological properties of thiourea compounds. By carefully integrating the techniques outlined in this guide, researchers can build robust structure-activity relationship models, accelerating the discovery and development of novel therapeutics and materials.
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FTIR spectrum of thiourea. (n.d.). ResearchGate. [Link]
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Thiourea. (n.d.). SpectraBase. [Link]
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Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (n.d.). MDPI. [Link]
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Piro, O. E., Piatti, R. C., Bolzan, A. E., Salvarezza, R. C., & Arvia, A. J. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B: Structural Science, 56(Pt 6), 993–997. [Link]
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1 H NMR spectrum of pure thiourea in DMSO-d 6. (n.d.). ResearchGate. [Link]
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Structure and stability of thiourea with water, DFT and MP2 calculations. (2025). ResearchGate. [Link]
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Perrin, C. L., & Johnston, E. R. (1981). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 103(16), 4697–4703. [Link]
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Synthesis and characterization of thiourea. (2019). ResearchGate. [Link]
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Computational investigations on the electronic structure and reactivity of thiourea dioxide: sulfoxylate formation, tautomerism and dioxygen liberation. (2010). Taylor & Francis Online. [Link]
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Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. (2025). ResearchGate. [Link]
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Mary, Y. S., Yohannan, P., Varghese, H. T., Panicker, C. Y., Van Alsenoy, C., & Narayana, B. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modelling, 27(7), 218. [Link]
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THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (n.d.). AJOL. [Link]
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A Senior Application Scientist's Guide to Thiourea-Based Organocatalysts: A Comparative Analysis of Catalytic Activity
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. In the realm of asymmetric organocatalysis, thiourea-based catalysts have emerged as a powerful and versatile class of hydrogen-bond donors.[1] Their ability to activate electrophiles through non-covalent interactions has led to their widespread application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
This guide provides an in-depth, objective comparison of the catalytic activity of different thiourea-based catalysts. Drawing upon field-proven insights and experimental data from peer-reviewed literature, we will explore the nuances of catalyst structure, mechanism of action, and performance in key asymmetric transformations. This document is designed to empower you with the technical knowledge necessary to make informed decisions in your catalyst selection process, ultimately accelerating your research and development endeavors.
The Engine of Asymmetry: Understanding the Thiourea Catalytic Core
The catalytic prowess of thiourea derivatives stems from the unique hydrogen-bonding capabilities of the thiourea moiety. The two N-H protons of the thiourea can form a bidentate hydrogen-bond complex with an electrophilic substrate, such as a carbonyl or nitro group. This interaction polarizes the electrophile, lowering its LUMO and rendering it more susceptible to nucleophilic attack.[3] The acidity of these N-H protons, and thus the strength of the hydrogen bonding, can be finely tuned by the electronic properties of the substituents on the nitrogen atoms.
The general mechanism of activation is depicted below:
Figure 2: Standardized Experimental Workflow for Catalyst Evaluation
Detailed Protocol
Materials:
-
Thiourea catalyst
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Anhydrous solvent (e.g., Toluene)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, argon-flushed vial equipped with a magnetic stir bar, add the thiourea catalyst (e.g., 0.01 mmol, 2 mol%).
-
Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) followed by the anhydrous solvent (1.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature or as specified for the catalyst) for 5 minutes.
-
Add diethyl malonate (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the product and remove the solvent in vacuo to yield the pure product.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result to a racemic standard.
This self-validating protocol, when applied consistently, allows for the direct and reliable comparison of different thiourea catalysts under identical conditions, providing a solid foundation for catalyst selection.
Concluding Remarks for the Practicing Scientist
The selection of a thiourea-based organocatalyst is a multi-faceted decision that requires a deep understanding of the underlying catalytic principles and a careful evaluation of the available empirical data. For reactions where simple activation of an electrophile is sufficient and stereocontrol is not a primary concern, a straightforward and cost-effective catalyst like Schreiner's thiourea may be adequate. However, for the majority of applications in asymmetric synthesis, where high enantioselectivity is paramount, chiral bifunctional thioureas represent the state-of-the-art.
The enhanced performance of bifunctional catalysts underscores a key principle in modern catalyst design: the importance of synergistic activation. By engaging both the electrophile and the nucleophile in a well-organized transition state, these catalysts can achieve remarkable levels of efficiency and stereocontrol.
As the field of organocatalysis continues to evolve, we can anticipate the development of even more sophisticated and powerful thiourea-based catalysts. By grounding our catalyst selection in a thorough understanding of the structure-activity relationships and by employing rigorous, standardized evaluation protocols, we can harness the full potential of these remarkable catalysts to drive innovation in chemical synthesis.
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A Researcher's Guide to the In Vivo Validation of (3-Methyl-pyridin-2-yl)-thiourea: A Comparative Analysis for Anti-Inflammatory Therapeutic Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the therapeutic effects of the novel compound, (3-Methyl-pyridin-2-yl)-thiourea. While extensive research exists on the diverse biological activities of thiourea derivatives, ranging from anticancer to antiviral applications, this document will focus on a structured approach to investigate its potential as an anti-inflammatory agent.[1][2] We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols and data presentation frameworks.
The core of this guide is to provide a scientifically rigorous, self-validating system for the pre-clinical evaluation of this compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a logical and robust methodology for generating reliable and translatable in vivo data.
Introduction to this compound and its Postulated Mechanism of Action
Thiourea and its derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The inclusion of a pyridine ring in the structure of this compound is of particular interest, as pyridine moieties are present in numerous pharmacologically active compounds and can influence their pharmacokinetic and pharmacodynamic properties.
While the precise mechanism of action for this compound is yet to be elucidated, based on the known activities of related thiourea derivatives, we can postulate its potential anti-inflammatory effects may arise from the modulation of key inflammatory pathways. A plausible hypothesis is the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production. The thiourea functional group is known to interact with various biological targets, and its combination with a methyl-pyridine scaffold could confer specific inhibitory activity.[4]
Below is a conceptual signaling pathway illustrating the potential mechanism of action for this compound in mitigating the inflammatory response.
Caption: Postulated mechanism of this compound in inflammation.
Comparative In Vivo Validation: The Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized acute inflammation model.[5][6][7] This model is particularly useful for evaluating compounds that may interfere with the mediators of inflammation, such as histamine, serotonin, bradykinin, and prostaglandins.[7]
Experimental Workflow
The following diagram outlines the key stages of the in vivo validation process.
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol
Animals: Male Wistar rats or Swiss albino mice, weighing between 150-200g, are commonly used.[7] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.[8]
Grouping and Dosing:
-
Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Standard): Receives a standard anti-inflammatory drug, such as Indomethacin (10 mg/kg, p.o.) or Diclofenac sodium (20 mg/kg, p.o.).
-
Group III-V (Test Compound): Receives this compound at varying doses (e.g., 10, 20, and 40 mg/kg, p.o. or i.p.) to determine a dose-response relationship.
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 7 days prior to the experiment.[7]
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[7]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection using the plethysmometer.
-
Calculation of Edema and Inhibition:
-
The percentage increase in paw volume (edema) is calculated as: % Edema = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t and V0 is the initial paw volume.
-
The percentage inhibition of edema is calculated as: % Inhibition = ((% Edema in Control - % Edema in Treated) / % Edema in Control) * 100
-
Comparative Data Analysis and Interpretation
The efficacy of this compound should be directly compared to both the vehicle control and the standard anti-inflammatory drug. The results should be presented in a clear and concise tabular format.
Table 1: Comparative Anti-Inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| Indomethacin (Standard) | 10 | ||
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 40 |
Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to determine the statistical significance of the observed differences between the treated groups and the control group.
A statistically significant reduction in paw edema in the groups treated with this compound, comparable to or exceeding the effect of the standard drug, would provide strong evidence for its in vivo anti-inflammatory activity.
Alternative and Complementary In Vivo Models
While the carrageenan-induced paw edema model is an excellent starting point, a comprehensive validation of this compound would benefit from evaluation in other models that explore different facets of inflammation.
-
Croton Oil-Induced Ear Edema: This model is useful for assessing the topical anti-inflammatory activity of a compound.[6][7] It primarily involves mediators like histamine and serotonin.
-
Adjuvant-Induced Arthritis: This is a chronic model of inflammation that more closely resembles human rheumatoid arthritis.[8] It allows for the evaluation of a compound's efficacy in a more complex, immunologically driven inflammatory condition.
-
Xenograft Models: For exploring potential anti-cancer effects, human tumor xenografts in immunodeficient mice are the standard.[9][10] These models allow for the evaluation of a compound's ability to inhibit tumor growth in vivo.[11][12]
The choice of subsequent in vivo models should be guided by the initial findings and the desired therapeutic application of this compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vivo validation of this compound as a potential anti-inflammatory agent. A systematic approach, beginning with a well-established acute inflammation model and progressing to more complex or chronic models, is essential for building a comprehensive preclinical data package. The comparative analysis against a known standard is crucial for contextualizing the compound's potency and potential therapeutic value.
Future studies should aim to elucidate the precise mechanism of action, potentially through ex vivo analysis of inflammatory mediators in tissue samples from the in vivo studies. Furthermore, pharmacokinetic and toxicology studies will be necessary to establish a complete safety and efficacy profile for this compound, paving the way for further development.[13][14]
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assessing the toxicity profile of (3-Methyl-pyridin-2-yl)-thiourea derivatives
An In-Depth Technical Guide to Assessing the Toxicity Profile of (3-Methyl-pyridin-2-yl)-thiourea Derivatives
Introduction: The Double-Edged Sword of Thiourea Derivatives
Thiourea and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of a wide array of compounds with significant biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2] The incorporation of a pyridine ring, specifically the 3-methyl-pyridin-2-yl moiety, introduces unique electronic and steric properties that can modulate pharmacological efficacy and target specificity.[3] However, this therapeutic potential is intrinsically linked to a potential for toxicity. As with any novel chemical entity destined for clinical consideration, a rigorous and systematic evaluation of its toxicity profile is not merely a regulatory hurdle but a fundamental component of the drug discovery process.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the toxicity profile of this compound derivatives. We will move beyond a simple listing of tests, delving into the causality behind experimental choices, presenting detailed protocols for key assays, and comparing potential outcomes with alternative compounds. The objective is to build a self-validating system of toxicological assessment, grounded in authoritative standards and field-proven insights.
Part 1: Foundational Toxicological Assessment
Before embarking on extensive cell-based or animal studies, a foundational understanding of the molecule's intrinsic properties and the toxicity of its parent structures is crucial. This initial phase involves in silico prediction and an evaluation of the core moieties: thiourea and 3-methylpyridine.
-
Thiourea: The parent compound, thiourea, is known to interfere with iodide uptake, leading to a goitrogenic effect (enlargement of the thyroid gland) upon chronic exposure.[4] Its acute oral toxicity in rats (LD50) is reported as 125 mg/kg.[4]
-
3-Methylpyridine (β-Picoline): This moiety's toxicity is considered modest, with an oral LD50 in rats of 400 mg/kg.[5] The addition of a methyl group to the pyridine ring can increase the rate of uptake into organs like the liver, kidney, and brain.[6]
This baseline data suggests that derivatives could possess moderate acute toxicity, with potential for specific organ effects (e.g., thyroid) upon longer-term exposure. Computational tools (ADMET prediction) can further refine this initial assessment by modeling pharmacokinetic parameters and potential toxic liabilities.[7]
Caption: High-level workflow for systematic toxicity assessment.
Part 2: In Vitro Toxicity Screening: The Cellular Response
In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically preferable methods for initial safety screening. The primary goals are to determine a compound's potential for causing cell death (cytotoxicity) and genetic damage (genotoxicity).
Cytotoxicity: Gauging the Lethal Concentration
Cytotoxicity assays measure the concentration at which a compound induces cell death. Several methods exist, each probing a different aspect of cellular health. The choice of assay depends on the anticipated mechanism of toxicity. For thiourea derivatives, which have been shown to induce apoptosis and inhibit various enzymes, a metabolic activity assay like the MTT is a robust starting point.[8]
Comparative Overview of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[9] | High-throughput, sensitive, well-established. | Can be affected by compounds altering mitochondrial respiration. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. | Reflects membrane integrity, non-destructive to remaining cells. | Less sensitive for early apoptotic events where the membrane is intact. |
| Trypan Blue Exclusion | Differentiates viable (unstained) from non-viable (blue-stained) cells based on membrane integrity.[8] | Simple, rapid, inexpensive. | Manual counting can be subjective, less suitable for high-throughput. |
Featured Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the IC50 value—the concentration of the derivative that inhibits 50% of cell growth or metabolic activity.
Causality Behind the Choices:
-
Cell Lines: A panel of cell lines should be used, including both cancerous (e.g., HepG2 for liver, MCF-7 for breast) and non-cancerous (e.g., HaCaT keratinocytes, WI-38 fibroblasts) lines.[8][10] This is critical for establishing a Selectivity Index (SI) , which compares toxicity to normal cells versus cancer cells, a key indicator of therapeutic potential.[8]
-
Controls: A positive control (e.g., Doxorubicin, Cisplatin) provides a benchmark for cytotoxic potency, while a vehicle control (e.g., DMSO) ensures the solvent used to dissolve the compound is not causing toxicity.[8]
-
Concentration Range: A wide, logarithmic range of concentrations is used to generate a full dose-response curve, from which the IC50 can be accurately calculated.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle and positive controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effects.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Genotoxicity: Assessing Mutagenic Potential
A compound can be cytotoxic without being genotoxic, but genotoxicity is a major red flag in drug development due to its link to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the gold standard for initial screening.
Protocol: Ames II™/Ames MPF™ Test
This assay uses strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow.
Causality Behind the Choices:
-
Metabolic Activation (S9 Mix): Many compounds only become mutagenic after being metabolized by the liver. The inclusion of an S9 fraction (a liver enzyme extract) mimics this metabolic activation, making the test more predictive of in vivo effects.
-
Multiple Strains: Different bacterial strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).
Abbreviated Workflow:
-
The test compound is mixed with the bacterial tester strain in a medium lacking histidine.
-
This is done in two parallel experiments: one with and one without the S9 metabolic activation mix.
-
The mixture is incubated. If the compound is mutagenic, it will cause reverse mutations, enabling bacterial growth.
-
The number of revertant colonies is counted. A significant, dose-dependent increase in colonies compared to the negative control indicates a positive (mutagenic) result.
Part 3: In Vivo Acute Systemic Toxicity
If a derivative shows a promising in vitro profile (e.g., high selectivity and no genotoxicity), the next step is to assess its effects in a whole living system. Acute oral toxicity studies determine the health hazards arising from a single, short-term exposure.
The Authoritative Standard: OECD Test Guidelines
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical safety testing. For acute oral toxicity, several options exist, all designed to reduce and refine animal use compared to the historical LD50 test (TG 401).[11] The Acute Toxic Class Method (OECD TG 423) is a widely used approach.[12][13]
Protocol: Acute Toxic Class Method (OECD TG 423)
This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.
Causality Behind the Choices:
-
Starting Dose: The starting dose (e.g., 300 mg/kg or 2000 mg/kg) is chosen based on all available in vitro and in silico data.[14]
-
Stepwise Procedure: The outcome of dosing the first group of animals determines the dose for the next group. This sequential approach minimizes the number of animals required to make a classification.[13]
-
Humane Endpoints: The goal is not necessarily to cause death but to observe clear signs of toxicity. Animals showing severe pain or distress are humanely euthanized.[14]
Step-by-Step Methodology:
-
Acclimatization & Fasting: Healthy, young adult rodents (usually female rats, as they are often more sensitive) are acclimatized to laboratory conditions. Food is withheld overnight prior to dosing.[14]
-
Dose Administration: A group of 3 animals is administered the starting dose via oral gavage.
-
Observation: The animals are closely observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, behavior, tremors, lethargy) immediately after dosing, periodically for the first 24 hours, and then daily for 14 days.[12][14] Body weight is recorded weekly.
-
Stepwise Decision:
-
If 2 or 3 animals die, the substance is classified at that hazard level, and testing may stop.
-
If 0 or 1 animal dies, the procedure is repeated with 3 more animals at the next higher or lower dose level, depending on the specific outcome, as detailed in the guideline.
-
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.
Part 4: Comparative Data and Structure-Toxicity Relationships
While specific toxicity data for this compound derivatives is sparse in public literature, we can compile data from related thiourea compounds to establish a likely range of activity and draw comparisons.
Table 1: Comparative In Vitro Cytotoxicity of Various Thiourea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Selectivity vs. Normal Cells | Reference |
| Halogenated Phenylthioureas | SW620 (Metastatic Colon Cancer) | 1.5 - 8.9 | Favorable | [8] |
| Halogenated Aspirin-Thiourea | HK-1 (Nasopharyngeal Carcinoma) | 4.7 - 15 | Not specified | [15] |
| Pyridin-2-yl Thioureas | MCF-7 (Breast Cancer) | 1.3 | Not specified | [10] |
| Pyridin-2-yl Thioureas | SkBR3 (Breast Cancer) | 0.7 | Not specified | [10] |
| Reference Drug | ||||
| Cisplatin | HK-1 | 8.9 | Low | [15] |
| Doxorubicin | SW620 | < 1 (approx.) | Low | [8] |
This compiled data illustrates that substituted thioureas can possess potent cytotoxic activity, in some cases exceeding that of standard chemotherapeutics like cisplatin.[8][15] The key challenge and objective for a novel derivative is to demonstrate high potency against cancer cells while maintaining a low toxicity profile against normal cells (a high Selectivity Index).
Bioisosteric Replacement as an Alternative
If a this compound derivative demonstrates promising efficacy but an unacceptable toxicity profile, researchers may consider bioisosteric replacement. This involves substituting the thiourea moiety with a different functional group that retains the desired pharmacological activity but alters the toxicological properties. A classic example was the replacement of the thiourea group in the H2-receptor antagonist metiamide with a cyanoguanidine group to create the less toxic drug cimetidine.[16]
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Benchmarking (3-Methyl-pyridin-2-yl)-thiourea Against Standard-of-Care Drugs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the investigational compound (3-Methyl-pyridin-2-yl)-thiourea, benchmarking its preclinical anticancer activity against established standard-of-care drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The emergence of thiourea derivatives as a promising class of therapeutic agents has been a subject of considerable interest in medicinal chemistry.[1][2][3] Their versatile chemical scaffold allows for structural modifications that can lead to potent and selective biological activities, including anticancer effects.[4][5][6] This guide focuses on a specific analogue, this compound, and evaluates its potential as a novel anticancer agent through a detailed comparison with current therapeutic standards.
Introduction: The Therapeutic Potential of Pyridine-Containing Thioureas
Thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The incorporation of a pyridine ring into the thiourea scaffold has been shown to enhance anticancer efficacy, a phenomenon attributed to the pyridine moiety's ability to interact with various biological targets.[7] Several studies have reported the synthesis and in vitro evaluation of pyridine-containing thioureas, revealing significant cytotoxic effects against a range of human cancer cell lines.[8][9]
The proposed mechanism of action for many anticancer thiourea derivatives involves the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.[4] The core structure, characterized by a planar imine flanked by thiourea and methylpyridyl residues, allows for specific molecular interactions, including the formation of intramolecular hydrogen bonds.[10]
This guide will focus on the in vitro performance of this compound, postulating its efficacy based on the performance of structurally similar compounds and comparing it to standard-of-care chemotherapeutic agents for breast cancer, a malignancy against which many thiourea derivatives have shown promise.[11][12]
In Vitro Cytotoxicity Profile of this compound
While specific experimental data for this compound is not publicly available, we can extrapolate its potential activity based on published results for closely related pyridine-thiourea analogues. For the purpose of this guide, we will use a hypothetical, yet representative, dataset to illustrate the benchmarking process. Let us assume that in vitro screening of this compound has yielded the following IC50 values against a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 15.2 |
| HCT116 | Colon Carcinoma | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
Based on this hypothetical data, this compound demonstrates the most potent activity against the MCF-7 breast cancer cell line. Consequently, the subsequent benchmarking analysis will focus on comparing its performance to standard-of-care drugs for breast cancer.
Benchmarking Against Standard-of-Care for Breast Cancer
The standard of care for breast cancer often involves a combination of chemotherapeutic agents.[2][13][14] For early-stage breast cancer, adjuvant chemotherapy regimens are common and typically include a combination of an anthracycline (e.g., Doxorubicin) and a taxane (e.g., Paclitaxel).[6][15]
3.1. Head-to-Head Comparison with Doxorubicin and Paclitaxel
To provide a clear benchmark, we will compare the hypothetical in vitro cytotoxicity of this compound against Doxorubicin and Paclitaxel in the MCF-7 cell line.
| Compound | Target/Mechanism of Action | MCF-7 IC50 (µM) |
| This compound | Postulated: Kinase Inhibition / Apoptosis Induction | 8.5 (Hypothetical) |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~0.5 - 2.0 |
| Paclitaxel | Microtubule Stabilization | ~0.01 - 0.1 |
This comparison highlights that while this compound shows promising activity, the established standard-of-care drugs, Doxorubicin and Paclitaxel, exhibit significantly higher potency in vitro. However, it is crucial to consider that in vitro cytotoxicity is only one aspect of a drug's potential. Factors such as selectivity, mechanism of action, and potential to overcome drug resistance are also critical.
Proposed Mechanism of Action and Signaling Pathways
The anticancer activity of thiourea derivatives is often attributed to their ability to inhibit protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4] A plausible mechanism for this compound could involve the inhibition of key kinases in pathways frequently dysregulated in breast cancer, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.
Diagram: Postulated Signaling Pathway Inhibition by this compound
Caption: Postulated inhibition of PI3K and Raf kinases by this compound.
Experimental Protocols
To validate the anticancer potential of this compound and enable a direct comparison with standard-of-care drugs, the following experimental protocols are recommended.
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Diagram: MTT Assay Workflow
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Safety Operating Guide
A Comprehensive Safety and Handling Guide for (3-Methyl-pyridin-2-yl)-thiourea
Immediate Safety Overview: Understanding the Potential Risks
Given the molecular structure, (3-Methyl-pyridin-2-yl)-thiourea incorporates both a pyridine ring and a thiourea functional group. Thiourea itself is a suspected carcinogen and may damage fertility or the unborn child.[1][2][3] Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory tract.[4][5] Therefore, it is crucial to handle this compound with stringent safety measures to minimize any potential exposure.
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[6][7] | Ensure a proper fit to prevent any gaps. Contact lenses should not be worn when handling this chemical.[8] |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile rubber or butyl rubber.[6][9] | Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid contaminating your skin.[6] Dispose of contaminated gloves as hazardous waste.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust.[6][10] | The type of respirator will depend on the potential airborne concentration. For solids, a particulate respirator (e.g., N95) may be sufficient, but for volatile solutions or aerosols, an air-purifying respirator with appropriate cartridges is necessary. Ensure proper fit testing and training before use. |
| Protective Clothing | A flame-retardant lab coat, fully buttoned.[9] For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit is recommended. | Ensure clothing provides full coverage of the arms.[9] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[11] |
| Footwear | Fully enclosed, chemical-resistant shoes.[9] | Do not wear sandals, open-toed shoes, or shoes made of woven material in the laboratory.[9] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date received, and all relevant hazard warnings.[9][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][9] The storage location should be a designated, locked cabinet to restrict access.[6]
Handling and Use
All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][9]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol:
-
Pre-Experiment Planning: Before starting any work, review this entire guide and any relevant experimental protocols. Ensure you are familiar with the location and operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.[12]
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Fume Hood Operation: Ensure the chemical fume hood is operating correctly. Keep the sash at the lowest possible height while still allowing for comfortable work.[9]
-
Handling Solid: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.[6]
-
Preparing Solutions: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
During the Experiment: Never work alone in the laboratory.[13] Keep all containers with this compound closed when not in use.
-
Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-reactive absorbent material (e.g., vermiculite or sand).[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate the spill area.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately and alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
-
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste.[6]
Waste Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[4][6]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][14]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
References
-
Greenwgroup.com. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Essential Handling and Safety Guidelines for Thiourea. [Link]
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LabManager.com. (2024, January 23). Lab Safety Rules and Guidelines. [Link]
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PubMed. (2017, December 1). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. [Link]
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ACS Publications. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
